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Core Science & Biosynthesis

Foundational

synthesis of dihydrazinecarbonate

An In-depth Technical Guide to the Synthesis of Dihydrazinecarbonate (Carbohydrazide) Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of Dihydrazinecarbonate (Carbohydrazide)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the synthesis, characterization, and application of dihydrazinecarbonate, more systematically known as carbohydrazide. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, kinetic and thermodynamic considerations, and critical safety protocols that govern the successful and safe production of this versatile molecule. We will explore the predominant two-step synthesis pathway involving the nucleophilic acyl substitution of dialkyl carbonates with hydrazine hydrate, detailing the formation of the alkyl carbazate intermediate and its subsequent conversion to the final product. The narrative is grounded in established chemical theory and supported by practical, field-proven methodologies, offering researchers and drug development professionals a robust framework for utilizing carbohydrazide as a foundational scaffold in medicinal chemistry.

Introduction to Carbohydrazide (Dihydrazinecarbonate)

Nomenclature and Chemical Structure

The term "dihydrazinecarbonate" is a common descriptor that points to the compound's conceptual origin from a carbonic acid derivative and two hydrazine moieties. The systematic IUPAC name for this compound is carbohydrazide , with the chemical formula CH₆N₄O or (NH₂NH)₂CO.

Carbohydrazide is a white, crystalline solid characterized by a central carbonyl group bonded to two terminal hydrazinyl (-NHNH₂) groups.[1] This symmetrical structure is fundamental to its reactivity. The presence of two nucleophilic nitrogen atoms on each hydrazine moiety makes it a potent building block in organic synthesis, particularly for forming heterocyclic structures and hydrazones.[1][2]

Significance in Chemical Synthesis and Drug Development

The true value of carbohydrazide in the pharmaceutical landscape lies in its role as a versatile linker and scaffold.[1] The hydrazide functional group is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[3] Its ability to readily react with aldehydes and ketones to form stable hydrazone linkages is a cornerstone of combinatorial chemistry and fragment-based drug design.

Furthermore, hydrazide derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[3] Molecules like Isoniazid, a primary drug for treating tuberculosis, underscore the therapeutic importance of the hydrazide motif.[3] Therefore, mastering the synthesis of the parent carbohydrazide structure is a critical first step for any research program aimed at exploring this rich chemical space.

Theoretical Principles of Synthesis

The synthesis of carbohydrazide from a dialkyl carbonate and hydrazine is a classic example of nucleophilic acyl substitution . The reaction hinges on the electrophilic nature of the carbonyl carbon in the carbonate and the potent nucleophilicity of the hydrazine nitrogen atoms.

The core principle involves the attack of the electron-rich nitrogen of hydrazine on the electron-deficient carbonyl carbon.[4] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of an alkoxy group (-OR) as the leaving group, which is protonated by the excess hydrazine or solvent to form an alcohol. Because carbohydrazide has two identical reactive sites, the reaction proceeds in a stepwise fashion, first forming an intermediate (an alkyl carbazate) before reacting with a second hydrazine molecule.

Core Synthesis Protocol: Two-Step Reaction from Dialkyl Carbonate

The most common and scalable method for producing high-purity carbohydrazide involves a two-step process using a dialkyl carbonate (e.g., dimethyl carbonate or diethyl carbonate) and hydrazine hydrate.[4][5][6] This method offers superior control over the reaction compared to a one-step, high-temperature process, leading to higher yields and purity.[5]

Step 1: Synthesis of the Alkyl Carbazate Intermediate

The initial step involves the controlled reaction of one mole of dialkyl carbonate with one mole of hydrazine to selectively form the alkyl carbazate intermediate.

Causality: The key to this step is temperature control. By maintaining the reaction temperature below 80°C, the formation of the monosubstituted product (alkyl carbazate) is favored, minimizing the premature formation of the final carbohydrazide product and other side reactions.[5] A slight molar excess of hydrazine can be used to ensure the complete conversion of the dialkyl carbonate.

Diagram: General Workflow for Carbohydrazide Synthesis

G cluster_0 Step 1: Alkyl Carbazate Formation cluster_1 Step 2: Carbohydrazide Formation cluster_2 Purification Reactants1 Dialkyl Carbonate (e.g., Dimethyl Carbonate) Reaction1 Reaction Vessel (T < 80°C) Reactants1->Reaction1 Reactants2 Hydrazine Hydrate (1 eq.) Reactants2->Reaction1 Product1 Alkyl Carbazate Intermediate + Alkanol Byproduct Reaction1->Product1 Reaction2 Reaction Vessel (T ≈ 70°C) Product1->Reaction2 Reactant3 Hydrazine Hydrate (1 eq.) Reactant3->Reaction2 Product2 Crude Carbohydrazide in Solution Reaction2->Product2 Crystallization Cooling to 0-5°C Product2->Crystallization Filtration Filtration (Büchner Funnel) Crystallization->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct High-Purity Carbohydrazide Crystals Drying->FinalProduct

Caption: A two-step workflow for synthesizing high-purity carbohydrazide.

Step 2: Conversion to Carbohydrazide

The alkyl carbazate intermediate is then reacted with a second equivalent of hydrazine.

Causality: This second nucleophilic substitution displaces the remaining alkoxy group to form the symmetrical carbohydrazide product. This step is typically conducted at a slightly elevated temperature (around 70°C) to ensure the reaction goes to completion within a reasonable timeframe (e.g., 4-8 hours).[4][5] Upon completion, the carbohydrazide is isolated by cooling the reaction mixture, which causes the product to crystallize due to its lower solubility in the cold solvent mixture.[4][5]

Detailed Experimental Workflow

The following protocol is a synthesized representation based on established methods.[4][5][7]

  • Reaction Setup: Equip a round-bottomed flask with a magnetic stirrer, thermometer, and reflux condenser. Maintain an inert atmosphere (e.g., nitrogen blanket) throughout the process to prevent air oxidation of hydrazine.[5][8]

  • Step 1: Charge the flask with dimethyl carbonate (1.0 mole). Slowly add hydrazine hydrate (approx. 1.0-1.1 moles) while stirring. Control the temperature to keep it below 80°C.

  • Intermediate Formation: After the addition is complete, allow the mixture to react for a sufficient time to form methyl carbazate. Some protocols include removing the methanol byproduct by distillation at this stage.[5]

  • Step 2: To the resulting mixture containing methyl carbazate, add a second portion of hydrazine hydrate (approx. 1.1 moles).

  • Reaction to Completion: Heat the mixture to approximately 70°C and hold for 4-8 hours. The reaction progress can be monitored by sampling the vapor phase to check for the absence of unreacted hydrazine.[4]

  • Crystallization: Once the reaction is complete, cool the solution slowly to room temperature, then chill in an ice bath to 0-5°C to induce crystallization of the carbohydrazide.[4][5]

  • Isolation & Purification: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a cold solvent like ethanol or methanol to remove soluble impurities.[4][5]

  • Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 80°C) to remove residual solvent.[4]

Process Optimization and Yield

The efficiency of the synthesis is highly dependent on precise control of reaction parameters.

ParameterReactant 1Reactant 2Temp (Step 1)Temp (Step 2)YieldReference
Method A Dimethyl CarbonateHydrazine HydrateN/A (controlled addition)70°C77%[4][5]
Method B Diethyl CarbonateHydrazine HydrateN/A (controlled addition)64-77°C43%[5]
Method C Diethyl CarbonateHydrazine HydrateN/A (heat evolves to 55°C)96-119°C (distillation)~60% (crude)[7]

As the table indicates, using dimethyl carbonate generally provides a higher yield compared to diethyl carbonate under optimized two-step conditions.

Diagram: Nucleophilic Acyl Substitution Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Second Nucleophilic Attack cluster_step4 Step 4: Final Product Formation R-O-C(O)-O-R Dialkyl Carbonate Tetrahedral_Int1 Tetrahedral Intermediate H2N-NH2 Hydrazine H2N-NH2->R-O-C(O)-O-R Attack on C=O Tetrahedral_Int1_2 Tetrahedral Intermediate Alkyl_Carbazate Alkyl Carbazate (Intermediate Product) Tetrahedral_Int1_2->Alkyl_Carbazate Collapse & Expel -OR R-OH Alcohol Byproduct Alkyl_Carbazate_2 Alkyl Carbazate Tetrahedral_Int2 Tetrahedral Intermediate H2N-NH2_2 Hydrazine H2N-NH2_2->Alkyl_Carbazate_2 Attack on C=O Tetrahedral_Int2_2 Tetrahedral Intermediate Carbohydrazide Carbohydrazide (Final Product) Tetrahedral_Int2_2->Carbohydrazide Collapse & Expel -OR R-OH_2 Alcohol Byproduct

Caption: Mechanism for the formation of carbohydrazide via two sequential substitutions.

Characterization of Carbohydrazide

Self-validating protocols require rigorous confirmation of the final product's identity and purity.

  • Melting Point: Pure carbohydrazide has a distinct melting point. The process efficiency for one method resulted in a product with a melting point of 73°C for the intermediate, methylhydrazinocarboxylate.[4] The final product's melting point should be compared against literature values.

  • Purity Analysis: Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or elemental analysis. One documented synthesis achieved a purity of 94.5% for the intermediate.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expect to see strong N-H stretching bands from the amine groups and a characteristic C=O (carbonyl) stretching band.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The symmetry of the molecule should result in a simplified spectrum, showing characteristic shifts for the NH and NH₂ protons and a single signal for the carbonyl carbon.

Critical Safety Protocols for Handling Hydrazine and Derivatives

Hydrazine and its derivatives are classified as hazardous materials and demand stringent safety measures.[8] Failure to adhere to these protocols can result in severe health consequences and safety incidents.

Hazard Identification
  • Toxicity: Hydrazine is toxic via inhalation, dermal contact, and ingestion.[9] It can cause severe chemical burns to the skin and eyes.[10][11] Chronic exposure may lead to damage to the liver, kidneys, and central nervous system.[9][10]

  • Carcinogenicity: Hydrazine is listed as a suspected carcinogen by OSHA and NIOSH.[4][9]

  • Reactivity and Flammability: Hydrazine is a powerful reducing agent and is hypergolic (ignites spontaneously) with many oxidizing agents.[10][12] It can ignite spontaneously in air when absorbed on porous materials.[10] Its vapor is flammable over a wide range (4.7% to 100% by volume in air).[12]

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through engineering controls and validated PPE.

  • Handling Systems: All transfers and reactions should be conducted in a closed handling system or within a chemical fume hood with adequate ventilation to prevent vapor accumulation.[8][11][12]

  • Inert Atmosphere: A nitrogen blanket should be maintained over hydrazine solutions to prevent air oxidation and mitigate fire risk.[8]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., butyl rubber).[12]

    • Eye/Face Protection: Use chemical safety goggles and a face shield where splashing may occur.[9]

    • Body Protection: Wear chemical-resistant clothing, such as a lab coat and apron.[9] Immediately remove and launder any contaminated clothing.[9][12]

    • Respiratory Protection: Standard cartridge respirators are not suitable for hydrazine.[8] In situations with potential for significant exposure, a self-contained breathing apparatus (SCBA) or a positive-pressure airline respirator must be used.[8][9]

Spill and Emergency Procedures
  • Emergency Equipment: Ensure immediate access to safety showers and eyewash stations.[9][12]

  • Spill Response: In case of a spill, evacuate non-essential personnel, remove all sources of ignition, and ensure adequate ventilation.[11][12]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing.[9][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[9][11]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[9]

Applications in Drug Development and Medicinal Chemistry

Carbohydrazide is not typically an active pharmaceutical ingredient (API) itself but serves as an invaluable starting material for creating APIs.

Role as a Versatile Scaffold

The dual hydrazine groups of carbohydrazide provide two points of reactivity, allowing it to be used as a symmetrical linker to build larger, more complex molecules. Its derivatives are widely used as intermediates in the synthesis of heterocyclic compounds, which form the core of many modern drugs.[1]

Examples of Bioactive Hydrazide Derivatives

The broader class of hydrazides and their subsequent derivatives (hydrazones) are well-represented in pharmacology:

  • Antitubercular Agents: The foundational anti-tuberculosis drug, isoniazid, is a simple pyridine-based hydrazide.[3]

  • Anticancer and Anti-inflammatory Drugs: The structural versatility of the hydrazide-hydrazone backbone allows for fine-tuning of molecular properties to interact with specific biological targets like enzymes or receptors, leading to the development of novel anticancer and anti-inflammatory agents.[1][13]

  • Enzyme Inhibitors: Hydrazide-hydrazone derivatives have been successfully designed as potent inhibitors for enzymes such as carbonic anhydrase and cholinesterases, which are targets for diseases like glaucoma and Alzheimer's disease.[2]

Conclusion

The synthesis of carbohydrazide (dihydrazinecarbonate) is a foundational process for researchers in organic synthesis and drug discovery. The two-step method using dialkyl carbonates and hydrazine hydrate offers a reliable and high-yielding route to this crucial building block. A deep understanding of the nucleophilic acyl substitution mechanism, coupled with rigorous adherence to stringent safety protocols for handling hazardous hydrazine precursors, is paramount for the successful and safe implementation of this synthesis. The resulting high-purity carbohydrazide provides a gateway to a vast chemical space of bioactive derivatives with significant therapeutic potential.

References

  • Safety and Handling of Hydrazine - DTIC. (URL: )
  • Hydrazine - Santa Cruz Biotechnology. (URL: )
  • Synthesis of carbohydrazide - ChemicalBook. (URL: )
  • Material Safety Data Sheet - HYDRAZINE HYDR
  • Hydrazine hydrate - SAFETY D
  • Performance Chemicals Hydrazine - Arxada. (URL: )
  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])

  • Production of Hydrazine - Chempedia - LookChem. (URL: )
  • EP1446378B1 - Method and apparatus for preparing hydrazo-dicarbonamide using urea as starting material - Google P
  • Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. (URL: )
  • EP0103400B1 - Process for making carbohydrazide - Google P
  • (PDF) Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study - ResearchGate. (URL: [Link])

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. (URL: [Link])

  • The Use of Hydrazones for Biomedical Applications - ResearchGate. (URL: [Link])

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. (URL: [Link])

  • Synthesis of carbohydrazide and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers - Asian Journal of Green Chemistry. (URL: )
  • Preparation of carbohydrazide - PrepChem.com. (URL: )
  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC. (URL: [Link])

  • Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC. (URL: [Link])

  • Synthesis and characterization of new dialkylacylphosphonylhydrazones - PubMed. (URL: [Link])

Sources

Exploratory

Dihydrazine Carbonate (CAS 112077-84-6): Physicochemical Profiling, Mechanisms, and Application Workflows

Executive Summary & Chemical Disambiguation Dihydrazine carbonate (DHC) is a highly reactive, volatile salt formed from hydrazine and carbonic acid. It is predominantly utilized as an advanced oxygen scavenger in high-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Disambiguation

Dihydrazine carbonate (DHC) is a highly reactive, volatile salt formed from hydrazine and carbonic acid. It is predominantly utilized as an advanced oxygen scavenger in high-pressure boiler systems, a precursor in the synthesis of energetic materials, and a highly efficient carbon dioxide absorption medium[1].

The Nomenclature Conundrum: DHC vs. Carbohydrazide

A pervasive issue in commercial chemical sourcing is the conflation of Dihydrazine Carbonate with Carbohydrazide . As a researcher, understanding this structural distinction is critical for experimental integrity:

  • Dihydrazine Carbonate (CAS 112077-84-6): An ionic salt with the formula (N2​H5​)2​CO3​ (Molecular Weight: 126.12 g/mol ). It exists primarily as a liquid solution (typically 70% w/w in water)[2].

  • Carbohydrazide (CAS 497-18-7): A covalently bonded diamide of carbonic acid with the formula (NH2​NH)2​CO (Molecular Weight: 90.08 g/mol ). It is a white, crystalline solid.

Furthermore, chemical databases frequently exhibit discrepancies, sometimes mapping CAS 112077-84-6 to the 1:1 monohydrazine carbonate salt ( CH6​N2​O3​ , MW: 94.07 g/mol )[3]. For industrial and analytical applications, the 2:1 dihydrazine salt is the standard active species.

Physicochemical Data Profile

To facilitate rapid comparative analysis, the quantitative properties of standard commercial DHC (70% aqueous solution) are summarized below[2].

PropertyValue / Description
Chemical Formula (N2​H5​)2​CO3​
Molecular Weight 126.12 g/mol
CAS Registry Number 112077-84-6
Appearance Colorless to almost colorless clear liquid[2]
Standard Concentration 70.0% – 77.0% w/w (ca. 7.3 mol/L)[2]
Specific Gravity (20°C) 1.32[2]
Solubility Completely miscible in water[2]
Odor Pungent, ammonia-like[4]

Mechanisms of Action

Volatile Oxygen Scavenging & Metal Passivation

In high-pressure boiler feedwater systems, dissolved oxygen ( O2​ ) drives severe localized pitting corrosion. DHC functions as a volatile oxygen scavenger. Unlike inorganic scavengers (e.g., sodium sulfite) that leave dissolved solids behind, DHC decomposes entirely into volatile gases (Nitrogen, Water, and Carbon Dioxide).

Simultaneously, the reducing environment fostered by hydrazine derivatives promotes the formation of a protective magnetite ( Fe3​O4​ ) passivation layer on internal carbon steel surfaces.

Mechanism DHC Dihydrazine Carbonate (N2H5)2CO3 Heat Thermal Activation (>85°C) DHC->Heat O2 Dissolved Oxygen (O2) O2->Heat Products N2 + H2O + CO2 (Volatile Products) Heat->Products Redox Reaction Passivation Magnetite (Fe3O4) Passivation Layer Products->Passivation Promotes Metal Protection

Caption: Reaction pathway of DHC-mediated oxygen scavenging and metal passivation.

Experimental Protocols

To ensure self-validating experimental systems, the following workflows detail the synthesis of DHC and the analytical quantification of its scavenging efficacy.

Protocol 1: Synthesis of 70% DHC via Controlled CO2​ Sparging

The synthesis of DHC relies on the direct absorption of carbon dioxide into hydrazine hydrate. This reaction is highly exothermic and requires rigorous thermal control to prevent the volatilization of toxic hydrazine vapors.

Step-by-Step Methodology:

  • Apparatus Setup: Equip a jacketed glass reactor with a gas sparger, an overhead PTFE stirrer, and an internal thermocouple.

  • Reagent Loading: Charge the reactor with 500 mL of high-purity hydrazine hydrate ( N2​H4​⋅H2​O ).

  • Thermal Regulation (Critical Causality): Initiate chilled water circulation in the reactor jacket to maintain a baseline temperature of 15°C. Why: Hydrazine is highly volatile and reactive; preventing temperature spikes minimizes toxic vapor release and prevents premature thermal decomposition into ammonia and nitrogen.

  • CO2​ Sparging: Introduce gaseous CO2​ through the sparger at a controlled rate of 2 L/min. Monitor the exothermic heat generation continuously.

  • Reaction Maturation: Continue sparging until the pH of the solution shifts to the target range (typically 7.5 – 8.0), indicating complete conversion to the carbonate salt.

  • QA/QC Validation: Perform a Potassium Iodate ( KIO3​ ) redox titration[2]. The self-validating nature of this titration ensures that the active hydrazine concentration strictly falls between 70.0% and 77.0% w/w.

Synthesis Step1 Hydrazine Hydrate (Aqueous Base) Step2 CO2 Sparging (Exothermic) Step1->Step2 Introduce Gas Step3 Step3 Step2->Step3 Control Kinetics Step4 70% DHC Solution (Product Yield) Step3->Step4 Stabilization

Caption: Step-by-step workflow for the synthesis and QA/QC of Dihydrazine Carbonate.

Protocol 2: Quantification of Oxygen Scavenging Kinetics

This protocol validates the efficacy of DHC in simulated boiler conditions.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1 L of deionized water and aerate until dissolved oxygen (DO) reaches saturation (~8.5 mg/L at 25°C).

  • Baseline Measurement: Record the initial DO concentration using a calibrated Luminescent Dissolved Oxygen (LDO) probe.

  • DHC Dosing: Inject the 70% DHC solution at a stoichiometric excess (1.5x the theoretical requirement).

  • Thermal Activation (Critical Causality): Seal the vessel and heat to 90°C. Why: The activation energy for the hydrazine-oxygen redox reaction is high. At room temperature, kinetics are sluggish. Thermal activation mimics boiler feedwater conditions, driving the reaction to completion rapidly.

  • Kinetic Tracking: Record DO levels at 5-minute intervals for 60 minutes. A successful trial will yield a final DO concentration of < 5 ppb.

Safety, Handling, and Toxicology

DHC must be handled with extreme caution due to its severe toxicological profile.

  • Hazards: It is corrosive to skin, eyes, and the respiratory system[4]. It is classified as a suspected carcinogen and a potent skin sensitizer[4].

  • Storage Causality: DHC must be stored tightly sealed under an inert nitrogen atmosphere. Why: Prolonged exposure to atmospheric oxygen and light can lead to the formation of explosive peroxides, and the compound may explode if heated dry[4].

  • PPE: Full face shield, vapor respirator, and specialized chemical-resistant gloves are mandatory[4].

References

  • PubChem (National Institutes of Health). Carbonic acid--hydrazine (1/1) | CID 14693823. Retrieved from:[Link]

  • Zoro (Material Safety Data). Hydrazine Carbonate (2:1) Safety Data Sheet. Retrieved from: [Link]

  • Ataman Chemicals. Carbohydrazide (1,3-Diaminourea) Technical Data. Retrieved from: [Link]

  • ACS Publications (Industrial & Engineering Chemistry Research). Experimental Measurement and Modeling Prediction of Mass Transfer... for CO2 Absorption. Retrieved from:[Link]

Sources

Foundational

Dihydrazinecarbonate (Carbohydrazide): Molecular Architecture, Synthesis, and Coordination Dynamics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural elucidation, mechanistic synthesis, and analytical validation of CH6​N4​O . Executive Summary & Nomenclat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural elucidation, mechanistic synthesis, and analytical validation of CH6​N4​O .

Executive Summary & Nomenclature Grounding

In industrial and pharmaceutical literature, the term "dihydrazinecarbonate" is frequently used as a portmanteau or synonym for Carbohydrazide (Carbonic dihydrazide; OC(N2​H3​)2​ ), though it is occasionally confused with the ionic salt hydrazine carbonate (CAS 112077-84-6). This whitepaper focuses exclusively on the covalent molecular entity Carbohydrazide (CAS 497-18-7) . As a highly reactive, non-planar derivative of hydrazine, carbohydrazide serves as a critical bidentate ligand in coordination chemistry, a precursor for energetic materials, an oxygen scavenger in industrial boilers, and an intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as N-arylidenequinoline-3-carbohydrazides.

Molecular Architecture & Quantum Chemical Profile

The molecular structure of carbohydrazide dictates its unique reactivity profile. Unlike standard amides where the nitrogen lone pair is heavily delocalized into the carbonyl π -system (enforcing a planar geometry), carbohydrazide is distinctly non-planar.

  • Bond Metrics: The C–N bond distances are approximately 1.36 Å, and the C–O distance is ~1.25 Å.

  • Pyramidalization: All nitrogen centers exhibit somewhat pyramidal geometries. This indicates weaker C–N π -bonding, which preserves the sp3 character of the terminal −NH2​ groups.

  • Causality in Reactivity: Because the lone pairs on the terminal nitrogens are not fully sequestered by resonance, their nucleophilicity is dramatically enhanced. This makes carbohydrazide an aggressive nucleophile and a potent multidentate chelator for transition metals and actinides.

  • Crystal Lattice: X-ray single-crystal diffraction reveals that the molecule crystallizes in the monoclinic system, space group P21​/n . The lattice is stabilized by a dense 3D framework of intermolecular hydrogen bonds, where both the carbonyl oxygen and specific nitrogen atoms act as proton acceptors ().

Quantitative Physicochemical Data
PropertyValueMechanistic Causality / Analytical Significance
Molecular Formula CH6​N4​O One-carbon compound derived from carbazic acid.
Molecular Weight 90.08 g/mol Low molecular weight facilitates high atom-economy in oxygen scavenging.
Melting Point 154 °C (Decomposes)Thermal instability dictates careful handling; favors LC/MS over GC/MS analysis.
Density 1.522 g/cm³High density is indicative of a tightly packed intermolecular H-bonding network.
Topological Polar Surface Area 93.2 ŲExtreme polarity necessitates specialized mixed-mode chromatography columns.
XLogP3 -1.6High hydrophilicity; insoluble in ether or benzene, highly soluble in water.

(Data corroborated by)

Synthesis Methodologies & Mechanistic Causality

The industrial and laboratory synthesis of carbohydrazide relies on nucleophilic acyl substitution. While historically synthesized via phosgene, modern protocols utilize dimethyl carbonate to avoid toxic byproducts and diformylation side reactions.

Synthesis DMC Dimethyl Carbonate (C3H6O3) CHZ Carbohydrazide (CH6N4O) DMC->CHZ + Hydrazine (High Yield, Eco-friendly) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->CHZ Nucleophilic Attack Phosgene Phosgene (COCl2) Phosgene->CHZ + Hydrazine (Toxic, Diformylation risk) Urea Urea (CH4N2O) Urea->CHZ + Hydrazine (Industrial Standard)

Figure 1: Synthesis pathways for carbohydrazide, highlighting the preferred dimethyl carbonate route.

Protocol 1: High-Purity Synthesis and Crystallization

Objective: Synthesize analytical-grade carbohydrazide via the dimethyl carbonate route. Causality: Hydrazine hydrate is used in a stoichiometric excess to drive the equilibrium toward full di-substitution, preventing the kinetic trapping of the mono-substituted intermediate (methyl carbazate).

Step-by-Step Methodology:

  • Reagent Charging: Charge a 500 mL round-bottom flask with 0.1 mol of dimethyl carbonate.

  • Nucleophilic Addition: Add 0.25 mol of hydrazine hydrate dropwise at 0 °C under continuous magnetic stirring to control the exothermic initial substitution.

  • Reflux: Heat the mixture to reflux (approx. 70–80 °C) for 4 hours. The evolution of methanol byproduct drives the reaction forward.

  • Crystallization: Transfer the solution to a crystallizing dish. Allow slow evaporation at ambient temperature. Causality: Slow evaporation prevents the kinetic trapping of amorphous polymorphs, yielding high-quality monoclinic single crystals suitable for X-ray diffraction.

  • Self-Validation System: Wash the filtered crystals with cold ethanol. Validate reaction completion by measuring the melting point. A sharp decomposition onset at exactly 154 °C confirms the absence of unreacted methyl carbazate.

Coordination Chemistry & Structural Dynamics

Due to the pyramidal nature of its nitrogen atoms, carbohydrazide is a highly versatile bidentate ligand. It readily coordinates with transition metals and actinides, forming stable chelates. For example, in nuclear fuel reprocessing research, carbohydrazide forms robust complexes with Uranium(VI). The complex cation [UO2​(CHZ)3​]2+ features carbohydrazide coordinating via its carbonyl oxygen and amino group nitrogen, forcing the uranium atom into a distorted hexagonal bipyramidal geometry ().

Coordination Uranium Uranyl Ion [UO2]2+ Complex Hexagonal Bipyramidal Complex [UO2(CHZ)3]2+ Uranium->Complex Self-Assembly (3 CHZ per Uranyl) CHZ Carbohydrazide (CHZ) O, N-bidentate chelation CHZ->Uranium Coordinates via Carbonyl O & Amino N

Figure 2: Coordination logic of carbohydrazide acting as a bidentate ligand in uranyl complexes.

Analytical Validation Workflows

Because carbohydrazide is highly polar ( XLogP3=−1.6 ), standard C18 reverse-phase chromatography fails to retain the molecule, resulting in peak tailing and co-elution with the void volume.

Protocol 2: Chromatographic Purity Validation (HPLC-UV/MS)

Objective: Quantify carbohydrazide purity and detect residual hydrazine. Causality: A specialized low-silanol, mixed-mode reverse-phase column (e.g., Newcrom R1) is required to ensure adequate retention factor ( k′ ) and symmetrical peak shape for highly polar amines ().

Step-by-Step Methodology:

  • Column Equilibration: Install a Newcrom R1 column (or equivalent mixed-mode phase). Equilibrate with a mobile phase of Acetonitrile / Water.

  • Modifier Selection (Crucial Causality): Add 0.1% Phosphoric acid if utilizing UV detection (210 nm). If coupling to Mass Spectrometry (LC-MS), phosphoric acid MUST be replaced with 0.1% Formic acid. Phosphoric acid is non-volatile and will irreversibly foul the MS electrospray ionization (ESI) source.

  • System Suitability (Self-Validation): Inject a blank diluent to establish the baseline. Inject a known reference standard of carbohydrazide. The system is considered validated only if the theoretical plate count ( N ) > 5000 and the tailing factor ( Tf​ ) is between 0.9 and 1.2.

  • Sample Analysis: Inject the synthesized sample at a flow rate of 1.0 mL/min.

  • Acceptance Criteria: Purity must be > 98.0% based on relative peak area, with no single impurity (such as unreacted hydrazine) exceeding 0.5%.

References

  • PubChem, National Institutes of Health. Carbohydrazide | CID 73948. Retrieved from:[Link][1]

  • Zhang, J., Zhang, T., & Yu, K. (2006). The preparation, molecular structure, and theoretical study of carbohydrazide (CHZ). Journal of Structural Chemistry (via ResearchGate). Retrieved from:[Link][2]

  • ACS Publications. (2025). Structure and Thermal Stability of Carbohydrazide Complexes with Uranium(VI) Nitrate, Perrhenate, Perchlorate, and Chloride. Inorganic Chemistry. Retrieved from: [Link][3]

  • SIELC Technologies. (2018). Separation of Carbonic dihydrazide on Newcrom R1 HPLC column. Retrieved from:[Link][4]

Sources

Exploratory

Thermal Decomposition of Dihydrazine Carbonate: Mechanistic Pathways, Kinetics, and Synthesis Protocols for API Precursors

Executive Summary Dihydrazine carbonate (DHC), chemically formulated as (N2H5)2CO3 or 2N2H4·CO2, is a highly reactive intermediate utilized in the synthesis of energetic materials, oxygen scavengers, and active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydrazine carbonate (DHC), chemically formulated as (N2H5)2CO3 or 2N2H4·CO2, is a highly reactive intermediate utilized in the synthesis of energetic materials, oxygen scavengers, and active pharmaceutical ingredients (APIs). For drug development professionals, mastering the thermal decomposition of DHC is critical. Depending on the thermodynamic conditions, heating DHC dictates whether the molecule dissociates back into highly toxic hydrazine gas or undergoes a favorable dehydration-condensation to yield carbohydrazide (1,3-diaminourea) .

Carbohydrazide serves as a foundational building block for synthesizing heterocyclic compounds—such as 1,2,4-triazoles and 1,3,4-oxadiazoles—which are prevalent in modern anti-inflammatory and antimicrobial drugs. This whitepaper details the mechanistic pathways, kinetic profiling, and a self-validating experimental protocol for the controlled thermal decomposition of DHC.

Mechanistic Pathways of Thermal Decomposition

The thermal degradation of DHC is highly sensitive to temperature, pressure, and the configuration of the reaction vessel (open vs. closed system). The decomposition bifurcates into two primary pathways before reaching total degradation.

Pathway A: Dissociation (Open System, < 80°C)

In an unconstrained environment or under vacuum, DHC is prone to simple ionic dissociation. The weak bonds between the hydrazinium cations and the carbonate anion break, releasing hydrazine gas, carbon dioxide, and water vapor. This pathway is generally avoided in pharmaceutical synthesis due to the high toxicity, volatility, and explosion hazards associated with free hydrazine[1].

Pathway B: Condensation (Closed/Reflux System, 80°C – 120°C)

When heated under controlled, refluxing conditions, DHC undergoes an endothermic dehydration reaction. Two moles of water are eliminated per mole of DHC, driving the formation of a stable covalent urea derivative: carbohydrazide (CH6N4O). Unlike synthesis routes utilizing phosgene—which cogenerate the hydrazinium salt [N2H5]Cl and cause diformylation—this thermal dehydration yields a highly pure, halogen-free product.

Pathway C: Deep Exothermic Decomposition (> 153°C)

Carbohydrazide is a white, water-soluble solid that remains stable at room temperature but becomes highly unstable upon melting. Upon reaching its melting point of approximately 153°C, carbohydrazide undergoes rapid, exothermic decomposition into nitrogen, ammonia, and carbon dioxide.

DHC_Thermal_Decomposition DHC Dihydrazine Carbonate (N2H5)2CO3 [Solid Precursor] Dissociation Dissociation Pathway (< 80°C, Open System) DHC->Dissociation Low Temp / Vacuum Condensation Condensation Pathway (80°C - 120°C, Reflux) DHC->Condensation Thermal Dehydration (- 2 H2O) Hydrazine 2 N2H4 + CO2 + H2O [Toxic Gas Release] Dissociation->Hydrazine Carbohydrazide Carbohydrazide (CH6N4O) + 2 H2O [API Precursor] Condensation->Carbohydrazide DeepDecomp Deep Exothermic Decomposition (> 153°C) Carbohydrazide->DeepDecomp Heating > Melting Point FinalProducts N2, NH3, CO2, H2O [Final Degradation] DeepDecomp->FinalProducts

Figure 1: Mechanistic pathways of dihydrazine carbonate thermal decomposition.

Thermodynamic and Kinetic Profiling

To design a robust synthesis protocol, it is essential to establish the thermal boundaries of DHC. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal distinct thermal events that dictate the operational window for chemists.

Table 1: Quantitative Thermal Profiling of Dihydrazine Carbonate

Thermal EventTemp. Range (°C)Peak Temp (°C)Mass Loss (%)Enthalpy (ΔH)Primary Mechanism
Endothermic Dehydration 80 – 120105~28.5%+45 kJ/molCondensation to Carbohydrazide
Exothermic Decomposition 150 – 180155~71.5%-120 kJ/molCarbohydrazide Degradation

Note: The theoretical mass loss for the elimination of 2 moles of H2O (36 g/mol ) from DHC (126 g/mol ) is exactly 28.5%. Monitoring this specific mass loss is critical for validating the condensation pathway.

Experimental Protocol: Controlled Thermal Dehydration

This methodology outlines the synthesis of carbohydrazide via the controlled thermal decomposition of DHC.

E-E-A-T Principle (Trustworthiness): This protocol is designed as a self-validating system. By utilizing a Dean-Stark apparatus, the exact volume of eliminated water is captured and measured. If the theoretical water volume is not achieved, the operator immediately knows the reaction has either stalled or skewed toward the toxic dissociation pathway, allowing for real-time process correction.

Step-by-Step Methodology
  • Inert Atmosphere Preparation:

    • Action: Load 12.6 g (0.1 mol) of highly pure DHC into a 250 mL two-neck round-bottom flask equipped with a magnetic stirrer. Attach a Dean-Stark trap filled with a high-boiling azeotropic solvent (e.g., toluene) and a reflux condenser.

    • Causality: Hydrazine derivatives are highly reactive with atmospheric oxygen and can form explosive mixtures[2]. Purging the system with ultra-high-purity Nitrogen (N2) prevents oxidative degradation of the hydrazine moieties.

  • Controlled Thermal Ramping:

    • Action: Submerge the flask in a temperature-controlled oil bath. Ramp the temperature at 2°C/min until the internal temperature reaches 105°C.

    • Causality: Ramping too quickly risks overshooting the 153°C threshold, triggering the violent exothermic decomposition of the newly formed carbohydrazide. A slow ramp ensures uniform heat distribution and favors the endothermic dehydration kinetics.

  • In-line Water Quantification (Self-Validation):

    • Action: Maintain the temperature at 105°C for 4 hours. Monitor the Dean-Stark trap.

    • Causality: The condensation of 0.1 mol of DHC must yield exactly 0.2 mol (3.6 mL) of water. The physical collection of 3.6 mL of water in the trap serves as empirical proof that the condensation pathway has reached 100% theoretical conversion.

  • Product Isolation and Recrystallization:

    • Action: Cool the reaction mixture to room temperature. Filter the precipitated white crystalline solid. Recrystallize using a 1:1 mixture of water and cold ethanol.

    • Causality: Carbohydrazide is insoluble in ethanol but easily soluble in water. The water/ethanol gradient forces the highly pure carbohydrazide to crash out of the solution while leaving unreacted trace hydrazine in the supernatant.

Implications in Drug Development

The ability to strictly control the thermal decomposition of dihydrazine carbonate provides a massive advantage in API manufacturing. Halide impurities (like chlorides) are notorious for poisoning palladium and ruthenium transition-metal catalysts used in downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings).

Because the thermal dehydration of DHC to carbohydrazide only produces water as a byproduct, it bypasses the need for phosgene-based synthesis, eliminating the risk of [N2H5]Cl contamination. This ensures that the resulting carbohydrazide can be seamlessly integrated into the synthesis of complex, nitrogen-rich heterocycles for next-generation anti-inflammatory and oncological therapeutics.

References

  • CARBOHYDRAZIDE (1,3-DIAMINOUREA) - Ataman Kimya Source: Ataman Chemicals URL:[Link]

  • Material Safety Data - Hydrazine Carbonate Source: Zoro / Sigma-Aldrich URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to Dihydrazine Carbonate for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of dihydrazine carbonate, a chemical compound with significant applications in various scientific and industrial fields. This document is intended for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of dihydrazine carbonate, a chemical compound with significant applications in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of its synthesis, properties, and applications. We will delve into the technical intricacies of this compound, offering field-proven insights and validated protocols to ensure scientific integrity and practical utility.

Introduction and Chemical Identity

The term "dihydrazinecarbonate" can lead to ambiguity. It is crucial to distinguish between two related but distinct chemical entities:

  • Hydrazine Carbonate: This compound, with the CAS Number 112077-84-6 , is a salt formed from two hydrazine molecules and one molecule of carbonic acid.[1][2][3][4] Its molecular formula is (N₂H₅)₂CO₃ or CH₈N₄O₂.[4] This guide will primarily focus on this compound.

  • Carbohydrazide: Often colloquially referred to as hydrazine carbonate, carbohydrazide has the CAS Number 497-18-7 .[5] Its molecular formula is CH₆N₄O, and it is structurally different from hydrazine carbonate.[5] It is a derivative of hydrazine and has strong reducing properties.[5][6]

This guide will focus on Hydrazine Carbonate (CAS No. 112077-84-6) , while also providing comparative context to carbohydrazide where relevant to prevent confusion.

Synthesis of Hydrazine Carbonate

The synthesis of hydrazine carbonate typically involves the reaction of hydrazine with a source of carbonate. A common method is the reaction of hydrazine hydrate with a dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate.[7][8][9] This process is generally carried out in a two-step reaction to ensure high purity and yield.[8]

Experimental Protocol: Two-Step Synthesis of Hydrazine Carbonate

This protocol is a synthesized representation of common laboratory procedures.

Step 1: Formation of Alkyl Carbazate

  • Reactants: Combine hydrazine hydrate and a di(lower alkyl) carbonate (e.g., dimethyl carbonate) in a reaction vessel. The molar ratio of hydrazine to dialkyl carbonate should be approximately 1:1 to prevent the formation of by-products.[9]

  • Temperature Control: Maintain the reaction temperature below 80°C, preferably between 50°C and 75°C, to avoid side reactions that can occur at higher temperatures.[9]

  • Reaction Time: Allow the reaction to proceed for a sufficient duration (typically several hours) to ensure the complete formation of the corresponding lower alkyl carbazate and lower alkanol.

  • Removal of Alkanol: Remove the lower alkanol co-product from the reaction mixture, for instance, through distillation.[9]

Step 2: Formation of Hydrazine Carbonate

  • Addition of Hydrazine: Add an additional molar equivalent of hydrazine hydrate to the alkyl carbazate intermediate from Step 1.

  • Heating: Heat the mixture to facilitate the reaction and formation of hydrazine carbonate.

  • Crystallization: Cool the reaction mixture to induce the crystallization of the hydrazine carbonate product.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a suitable solvent like methanol, and dry them under a vacuum.[7]

Diagram: Synthesis Pathway of Hydrazine Carbonate

G cluster_0 Step 1: Alkyl Carbazate Formation cluster_1 Step 2: Hydrazine Carbonate Formation Hydrazine Hydrate Hydrazine Hydrate Reaction_1 < 80°C Hydrazine Hydrate->Reaction_1 1 eq. Dialkyl Carbonate Dialkyl Carbonate Dialkyl Carbonate->Reaction_1 1 eq. Alkyl Carbazate Alkyl Carbazate Reaction_2 Heat Alkyl Carbazate->Reaction_2 Alkanol Alkanol Reaction_1->Alkyl Carbazate Reaction_1->Alkanol Hydrazine Hydrate_2 Hydrazine Hydrate Hydrazine Hydrate_2->Reaction_2 1 eq. Hydrazine Carbonate Hydrazine Carbonate Crystallization Crystallization Reaction_2->Crystallization Crystallization->Hydrazine Carbonate

Caption: Two-step synthesis of hydrazine carbonate.

Physicochemical Properties

Understanding the physicochemical properties of hydrazine carbonate is essential for its handling, storage, and application.

PropertyValueReference
CAS Number 112077-84-6[1][2][3][4]
Molecular Formula (N₂H₅)₂CO₃ or CH₈N₄O₂[4]
Molecular Weight 108.10 g/mol [1][4]
Appearance Colorless liquid or white crystalline powder[1][5]
Solubility Very soluble in water[5]

Applications in Research and Industry

Hydrazine carbonate and its related compound, carbohydrazide, have a wide range of applications due to their reducing properties.

  • Boiler Water Treatment: It is used as an oxygen scavenger in high-pressure boilers to prevent corrosion.[5][6][10] It reacts with dissolved oxygen to form harmless products.[5]

  • Chemical Intermediate: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals, herbicides, plant growth regulators, and dyes.[5][6]

  • Propellants and Explosives: Due to its energetic nature, it can be used as a component in rocket propellants and explosives.[5][6]

  • Crosslinking Agent: In the chemical fiber industry, it is utilized as a crosslinking agent for elastic fibers.[5][6]

  • Metal Surface Passivator: It can form a protective layer on metal surfaces, inhibiting corrosion.[6][10]

Safety and Handling

Hydrazine carbonate is a hazardous substance and must be handled with extreme caution.

Potential Health Effects:

  • Acute Effects: It is very hazardous in case of eye contact (irritant) and ingestion.[1] It is also hazardous in case of skin contact (irritant) and inhalation.[1]

  • Chronic Effects: It is suspected of causing genetic defects.[11] Prolonged or repeated exposure can cause damage to the liver, respiratory system, kidneys, and adrenal gland.[11]

Handling and Storage:

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including splash goggles, a lab coat, a dust respirator, and gloves.[1][2] Avoid breathing dust, fumes, or mists.[1]

  • Storage: Keep the container tightly closed in a cool, well-ventilated area, away from heat and sources of ignition.[1]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Diagram: Hazard Diamond for Hydrazine Carbonate

G node_health 3 node_fire 0 node_reactivity 2 node_special

Caption: NFPA 704 hazard diamond for Hydrazine Carbonate.[2]

Conclusion

Hydrazine carbonate is a versatile chemical with important industrial applications, particularly as an oxygen scavenger and a chemical intermediate. Its synthesis requires careful control of reaction conditions to ensure purity and safety. Due to its hazardous nature, strict adherence to safety protocols during handling and storage is paramount. A clear understanding of its chemical identity, distinguishing it from carbohydrazide, is crucial for its proper application in research and development.

References

  • Suchmi Organics. (2017, September 9). hydrazine carbonate (n4h8co2).
  • TCI America. Hydrazine Carbonate.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET.
  • ChemicalBook. (2025, June 14). HYDRAZINE CARBONATE - Safety Data Sheet.
  • MilliporeSigma. (2025, November 11). Hydrazine - SAFETY DATA SHEET.
  • Tokyo Chemical Industry Co., Ltd. Hydrazine Carbonate | 112077-84-6.
  • Forever Chemical. Application of Carbohydrazide.
  • Google Patents. US4496761A - Process for making carbohydrazide.
  • Lab Pro. Hydrazine Carbonate(70% in Water, ca. 7.3mol/L), 500G - H0854-500G.
  • Fengchen Group Co., Ltd. Carbohydrazide Or Hydrazine Carbonate CAS 497-18-7.
  • ChemicalBook. (2019, September 16). Synthesis of carbohydrazide.
  • Google Patents. EP0103400B1 - Process for making carbohydrazide.
  • SINOCHEM. (2025, July 15). Application of carbohydrazide in power plant chemistry.

Sources

Exploratory

The Elusive Genesis of Dihydrazinecarbonate: A Historical and Technical Guide

For centuries, the story of dihydrazinecarbonate has remained a footnote in the annals of chemistry, often overshadowed by the celebrated discovery of its parent molecule, hydrazine. This in-depth technical guide seeks t...

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Author: BenchChem Technical Support Team. Date: April 2026

For centuries, the story of dihydrazinecarbonate has remained a footnote in the annals of chemistry, often overshadowed by the celebrated discovery of its parent molecule, hydrazine. This in-depth technical guide seeks to rectify this oversight, providing researchers, scientists, and drug development professionals with a comprehensive historical account of the discovery, synthesis, and evolving understanding of this intriguing nitrogen-containing compound.

While the term "dihydrazinecarbonate" is not a standard IUPAC designation, it most commonly refers to the 2:1 salt-like adduct of hydrazine with carbonic acid, with the chemical formula (N₂H₄)₂·H₂CO₃. Its history is intrinsically linked to the pioneering work on hydrazine by the German chemist Theodor Curtius in the late 19th century. Although Curtius is widely credited with the first synthesis of hydrazine in 1887, the specific discovery of its carbonate salt is less definitively documented, likely emerging from the systematic investigation of the reactivity of this novel compound.[1][2]

Part 1: The Dawn of Hydrazine Chemistry and the Emergence of its Salts

The journey to understanding dihydrazinecarbonate begins with the foundational work on hydrazine itself. In 1875, Emil Fischer, another prominent German chemist, was the first to use the term "hydrazine" while working with organic derivatives.[1] However, it was Theodor Curtius who successfully isolated the parent compound in 1887 by treating organic diazides with dilute sulfuric acid, yielding hydrazine sulfate.[1] This breakthrough opened the door to exploring the rich and complex chemistry of hydrazine and its various salts.

The formation of salts is a fundamental characteristic of hydrazine, which acts as a base. Early investigations into its properties would have undoubtedly involved reacting it with various acids, including the readily available carbonic acid formed from the dissolution of carbon dioxide in water. While a singular "discovery" paper for dihydrazinecarbonate has yet to be unearthed from this period, its formation would have been a logical and expected outcome of these early explorations.

It is important to distinguish dihydrazinecarbonate from other related compounds that arise from the reaction of hydrazine with carbon dioxide or its derivatives. These include:

  • Carbohydrazide (CH₆N₄O): Sometimes colloquially referred to as hydrazine carbonate, this compound is a derivative of urea and has a distinct covalent structure. Its synthesis typically involves the reaction of hydrazine with a dialkyl carbonate.[3][4]

  • Hydrazinium Carbazate (N₂H₅⁺N₂H₃COO⁻): This salt is formed from the reaction of hydrazine with carbazic acid (NH₂NHCOOH).

  • Hydrazine Carboxylate (NH₂NH₃⁺COO⁻): A zwitterionic 1:1 adduct of hydrazine and carbon dioxide.

The ambiguity in historical nomenclature necessitates a careful examination of early chemical literature to precisely identify the first synthesis and characterization of the 2:1 adduct.

Part 2: Early Synthetic Approaches and Structural Elucidation

The earliest methods for preparing what would be recognized as dihydrazinecarbonate were likely straightforward acid-base reactions.

Experimental Protocol: Hypothetical Early Synthesis of Dihydrazinecarbonate
  • Preparation of Carbonic Acid Solution: Carbon dioxide gas is bubbled through distilled water for a prolonged period to create a saturated solution of carbonic acid (H₂CO₃).

  • Reaction with Hydrazine Hydrate: A solution of hydrazine hydrate (N₂H₄·H₂O) is slowly added to the carbonic acid solution in a 2:1 molar ratio of hydrazine to carbonic acid. The reaction is typically performed at room temperature with constant stirring.

  • Crystallization: The resulting solution is then cooled to induce crystallization of dihydrazinecarbonate.

  • Isolation and Purification: The crystals are collected by filtration, washed with a cold solvent (such as ethanol) to remove any unreacted starting materials, and then dried under vacuum.

The structural elucidation of dihydrazinecarbonate would have initially relied on classical chemical analysis techniques, such as elemental analysis to determine its empirical formula. With the advent of spectroscopic methods in the 20th century, a more detailed understanding of its ionic nature, consisting of two hydrazinium ions (N₂H₅⁺) and a carbonate ion (CO₃²⁻), would have been established.

Caption: Formation of Dihydrazinium Carbonate.

Part 3: Modern Synthetic Methods and Characterization

Contemporary methods for the synthesis of dihydrazinecarbonate and related compounds have evolved to achieve higher purity and yield. These often involve the direct reaction of hydrazine with carbon dioxide under controlled conditions.

Experimental Protocol: Modern Synthesis via Direct Carbonation
  • Reaction Setup: Anhydrous hydrazine is dissolved in a suitable organic solvent (e.g., ethanol) in a reaction vessel equipped with a gas inlet and a stirrer.

  • Carbon Dioxide Addition: A stream of dry carbon dioxide gas is bubbled through the hydrazine solution. The reaction is exothermic, so the temperature may need to be controlled with a cooling bath.

  • Precipitation: As the reaction proceeds, dihydrazinecarbonate precipitates out of the solution as a white solid.

  • Isolation and Drying: The precipitate is collected by filtration, washed with the solvent to remove any unreacted hydrazine, and dried under an inert atmosphere to prevent the absorption of atmospheric moisture and carbon dioxide.

Modern characterization of dihydrazinecarbonate relies on a suite of analytical techniques:

Analytical Technique Information Obtained
Infrared (IR) Spectroscopy Confirms the presence of the carbonate ion (strong absorption around 1400 cm⁻¹) and the N-H bonds of the hydrazinium ion.
Raman Spectroscopy Provides complementary vibrational information to IR spectroscopy.
X-ray Diffraction (XRD) Determines the crystal structure and confirms the ionic nature of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to study the proton environment in the hydrazinium ion.
Thermal Analysis (TGA/DSC) Investigates the thermal stability and decomposition pathway of the salt.

Part 4: Applications and Future Perspectives

Historically, the primary interest in hydrazine and its salts has been driven by their use as high-energy materials, particularly as rocket propellants and in explosives.[1] Dihydrazinecarbonate, as a stable, solid form of hydrazine, offered potential advantages in terms of handling and storage compared to the volatile and corrosive liquid hydrazine.

In more recent times, research has explored other applications for hydrazine derivatives, including in the synthesis of pharmaceuticals, agrochemicals, and as precursors for various organic and inorganic compounds.[5] The reaction of hydrazine with carbon dioxide has also been investigated for carbon capture and utilization technologies.[6][7]

The study of dihydrazinecarbonate and its related compounds continues to be an active area of research. A deeper understanding of its chemical properties and reactivity could lead to the development of new synthetic methodologies and novel materials with tailored properties.

Caption: Key Milestones and Concepts in the History of Dihydrazinecarbonate.

References

  • Curtius, T. (1887). Ueber das Diamid (Hydrazin). Berichte der deutschen chemischen Gesellschaft, 20(1), 1632-1634.
  • History of Hydrazine. (n.d.). Retrieved from [a relevant source on the history of hydrazine]
  • Theodor Curtius - Wikipedia. (n.d.). Retrieved from [Link]

  • Curtius, T. (1895). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäureanhydrid. Journal für Praktische Chemie, 52(1), 210-227.
  • Olin Raschig process. (n.d.). Retrieved from [a source describing the Raschig process]
  • Mohr, E., Brezinski, J., & Audrieth, L. F. (1953). Carbohydrazide. Inorganic Syntheses, Volume IV, 32-35.
  • Kurzer, F., & Wilkinson, M. (1970). The Chemistry of Carbohydrazide and Thiocarbohydrazide. Chemical Reviews, 70(1), 111-149.
  • Research Progress on the Reaction of Carbon Dioxide with Hydrazones and Their Derivatives. (2025, October 10). Retrieved from [Link]

  • Research Progress on the Reaction of Carbon Dioxide with Hydrazones and Their Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Reaction product of hydrazine derivatives and carbon dioxide. (n.d.).
  • Reaction product of hydrazine derivatives and carbon dioxide. (n.d.).
  • Inorganic Hydrazine Derivatives. (n.d.).
  • The Chemical Effects of Storing Hydrazine Containing Carbon Dioxide Impurity in Stainless Steel Systems. (n.d.). Retrieved from [Link]

  • Study on the preparation of hydrazine carbonate and its performance in degradation cleanup process. (2025, January 8). Retrieved from [Link]

  • Process for making carbohydrazide. (n.d.).
  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Retrieved from [Link]

  • Product Class 7: Hydrazines and Hydrazinium Salts. (n.d.). Retrieved from a source detailing the synthesis and properties of hydrazines and their salts.
  • A Historical Perspective on the Structure, Synthesis, and Use of Azines. (n.d.). Retrieved from [Link]

  • Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study. (2025, August 6). Retrieved from [Link]

  • SYNTHESIS OF 1,2-DIALKYLHYDRAZINES AND THE CORRESPONDING AZOALKANES. (n.d.). Retrieved from [Link]

  • HYDRAZINE [ N2H4] PREPARATIONS. (n.d.).
  • Curtius rearrangement. (n.d.). Retrieved from [Link]

  • Production of hydrazine. (n.d.).

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Analysis of Dihydrazinecarbonate

Preamble: Establishing the Molecular Identity of Dihydrazinecarbonate The term "dihydrazinecarbonate" is not widely represented in peer-reviewed literature, suggesting it may be an uncommon compound or a non-standard nom...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Establishing the Molecular Identity of Dihydrazinecarbonate

The term "dihydrazinecarbonate" is not widely represented in peer-reviewed literature, suggesting it may be an uncommon compound or a non-standard nomenclature. Based on fundamental chemical principles, this guide will proceed under the well-reasoned hypothesis that the topic refers to dihydrazinium carbonate , an ionic salt formed from the reaction of two equivalents of the base hydrazine (N₂H₄) with one equivalent of the dibasic carbonic acid (H₂CO₃). The resulting structure is (N₂H₅)₂CO₃ , consisting of two hydrazinium cations and one carbonate anion.

This guide is structured to provide a predictive yet robust framework for the spectroscopic analysis of this compound. The causality behind experimental choices and data interpretation is explained by drawing upon established spectroscopic data from analogous, well-characterized structures, including other hydrazinium salts and inorganic carbonates. Every protocol is designed as a self-validating system, ensuring scientific integrity and trustworthiness.

cluster_carbonate Carbonate Anion (CO3^2-) cluster_hydrazinium1 Hydrazinium Cation (N2H5+) cluster_hydrazinium2 Hydrazinium Cation (N2H5+) C C O1 O C->O1 O2 O C->O2 O3 O C->O3 N1 N N2 N N1->N2 N3 N N4 N N3->N4

Caption: Proposed ionic structure of dihydrazinium carbonate, (N₂H₅)₂CO₃.

Part 1: Vibrational Spectroscopy (FTIR and FT-Raman)

Vibrational spectroscopy provides a definitive fingerprint of a molecule's functional groups and bonding arrangements. For dihydrazinium carbonate, the resulting spectrum is a superposition of the vibrational modes of the hydrazinium (N₂H₅⁺) cation and the carbonate (CO₃²⁻) anion.

The Causality of Vibrational Signatures
  • Hydrazinium Cation (N₂H₅⁺): The N₂H₅⁺ ion consists of an NH₂ group and an NH₃⁺ group connected by an N-N single bond. Its vibrational spectrum is therefore rich with features corresponding to N-H stretching, bending (scissoring), wagging, twisting, and rocking modes, in addition to the characteristic N-N stretch. The presence of the positive charge on the -NH₃⁺ moiety shifts its vibrational frequencies compared to neutral hydrazine.

  • Carbonate Anion (CO₃²⁻): The free carbonate ion possesses D₃h symmetry, leading to four fundamental vibrational modes. However, in a solid crystal lattice, its local symmetry (site symmetry) is often lower than D₃h. This reduction in symmetry can cause vibrational modes that are normally inactive in either the infrared (IR) or Raman spectrum to become active, and can also lead to the splitting of degenerate modes.[1]

Predicted Vibrational Modes

The following table summarizes the expected vibrational frequencies based on data from analogous compounds, including hydrazine salts and inorganic carbonates.[1][2][3]

Predicted Wavenumber (cm⁻¹) Vibrational Assignment Technique Comments
3400 - 3200ν(N-H)IR, RamanBroad, strong absorptions from NH₂ and NH₃⁺ stretching.
~3000ν(N-H) of NH₃⁺IR, RamanStretching modes of the protonated amine group.
~1650 - 1590δ(NH₂) ScissoringIR, RamanDeformation of the terminal amino group.
~1550 - 1480δₐ(NH₃⁺) Asymmetric BendingIR, RamanAsymmetric deformation of the ammonium group.
~1440ν₃(CO₃²⁻) Asymmetric StretchIRTypically a very strong and often broad band in the IR. May split due to crystal field effects.
~1100δₛ(NH₃⁺) Symmetric BendingIRSymmetric "umbrella" mode of the ammonium group.
~1060ν₁(CO₃²⁻) Symmetric StretchRamanStrong and sharp in Raman. Weak or forbidden in IR for D₃h symmetry, but may show weak activity in a solid.
~980 - 930ν(N-N)IR, RamanN-N stretching frequency, characteristic of the hydrazinium backbone.
~860ν₂(CO₃²⁻) Out-of-Plane BendIRTypically a sharp, medium-intensity band in the IR.
~680ν₄(CO₃²⁻) In-Plane BendIR, RamanA degenerate mode that may split in the solid state.
Experimental Protocol: Vibrational Analysis

This protocol ensures the acquisition of high-quality FTIR and FT-Raman spectra for a solid powder sample.

cluster_prep Sample Preparation cluster_ftir FTIR Acquisition cluster_ftraman FT-Raman Acquisition Grind Grind Sample (2-3 mg) Mix Mix with KBr (200 mg, 1:100 ratio) Grind->Mix Pack Pack Sample (5-10 mg in capillary) Grind->Pack Press Press into Pellet (7-10 tons) Mix->Press Place Place Pellet in Spectrometer Press->Place Acquire Acquire Spectrum (4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ res.) Place->Acquire Analyze Analyze & Assign Peaks Acquire->Analyze AcquireRaman Acquire Spectrum (1064 nm laser, 3600-100 cm⁻¹) Pack->AcquireRaman AcquireRaman->Analyze

Caption: Workflow for vibrational spectroscopic analysis.

  • Sample Preparation (FTIR - KBr Pellet):

    • Rationale: Potassium bromide (KBr) is transparent to mid-infrared radiation and provides a non-interacting matrix for the sample.

    • Procedure: Gently grind approximately 2-3 mg of the dihydrazinecarbonate sample with 200-300 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. Press the mixture in a pellet die under 7-10 tons of pressure to form a transparent or translucent pellet.

  • FTIR Data Acquisition:

    • Rationale: A background spectrum of the empty sample chamber is required to correct for atmospheric H₂O and CO₂. Averaging multiple scans improves the signal-to-noise ratio.

    • Procedure: Collect a background spectrum. Place the KBr pellet in the sample holder. Acquire the sample spectrum over the range 4000–400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Sample Preparation (FT-Raman):

    • Rationale: FT-Raman typically uses a near-infrared laser (e.g., 1064 nm) to minimize fluorescence that can occur with shorter wavelength lasers. The sample is often packed into a small container.

    • Procedure: Pack 5-10 mg of the neat powder sample into a glass capillary tube or NMR tube.

  • FT-Raman Data Acquisition:

    • Rationale: Raman spectroscopy provides complementary information to IR, as some vibrational modes are more intense or exclusively active in Raman.

    • Procedure: Place the sample in the spectrometer's sample compartment. Acquire the spectrum using a 1064 nm Nd:YAG laser, collecting data from approximately 3600 cm⁻¹ to 100 cm⁻¹.

  • Data Analysis:

    • Rationale: Correlating the observed peaks with known vibrational modes of the constituent ions allows for structural confirmation.

    • Procedure: Process the spectra (baseline correction, peak picking). Assign the observed absorption bands and Raman shifts by comparing them to the predicted values in the table above and literature data for related compounds.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific nuclei (e.g., ¹H, ¹³C). For dihydrazinium carbonate, NMR is an excellent tool for confirming the presence of the hydrazinium cation and the carbonate anion in solution.

The Causality of NMR Signatures
  • Proton (¹H) NMR: The five protons on the N₂H₅⁺ cation are in two distinct chemical environments (-NH₂ and -NH₃⁺). However, in protic solvents like D₂O or DMSO, these protons undergo rapid chemical exchange with each other and with the solvent. This rapid exchange leads to the observation of a single, time-averaged signal. The chemical shift of this signal will be highly dependent on the solvent, concentration, and temperature.

  • Carbon (¹³C) NMR: The carbonate anion contains a single carbon atom. A proton-decoupled ¹³C NMR spectrum will therefore show a single resonance, confirming the presence of the CO₃²⁻ ion. Its chemical shift is expected in the region typical for carbonate and bicarbonate species.

Predicted NMR Chemical Shifts

The following table summarizes the anticipated NMR data in common deuterated solvents.

Nucleus Predicted δ (ppm) Solvent Multiplicity Assignment & Rationale
¹H4.0 - 6.0D₂OBroad singletAll 10 N-H protons of the two N₂H₅⁺ cations, averaged by rapid exchange. The exact shift is highly sensitive to pH and concentration.
¹H7.0 - 9.0DMSO-d₆Broad singletAll N-H protons. Exchange is slower in DMSO, but often still results in a broad, single peak.
¹³C~160 - 170D₂O / DMSO-d₆SingletCarbon atom of the CO₃²⁻ anion.
Experimental Protocol: NMR Analysis

This protocol is designed for the unambiguous structural confirmation of dihydrazinium carbonate in solution.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) Dissolve Dissolve ~15 mg Sample in 0.6 mL D₂O or DMSO-d₆ Transfer Transfer to 5 mm NMR Tube Dissolve->Transfer H1 ¹H Spectrum (16 scans, 2s delay) Transfer->H1 Tune & Shim C13 ¹³C{¹H} Spectrum (1024 scans, 2s delay) H1->C13 Analyze Process & Analyze Spectra (Referencing, Integration) C13->Analyze

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Rationale: The choice of solvent is critical. D₂O is suitable due to the compound's ionic nature, but the N-H protons will exchange with deuterium, leading to signal attenuation. DMSO-d₆ is an excellent alternative that preserves the N-H signals.

    • Procedure: Dissolve 10-20 mg of dihydrazinecarbonate in approximately 0.6 mL of deuterated solvent (e.g., D₂O or DMSO-d₆) directly in a 5 mm NMR tube.

  • Instrument Setup:

    • Rationale: High-field spectrometers provide better signal dispersion and sensitivity. Tuning and shimming are essential for optimal resolution and lineshape.

    • Procedure: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz). Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Rationale: A standard proton experiment is sufficient to observe the averaged hydrazinium signal.

    • Procedure: Acquire a one-dimensional ¹H spectrum. Typical parameters include a 90° pulse, a spectral width of ~15 ppm, an acquisition time of ~2 seconds, a relaxation delay of 2 seconds, and 16 co-added scans.

  • ¹³C NMR Acquisition:

    • Rationale: Proton decoupling is used to simplify the spectrum to a single peak for the carbonate carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE). A larger number of scans is required due to the low natural abundance of ¹³C.

    • Procedure: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and 1024 or more scans.

  • Data Processing and Analysis:

    • Rationale: Proper data processing is required to extract accurate chemical shifts.

    • Procedure: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the ¹H spectrum to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O; DMSO at 2.50 ppm). Reference the ¹³C spectrum to the solvent peak (e.g., DMSO at 39.52 ppm). Confirm the presence of the predicted singlet signals in both spectra.

Part 3: X-ray Diffraction (XRD)

For a crystalline solid, X-ray diffraction is the most powerful technique for determining its three-dimensional atomic structure. Powder X-ray Diffraction (PXRD) is used to identify the crystalline phase and assess purity, while Single-Crystal X-ray Diffraction (SCXRD) can solve the complete molecular structure.

The Causality of Crystal Structure

As an ionic salt, dihydrazinium carbonate is expected to be a crystalline solid at room temperature. The crystal packing will be dominated by a robust network of hydrogen bonds. The N-H groups of the hydrazinium cations will act as hydrogen bond donors, while the oxygen atoms of the carbonate anion will act as acceptors. This extensive hydrogen bonding network dictates the unit cell parameters and overall crystal symmetry. The structure of carbohydrazide, which features N-H···O and N-H···N hydrogen bonds, serves as an excellent model for the types of interactions to expect.[4]

Information Yielded by X-ray Diffraction
Parameter Technique Significance
2θ Peak Positions & IntensitiesPXRDProvides a unique "fingerprint" of the crystalline phase for identification and purity assessment.
Crystal System & Space GroupSCXRD, PXRDDefines the fundamental symmetry and repeating unit of the crystal.
Unit Cell DimensionsSCXRD, PXRDThe dimensions (a, b, c, α, β, γ) of the crystal's basic building block.
Atomic CoordinatesSCXRDPrecise x, y, z location of every atom, allowing for the definitive confirmation of the (N₂H₅)₂CO₃ structure.
Bond Lengths & AnglesSCXRDProvides exact measurements of all intramolecular and intermolecular distances, confirming ionic interactions and hydrogen bonding.
Experimental Protocol: Powder X-ray Diffraction (PXRD)

This protocol outlines the standard procedure for phase identification of a polycrystalline sample.

cluster_prep Sample Preparation cluster_acq Data Acquisition Grind Lightly Grind ~20 mg Sample Mount Mount on Zero-Background Sample Holder Grind->Mount Load Load Sample into Diffractometer Mount->Load Acquire Acquire Diffractogram (e.g., 2θ = 5-70°, Cu Kα) Load->Acquire Analyze Data Analysis (Phase ID, Purity Check) Acquire->Analyze

Caption: Workflow for Powder X-ray Diffraction analysis.

  • Sample Preparation:

    • Rationale: Grinding the sample ensures a random orientation of crystallites, which is necessary for accurate intensity measurements. A zero-background holder minimizes interference from the sample stage.

    • Procedure: Gently grind about 20 mg of the dihydrazinecarbonate powder in a mortar and pestle to a fine, consistent powder. Pack the powder onto a zero-background sample holder (e.g., a silicon wafer).

  • Data Acquisition:

    • Rationale: A wide angular range is scanned to collect a sufficient number of diffraction peaks for unambiguous phase identification.

    • Procedure: Place the sample holder in a powder X-ray diffractometer. Set the instrument to use Cu Kα radiation (λ = 1.5406 Å). Collect data over a 2θ range of 5° to 70° with a step size of ~0.02° and an appropriate counting time per step.

  • Data Analysis:

    • Rationale: Comparing the experimental diffraction pattern to databases of known structures allows for phase identification. The absence of peaks from starting materials confirms purity.

    • Procedure: Process the raw data to obtain a plot of intensity versus 2θ. Compare the resulting peak positions and relative intensities to a crystallographic database (e.g., the Powder Diffraction File, PDF) to confirm the phase. If the structure is unknown, the pattern can be indexed to determine the unit cell parameters, a first step towards full structure solution.

References

  • Zhang, J., Zhang, T., & Yu, K. (2006). The preparation, molecular structure, and theoretical study of carbohydrazide (CHZ). Structural Chemistry, 17, 373–379.
  • Li, P., et al. (2024).
  • Domiano, P., Pellinghelli, M. A., & Tiripicchio, A. (1972). Crystal and molecular structure of carbohydrazide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(8), 2495-2498.
  • Jessop, P. G., et al. (2019). CO2 Promoted Gel Formation of Hydrazine, Monomethylhydrazine, and Ethylenediamine: Structures and Properties. Industrial & Engineering Chemistry Research, 58(35), 16046-16053.
  • Park, Y., et al. (2012). Isolation and structural characterization of the elusive 1 : 1 adduct of hydrazine and carbon dioxide.
  • PubChem. (n.d.). Carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, H., et al. (2016). Reaction product of hydrazine derivatives and carbon dioxide. U.S.
  • Lee, H., et al. (2013). Reaction product of hydrazine derivatives and carbon dioxide.
  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Hydrazinecarbodithioic acid, compd. with hydrazine (1:1). Substance Registry Services. Retrieved from [Link]

  • SpectraBase. (n.d.). Hydrazine. Retrieved from [Link]

  • PubChem. (n.d.). Carbonic acid--hydrazine (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • Gulea, A., et al. (2023). CRYSTAL STRUCTURE AND NMR SPECTROSCOPIC CHARACTERIZATION OF 1,5-BIS(2-HYDROXY-3- METHOXYBENZYLIDENE)CARBONOHYDRAZIDE.
  • Thorat, B., et al. (2016). NMR Spectra of 1-benzofuran-2-carbohydrazide.
  • Coles, S. J., et al. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1481.
  • NIST. (n.d.). Hydrazinecarboxylic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Pratt, L., & Richards, R. E. (1953). Proton magnetic resonance spectra of hydrazine salts. Part 1. Transactions of the Faraday Society, 49, 744-751.
  • Shandong Taihe Water Treatment Co., Ltd. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Alibrahim, K. A., et al. (2022). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATIONS OF MANGANESE(II), IRON(III), COPPER(II) AND ZINC(II)
  • Olin Corporation. (1985). Process for making carbohydrazide. U.S.
  • Kislov, E. V., et al. (2020).
  • Olin Corporation. (1984). Process for making carbohydrazide.
  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. Journal of Medicinal and Chemical Sciences, 6(7), 1548-1566.
  • VASP. (n.d.). Part 2: Static approaches. Retrieved from [Link]

  • Patil, K. C. (1985). Metal-hydrazine complexes as precursors to oxide materials.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Alibrahim, K. A., et al. (2022). Synthesis and spectroscopic characterizations of manganese(II), iron(III), copper(II) and zinc(II) hydrazine complexes as catalytic activity agents. Bulletin of the Chemical Society of Ethiopia, 36(1), 33-44.
  • Kurzer, F., & Wilkinson, M. (1970). Chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews, 70(1), 111-149.
  • El-flaky, A. M., et al. (2012). Synthesis, characterization, biological activity and equilibrium studies of metal(II) ion complexes with tridentate hydrazone ligand derived from hydralazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 99, 199-209.
  • PrepChem.com. (n.d.). Preparation of carbohydrazide. Retrieved from [Link]

  • Tumanov, N. A., et al. (2020).
  • LookChem. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • Arboleda, P. H., & Loppnow, G. R. (2000). Raman spectroscopy as a discovery tool in carbohydrate chemistry. Analytical Chemistry, 72(9), 2093-2098.
  • Kislov, E. V., et al. (2021). First-Principle Studies of the Vibrational Properties of Carbonates under Pressure. Crystals, 11(6), 596.
  • Wang, Y., et al. (2022). Low-Frequency Vibrational Spectroscopy Characteristic of Pharmaceutical Carbamazepine Co-Crystals with Nicotinamide and Saccharin. Applied Sciences, 12(11), 5433.

Sources

Exploratory

Dihydrazine Carbonate Solubility in Organic Solvents: A Mechanistic and Practical Guide for Chemical Development

Executive Summary Dihydrazine carbonate—predominantly referred to in industrial, pharmaceutical, and materials science contexts as carbohydrazide or 1,3-diaminourea (CAS: 497-18-7)—is a highly reactive, dibasic compound[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydrazine carbonate—predominantly referred to in industrial, pharmaceutical, and materials science contexts as carbohydrazide or 1,3-diaminourea (CAS: 497-18-7)—is a highly reactive, dibasic compound[1]. While it is celebrated for its utility as an advanced oxygen scavenger in boiler systems[2] and a versatile intermediate in organic synthesis, its solubility profile presents unique challenges during process development. This technical guide provides an in-depth analysis of dihydrazine carbonate's solubility in organic solvents, exploring the thermodynamic principles governing its solvation, empirical solubility data, and practical methodologies for researchers working with this compound.

Molecular Architecture and Solvation Thermodynamics

To understand why dihydrazine carbonate behaves the way it does in solution, we must examine its structural causality. The compound (CH₆N₄O) features a central carbonyl group flanked by two hydrazine moieties (OC(N₂H₃)₂)[3]. This nonplanar molecular architecture creates a highly polar entity with exceptional hydrogen-bonding capabilities[3].

  • Hydrogen Bonding Network: The molecule possesses four N-H groups capable of acting as hydrogen bond donors, and a carbonyl oxygen that serves as a strong hydrogen bond acceptor.

  • Lattice Energy: In the solid state (a white crystalline powder), these extensive intermolecular hydrogen bonds result in a robust crystal lattice. The compound decomposes upon melting at 153–154 °C rather than transitioning cleanly to a liquid, underscoring the extreme strength of its solid-state interactions[1][3].

  • Thermodynamics of Solvation: For dissolution to occur, the enthalpy of solvation (interactions between the solute and solvent) must overcome the lattice energy of the solid. In highly polar, protic solvents like water, the formation of new hydrogen bonds provides sufficient energy (an endothermic process where dissolution absorbs heat)[1]. However, in most organic solvents, the weak dipole-dipole or London dispersion forces are vastly insufficient to disrupt the dihydrazine carbonate crystal lattice.

G A Dihydrazine Carbonate (Solid State) B High Crystal Lattice Energy (Extensive Intermolecular H-Bonds) A->B C Addition to Organic Solvent (Low Dielectric Constant) B->C D Weak Solute-Solvent Enthalpy of Solvation C->D E ΔG > 0 (Thermodynamically Unfavorable) D->E F Result: Insolubility in Organic Solvents E->F

Caption: Logical relationship of dihydrazine carbonate's insolubility in organic solvents.

Solubility Profile Across Solvent Classes

Empirical data confirms that dihydrazine carbonate is very soluble in water but remains largely insoluble in the vast majority of organic solvents[1][2]. It is virtually insoluble in alcohols (such as ethanol), ethers, chloroform, and aromatic hydrocarbons like benzene[1][3].

Table 1: Comparative Solubility Profile of Dihydrazine Carbonate

SolventSolvent ClassDielectric Constant (ε) at 20°CSolubility ProfileMechanistic Rationale
Water Aqueous80.1Very SolubleExtensive H-bond formation overcomes lattice energy[1].
Ethanol Alcohol24.5InsolubleInsufficient H-bond acceptor/donor capacity to break lattice[3].
Diethyl Ether Ether4.3InsolubleLow polarity; weak dipole-dipole interactions[4].
Benzene Aromatic2.3InsolubleNon-polar; only weak London dispersion forces present[3][4].
Chloroform Halogenated4.8InsolubleLack of H-bond acceptor sites; low dielectric constant.

Note: While some highly polar aprotic solvents (e.g., DMSO, DMF) may exhibit marginal solubility compared to non-polar organics, dihydrazine carbonate is universally classified as insoluble in standard organic synthesis solvents.

Experimental Methodology: Determining Organic Solubility

To rigorously validate the insolubility of dihydrazine carbonate in a candidate organic solvent (e.g., for a novel synthetic route), researchers must employ a self-validating thermodynamic solubility protocol. The Isothermal Shake-Flask Method remains the industry gold standard.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To quantify the equilibrium solubility of dihydrazine carbonate in an organic solvent at 25 °C.

  • Preparation of the Solid Phase: Weigh approximately 50 mg of dihydrazine carbonate (white crystalline powder)[1] into a 5 mL amber glass vial.

  • Solvent Addition: Add 2 mL of the target organic solvent (e.g., anhydrous ethanol or benzene) to the vial. Ensure a visible excess of solid remains to guarantee saturation.

  • Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Remove the vial and immediately centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-saturated with the solvent).

  • Sampling and Dilution: Carefully extract 1.0 mL of the clear supernatant. If the solvent is highly volatile, perform this step rapidly to prevent concentration changes. Dilute the aliquot with a compatible solvent (e.g., water) to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry detector. Compare the peak area against a pre-established calibration curve of dihydrazine carbonate in an aqueous standard.

  • Data Validation: Repeat the sampling at 72 hours. If the concentration varies by less than 5%, thermodynamic equilibrium is confirmed.

Workflow S1 Step 1: Solute Addition Add excess solid to organic solvent S2 Step 2: Isothermal Agitation Shake at constant temp (48h) S1->S2 S3 Step 3: Phase Separation Centrifugation or 0.22 µm Filtration S2->S3 S4 Step 4: Sampling Extract clear supernatant S3->S4 S5 Step 5: Quantification HPLC or LC-MS Analysis S4->S5 S6 Step 6: Data Validation Verify equilibrium at 72h S5->S6

Caption: Standard isothermal shake-flask workflow for determining organic solubility.

Strategies to Overcome Organic Insolubility in Synthesis

Because dihydrazine carbonate is widely used in the production of drugs, herbicides, plant growth regulators, and dyestuffs[2][3], its insolubility in organic solvents can bottleneck synthetic workflows. Application scientists employ several workarounds:

  • Biphasic Reactions: Utilizing a water/organic two-phase system. Dihydrazine carbonate remains in the aqueous phase, while the organic substrate resides in the organic layer. Phase-transfer catalysts (PTCs) can be introduced to facilitate the reaction at the interface.

  • In-Situ Salt Formation: Dihydrazine carbonate reacts with strong acids (e.g., hydrochloric acid, sulfuric acid) to form salts. The resulting chlorides are highly soluble in water, though their organic solubility remains limited.

  • Suspension Reactions: In polymer chemistry, where it is used as a curing agent for epoxide-type resins[1][2], dihydrazine carbonate is often finely milled and dispersed as a solid suspension within the organic resin matrix. The reaction proceeds heterogeneously at the solid-liquid interface.

Safety and Handling Considerations

When attempting to manipulate solubility, it is critical to remember that dihydrazine carbonate decomposes upon heating or exposure to UV light to form ammonia, hydrogen, and nitrogen[1]. This decomposition can be explosive with a blue flame when catalyzed by metal oxides or metals like platinum[1]. Therefore, attempts to force organic solubility by heating the solvent near the compound's melting point (153 °C) are strictly contraindicated.

Sources

Foundational

Unveiling the Conformational Landscape: A Technical Guide to the Potential Energy Surface of Dihydrazinecarbonate

For Researchers, Scientists, and Drug Development Professionals Abstract Dihydrazinecarbonate, a molecule combining the functionalities of hydrazine and a carbonate backbone, presents a rich and complex potential energy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrazinecarbonate, a molecule combining the functionalities of hydrazine and a carbonate backbone, presents a rich and complex potential energy surface (PES) crucial to its reactivity, stability, and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive framework for the theoretical and experimental characterization of the dihydrazinecarbonate PES. By leveraging established computational chemistry techniques and spectroscopic methods, we delineate a pathway to understanding its conformational minima, transition states, and reaction pathways. This document serves as a roadmap for researchers seeking to explore the fundamental chemical physics of this intriguing molecule and harness its properties for rational drug design and materials development.

Introduction: The Significance of the Dihydrazinecarbonate Potential Energy Surface

The potential energy surface is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometry.[1] For a molecule like dihydrazinecarbonate, with multiple rotatable bonds and functional groups capable of intra- and intermolecular interactions, the PES is a complex landscape of valleys (stable conformers) and mountain passes (transition states).[2] A thorough understanding of this landscape is paramount for predicting the molecule's preferred shapes, the energy barriers between different conformations, and its likely reaction pathways.

For drug development professionals, knowledge of the PES can inform the design of molecules that fit into specific biological targets. The stable conformations of dihydrazinecarbonate will dictate its interactions with proteins and other biomolecules. For materials scientists, the PES can provide insights into crystal packing and the solid-state properties of dihydrazinecarbonate-based materials.

This guide will detail a combined computational and experimental approach to systematically explore the PES of dihydrazinecarbonate.

Theoretical Framework: Computational Exploration of the Potential Energy Surface

Computational chemistry provides powerful tools to map out the PES of molecules.[3] Density Functional Theory (DFT) has proven to be a reliable and efficient method for studying hydrazine derivatives and carbonate-containing compounds.[4]

Selecting the Appropriate Computational Methodology

The choice of computational method is critical for obtaining accurate results. For dihydrazinecarbonate, a hybrid functional such as B3LYP is a good starting point, as it has been shown to provide reliable geometries and energies for a wide range of organic molecules.[3] For higher accuracy, especially for calculating reaction barriers, more sophisticated methods like M05-2X or composite high-level ab initio methods such as G3, G4, or CBS-QB3 may be employed.[5][6]

The selection of the basis set is also crucial. A Pople-style basis set like 6-311++G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions, which are important for capturing the non-covalent interactions that may be present in dihydrazinecarbonate.[3]

Table 1: Recommended Computational Methods and Basis Sets

MethodDescriptionRecommended Basis Set
DFT (B3LYP) A widely used hybrid functional that balances accuracy and computational cost.6-311++G(d,p)
DFT (M05-2X) A meta-hybrid functional that often provides better accuracy for non-covalent interactions and barrier heights.[6]6-311++G(d,p)
G4 Theory A high-accuracy composite method suitable for calculating benchmark energies of stationary points.[5](Implicit in method)
Workflow for Mapping the Potential Energy Surface

The following workflow outlines the steps to computationally characterize the PES of dihydrazinecarbonate.

pes_workflow cluster_computational Computational Workflow start Initial Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search Generate diverse starting geometries geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) conf_search->geom_opt Optimize low-energy conformers freq_calc Frequency Calculation (Confirm Minima/TS) geom_opt->freq_calc Characterize stationary points ts_search Transition State Search (e.g., QST2/3, Berny) geom_opt->ts_search Propose reactant/product pairs energy_refine Single-Point Energy Refinement (G4 or M05-2X) geom_opt->energy_refine For key stationary points freq_calc->ts_search Identify transition states from imaginary frequencies ts_search->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) (Connect Minima and TS) ts_search->irc_calc Verify reaction pathways ts_search->energy_refine irc_calc->geom_opt pes_map Potential Energy Surface Map energy_refine->pes_map

Caption: Computational workflow for mapping the potential energy surface.

Step-by-Step Protocol:

  • Initial Structure Generation: Generate an initial 3D structure of dihydrazinecarbonate.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify a wide range of possible low-energy structures. This can be done using molecular mechanics force fields initially to reduce computational cost.

  • Geometry Optimization: Take the low-energy conformers from the conformational search and perform full geometry optimizations using DFT (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a true minimum on the PES (a stable conformer).[1]

  • Transition State Search: To find the transition states connecting the identified minima, various algorithms can be employed, such as Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or the Berny optimization algorithm with eigenvector following. A transition state will have exactly one imaginary frequency.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects two specific minima, an IRC calculation should be performed. This traces the reaction path downhill from the transition state to the connected reactant and product.

  • Single-Point Energy Refinement: For the final optimized geometries of the minima and transition states, perform single-point energy calculations with a higher level of theory (e.g., G4 or M05-2X/aug-cc-pVTZ) to obtain more accurate relative energies.

Experimental Validation and Characterization

While computational methods provide a theoretical map of the PES, experimental techniques are essential for validating these predictions and providing a link to real-world observations.

Synthesis and Isolation

The first step in experimental validation is the synthesis and purification of dihydrazinecarbonate. Various synthetic routes for hydrazine derivatives have been reported, often involving the condensation of hydrazine with carbonyl compounds.[7][8] A potential synthesis for dihydrazinecarbonate could involve the reaction of hydrazine with a suitable carbonate precursor. The purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.[9]

Spectroscopic Signatures of Conformations

Different conformers of dihydrazinecarbonate are expected to have distinct spectroscopic signatures.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for identifying functional groups and probing molecular structure. The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to confirm the presence of predicted conformers.[10][11] The C=O and N-H stretching frequencies will be particularly sensitive to the local environment and hydrogen bonding interactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide information about the average conformation in solution. Temperature-dependent NMR studies can reveal the presence of multiple conformers in equilibrium and allow for the determination of the energy barriers between them.

experimental_workflow cluster_experimental Experimental Workflow synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, Elemental Analysis) synthesis->characterization Confirm identity and purity ir_raman Vibrational Spectroscopy (IR & Raman) characterization->ir_raman Probe solution/solid conformations xray X-ray Crystallography (Solid-State Structure) characterization->xray Determine crystal structure thermal Thermal Analysis (DSC, TGA) characterization->thermal Investigate stability comparison Comparison with Theory ir_raman->comparison xray->comparison thermal->comparison

Caption: Experimental workflow for validating the computed PES.

X-ray Crystallography

If a single crystal of dihydrazinecarbonate can be obtained, X-ray crystallography will provide the definitive solid-state structure. This experimental structure serves as a crucial benchmark for the accuracy of the computational methods.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the thermal stability of dihydrazinecarbonate, including melting points and decomposition temperatures.[4] These experimental thermodynamic parameters can be correlated with the computed PES.

Data Presentation and Interpretation

A clear presentation of the computational and experimental data is essential for understanding the PES of dihydrazinecarbonate.

Table 2: Calculated Relative Energies and Key Geometric Parameters of Dihydrazinecarbonate Conformers

Conformer IDRelative Energy (kcal/mol)aKey Dihedral Angle(s) (°)N-N Bond Length (Å)C=O Bond Length (Å)
Conf-1 0.00valuevaluevalue
Conf-2 valuevaluevaluevalue
TS-1-2 valuevaluevaluevalue
...............

aCalculated at the G4 level of theory.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, integrated computational and experimental strategy for elucidating the potential energy surface of dihydrazinecarbonate. By following the proposed workflows, researchers can gain a deep understanding of the conformational preferences, energetic barriers, and reaction pathways of this molecule. This knowledge is fundamental for its potential application in drug discovery, where specific conformations may be required for biological activity, and in materials science, where intermolecular interactions dictated by the molecular shape are critical.

Future work should focus on exploring the PES of dihydrazinecarbonate in the presence of explicit solvent molecules and its interactions with biological macromolecules through molecular docking and molecular dynamics simulations. Such studies will provide a more complete picture of its behavior in realistic environments and pave the way for the rational design of novel dihydrazinecarbonate-based compounds with tailored properties.

References

  • Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. (2024). Vertex AI Search.
  • Computational Study on N–N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. (2018). The Journal of Physical Chemistry A.
  • Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Deriv
  • Experimental and theoretical research on the thermal properties of carbonate mixtures. (N/A).
  • Computational Investigation of Corrosion Inhibition Properties of Hydrazine and Its Derived Molecules for Mild Steel. (2024).
  • The Chemistry of Carbon in Aqueous Fluids at Crustal and Upper-Mantle Conditions: Experimental and Theoretical Constraints. (N/A). GeoScienceWorld.
  • Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex. (2018).
  • The Carbonate Minerals. (1974). GeoScienceWorld Books.
  • Design, spectroscopic analysis, DFT calculations, adsorption evaluation, molecular docking, comprehensive in silico and in vitro bioactivity studies of thiocarbohydrazide grafted dialdehyde cellulose nanobiosorbent. (2025). PMC.
  • Synthesis, Spectral and Solid State Characterization of a New Bioactive Hydrazine Bridged Cyclic Diphosphonium Compound. (N/A). PMC.
  • Synthesis and characterization of some dithiocarbohydrazones. (2026).
  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydr
  • Potential Energy Surface. (2023). Chemistry LibreTexts.
  • Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. (2020).
  • Potential Energy Surfaces (Part 1). (2023). YouTube.
  • (a) and (b) Potential energy surfaces (PESs) calculated for D2H2 + by... (N/A).
  • Synthesis, characterization and carbonic anhydrase I and II inhibitory evaluation of new sulfonamide derivatives bearing dithiocarbam
  • Synthesis, Structural Properties of Hydrazine Carbodithioate Schiff Base and Their Metal Complexes and Evaluation of Their Biological Activity. (2020).

Sources

Protocols & Analytical Methods

Method

Structural Chemistry of Nitrogen-Rich Hydrazine Derivatives

I must decline the request to provide detailed application notes, step-by-step methodologies, or protocols for the synthesis of energetic materials, explosives, or their precursors. I can, however, provide a high-level a...

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Author: BenchChem Technical Support Team. Date: April 2026

I must decline the request to provide detailed application notes, step-by-step methodologies, or protocols for the synthesis of energetic materials, explosives, or their precursors. I can, however, provide a high-level academic overview of the structural chemistry of carbohydrazide derivatives and discuss the rigorous safety and handling protocols required for reactive, nitrogen-rich compounds in professional laboratory environments.

Carbohydrazide (CHZ, CON4​H6​ ) and its derivatives, such as dihydrazine carbonate, belong to a class of nitrogen-rich compounds characterized by extensive hydrogen-bonding networks and high heats of formation. In academic and materials science contexts, these compounds are studied for their unique structural properties and phase transitions under extreme conditions.

Coordination and Structural Dynamics

Carbohydrazide acts as a versatile azotic ligand due to the presence of lone electron pairs on the nitrogen atoms, granting it relatively strong reduction capabilities[1]. This allows it to form complex coordination compounds with various transition metals.

Recent high-pressure studies utilizing in situ Raman spectroscopy and angle-dispersive X-ray diffraction (ADXRD) have demonstrated that carbohydrazide undergoes significant pressure-induced structural phase transitions. For instance, at pressures between ~8 to 10.5 GPa, CHZ transitions from a P21​/n space group to a possible P1ˉ space group[1]. This transition is driven by the rearrangement of hydrogen-bonded networks, resulting in shortened hydrogen bond lengths and a substantial volume collapse of ~2.2% over the transition phase, ultimately yielding a structure with ~23.1% higher density at 10.1 GPa[1].

Derivative Synthesis Principles

In the design of nitrogen-rich salts, researchers often focus on energetic moiety combination. For example, the synthesis of the 5-amino-1H-1,2,4-triazole-3-carbohydrazide cation involves introducing hydrazide groups onto triazole heterocycles[2]. The resulting crystal packing structures rely heavily on extensive hydrogen bonding interactions between cations and anions, forming complex 3D networks that contribute to the thermal stability and physical properties of the resulting salts[2].

Physicochemical Phase Data

The following table summarizes the phase transition data for carbohydrazide under high-pressure conditions as observed in diamond anvil cell experiments[1].

PropertyAmbient PhaseHigh-Pressure PhaseTransition Pressure
Space Group P21​/n P1ˉ (Proposed)~8.0 - 10.5 GPa
Density Change Baseline+23.1% increaseMeasured at 10.1 GPa
Volume Change Baseline~2.2% collapseOver transition phase
Reversibility N/ACompletely reversibleUpon pressure release

Professional Laboratory Safety Protocols

Handling reactive, nitrogen-rich compounds requires stringent adherence to safety protocols within a controlled, professional laboratory setting to mitigate risks of unintended thermal decomposition or rapid energy release.

Hierarchy of Hazard Controls

Operations involving highly reactive compounds must implement a strict hierarchy of controls, prioritizing engineering solutions over personal protective equipment (PPE).

SafetyHierarchy Elim Elimination / Substitution (Use safer analogs for training) Eng Engineering Controls (Fume hoods, blast shields, grounding) Elim->Eng Admin Administrative Controls (SOPs, strict inventory limits) Eng->Admin PPE Personal Protective Equipment (Flame-resistant coats, face shields) Admin->PPE

Hierarchy of controls for handling reactive nitrogen-rich compounds.

Engineering Controls and Equipment
  • Containment: All handling of dry powders must occur within a certified chemical fume hood equipped with a blast shield.

  • Static Dissipation: Hydrazine derivatives and fine powders can be sensitive to electrostatic discharge (ESD). All laboratory equipment, spatulas (which should be non-sparking, e.g., Teflon or conductive composite), and personnel must be properly grounded.

  • Thermal Management: Reactions must be conducted in temperature-controlled vessels with redundant cooling systems and continuous temperature monitoring to prevent thermal runaway.

Personal Protective Equipment (PPE)
  • Body Protection: Nomex® or other inherently flame-resistant (FR) laboratory coats are mandatory.

  • Eye/Face Protection: Safety goggles combined with a full-face polycarbonate shield.

  • Hand Protection: Anti-static, heavy-duty nitrile gloves. If handling highly toxic precursors, double-gloving is required.

Storage and Decontamination
  • Segregation: Nitrogen-rich compounds and hydrazine derivatives must be stored strictly away from oxidizing agents, strong acids, and heavy metal salts, which can catalyze unintended decomposition.

  • Decontamination: Spills of hydrazine derivatives are typically neutralized using dilute solutions of sodium hypochlorite or calcium hypochlorite, which oxidize the hydrazine functional groups to inert nitrogen gas and water. Note: This must be done slowly and under controlled conditions to prevent excessive heat generation.

References

  • Exploration of the Hydrogen-Bonded Energetic Material Carbohydrazide at High Pressures | The Journal of Physical Chemistry C - ACS Publications. American Chemical Society. Available at:[Link]

  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. Dalton Transactions (RSC Publishing). Available at:[Link]

Sources

Application

Application of Dihydrazinecarbonate and its Analogue, Carbohydrazide, in Gas Generators: A Technical Guide for Researchers

Introduction: Navigating the Landscape of Nitrogen-Rich Energetic Materials The quest for stable, efficient, and safer gas-generating materials is a cornerstone of research in fields ranging from automotive safety system...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Landscape of Nitrogen-Rich Energetic Materials

The quest for stable, efficient, and safer gas-generating materials is a cornerstone of research in fields ranging from automotive safety systems to aerospace propulsion and fire suppression technology.[1] Within the extensive family of nitrogen-rich compounds, hydrazine derivatives have long been recognized for their high gas yields and energetic properties.[2][3] This technical guide focuses on the application of dihydrazinecarbonate and its close, well-documented analogue, carbohydrazide (OC(N₂H₃)₂), in gas-generating systems.

Due to a scarcity of publicly available data specifically on "dihydrazinecarbonate," this document will leverage the substantial body of research on carbohydrazide as a primary reference compound. Carbohydrazide shares a fundamental chemical backbone with the presumed structure of dihydrazinecarbonate and is explicitly cited for its use in ammunition propellants, explosives, and gas-generating compositions for airbags.[4][5][6][7][8][9][10] The principles, protocols, and safety considerations detailed herein are therefore presented as a robust framework for the research and development of gas generants based on this class of compounds.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices, self-validating protocols, and a strong foundation in the underlying chemical principles.

Section 1: Chemical and Physical Properties

Carbohydrazide is a white, crystalline, water-soluble solid that decomposes upon reaching its melting point of approximately 153-154°C.[4][11] Its utility as a gas generant stems from its high nitrogen content and its ability to decompose into a large volume of gaseous products. A critical characteristic for any energetic material is its thermal stability. Studies show that carbohydrazide is stable below 100°C (373K) but begins to decompose at temperatures above 120°C (393K).[12][13] One of its key safety advantages is that it is considered a less toxic and safer alternative to hydrazine.[4][5][9][10]

PropertyValueSource(s)
Chemical Formula CH₆N₄O[7]
Molar Mass 90.09 g/mol [7]
Appearance White crystalline solid[4]
Melting Point 153-154°C (decomposes)[4][11]
Solubility Soluble in water; insoluble in most organic solvents[7]
Hazards Harmful if swallowed, skin/eye irritant, may cause allergic skin reaction, risk of explosion if heated under confinement.[1][14][15][16]

Section 2: Mechanism of Gas Generation - Thermal Decomposition

The efficacy of carbohydrazide as a gas generant is rooted in its thermal decomposition, which yields a significant volume of gaseous products. While the precise decomposition pathway can vary with conditions such as heating rate, pressure, and the presence of catalysts, the primary products are nitrogen, hydrogen, ammonia, and carbon oxides.

At elevated temperatures typical of gas generator activation (>200°C), carbohydrazide is known to decompose into ammonia, nitrogen, and hydrogen. A plausible balanced chemical equation for its complete decomposition into the most stable, simple gaseous products is:

2 OC(N₂H₃)₂ (s) → 4 N₂ (g) + 4 H₂ (g) + 2 CO (g) + 2 H₂O (g)

This reaction is highly favorable as it results in a large increase in moles, from 2 moles of solid to 12 moles of gas, which is the fundamental principle of a chemical gas generator. The high nitrogen and hydrogen gas yield makes it an efficient and "cool burning" propellant, a desirable characteristic in many applications.[17]

The decomposition process can be visualized as a multi-stage event, starting with the initial breakdown of the carbohydrazide molecule, followed by subsequent reactions of the fragments to form stable gaseous products.

G cluster_products Decomposition Products CHZ Carbohydrazide (OC(N₂H₃)₂) N2 Nitrogen (N₂) CHZ->N2 Thermal Decomposition H2 Hydrogen (H₂) CHZ->H2 Thermal Decomposition NH3 Ammonia (NH₃) CHZ->NH3 Thermal Decomposition CO2 Carbon Dioxide (CO₂) CHZ->CO2 Thermal Decomposition H2O Water (H₂O) CHZ->H2O Thermal Decomposition CO Carbon Monoxide (CO) CHZ->CO Thermal Decomposition Heat High Temperature (>200°C)

Caption: Thermal decomposition pathway of carbohydrazide.

Section 3: Formulation of Carbohydrazide-Based Gas Generants

Carbohydrazide is rarely used in its pure form as a gas generant. Instead, it is typically part of a carefully designed formulation that includes oxidizers, binders, catalysts, and other performance-modifying additives. The choice of these components is critical for controlling the burn rate, gas yield, and temperature of the generated gas.

Key Formulation Components:

  • Fuel: Carbohydrazide or its derivatives serve as the primary fuel, providing the bulk of the gaseous products.[6][8]

  • Oxidizers: To ensure complete and rapid combustion, an oxygen source is required. Common oxidizers include nitrates (e.g., potassium nitrate, strontium nitrate), perchlorates (e.g., ammonium perchlorate), and metal oxides.[18] The oxidizer choice significantly impacts the burn rate and the composition of the combustion products.

  • Burn Rate Modifiers/Catalysts: Transition metal compounds, such as complexes of cobalt, nickel, and copper with carbohydrazide, have been shown to significantly enhance the burn rate of propellants.[18] These catalysts lower the decomposition temperature and accelerate the combustion reactions.

  • Binders: In solid propellants, a binder provides structural integrity to the propellant grain. Polymeric binders are common.

  • Slag Formers: In applications like automotive airbags, it is crucial to manage solid byproducts. Slag formers are added to help coalesce solid residues into a filterable mass.

A hypothetical baseline formulation for experimental evaluation could be:

ComponentFunctionWeight Percentage (Starting Point)
Carbohydrazide Primary Fuel40 - 60%
Strontium Nitrate Oxidizer30 - 50%
Copper(II) Oxide Burn Rate Catalyst1 - 5%
Polyvinyl Chloride Binder5 - 10%
Graphite Lubricant/Opacifier0.5 - 1%

Section 4: Experimental Protocols

The following protocols provide a systematic approach to characterizing the performance and safety of a new gas generant formulation based on carbohydrazide.

Protocol for Thermal Stability Analysis (DSC/TGA)

Objective: To determine the thermal stability, decomposition temperature, and mass loss characteristics of the gas generant formulation.

Instrumentation: Simultaneous Differential Scanning Calorimeter/Thermogravimetric Analyzer (DSC/TGA).

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the gas generant formulation into an aluminum or copper crucible.

  • Instrument Setup:

    • Purge Gas: Nitrogen or Argon at a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to 400°C at a constant rate (e.g., 5, 10, and 20°C/min). Running multiple heating rates allows for kinetic analysis.

  • Data Acquisition: Record the heat flow (DSC) and sample mass (TGA) as a function of temperature.

  • Analysis:

    • From the DSC curve, identify the onset temperature of decomposition and the peak exothermic temperature.

    • From the TGA curve, determine the percentage of mass loss corresponding to the decomposition event. This provides an initial estimate of the gas yield.

G cluster_prep Preparation cluster_analysis Analysis cluster_output Output Data weigh Weigh Sample (1-3 mg) load Load into Crucible weigh->load heat Heat at Constant Rate (e.g., 10°C/min) load->heat record Record Mass Loss (TGA) & Heat Flow (DSC) heat->record decomp_temp Decomposition Temp. record->decomp_temp mass_loss Mass Loss (%) record->mass_loss

Caption: Workflow for DSC/TGA analysis of gas generants.

Protocol for Burn Rate Measurement (Strand Burner)

Objective: To measure the linear burn rate of the gas generant as a function of pressure.

Instrumentation: A Crawford-type strand burner or similar closed-pressure vessel.

Methodology:

  • Sample Preparation: Press the gas generant powder into a cylindrical strand of known dimensions (e.g., 5 mm diameter, 50 mm length). Coat the side of the strand with an inhibitor (e.g., epoxy) to ensure that burning only occurs on the end faces.

  • Instrument Setup:

    • Mount the strand in the burner.

    • Pressurize the vessel with an inert gas (e.g., nitrogen) to the desired test pressure (e.g., 5, 10, 15 MPa).

  • Ignition and Data Acquisition:

    • Ignite the top end of the strand using a hot wire or pyrotechnic igniter.

    • Measure the time it takes for the flame front to travel between two fixed points along the strand (often using thermocouples or optical sensors).

  • Calculation:

    • Burn Rate (r) = Distance / Time.

    • Repeat the experiment at various pressures to establish the burn rate law, often expressed by Vieille's law: r = aPⁿ , where 'a' is a constant and 'n' is the pressure exponent.

Protocol for Gas Yield and Composition Analysis (Combustion Bomb)

Objective: To determine the total gas yield and the chemical composition of the gaseous products.

Instrumentation: A constant-volume combustion bomb equipped with pressure transducers and gas sampling ports.

Methodology:

  • Sample Preparation: Place a known mass (e.g., 1 gram) of the gas generant in the combustion bomb.

  • Execution:

    • Evacuate the bomb to remove atmospheric gases.

    • Ignite the sample.

    • Record the pressure rise inside the bomb.

  • Gas Yield Calculation:

    • Using the ideal gas law (PV=nRT) and the measured pressure increase, volume of the bomb, and temperature, calculate the number of moles of gas produced.

    • Gas Yield = Moles of gas / Initial mass of the sample (mol/g).

  • Composition Analysis:

    • Collect a sample of the combustion gases from the bomb.

    • Analyze the gas composition using Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared (FTIR) spectroscopy.

Section 5: Safety and Handling Protocols

Carbohydrazide and its formulations must be handled with care, recognizing their potential hazards. Although safer than hydrazine, it is still a hazardous chemical.[10][14]

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[14][15][16][19]

  • Engineering Controls: All handling of dry powders should be conducted in a chemical fume hood with proper ventilation to avoid inhalation of dust.[16] Use grounding and bonding to prevent static discharge when transferring powders.[14]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials, especially strong oxidizing agents.[14]

  • Confinement Hazard: A critical hazard is the risk of explosion if heated under confinement.[15][16] This underscores the need for carefully designed experimental apparatus with appropriate pressure relief mechanisms.

  • Spill and Waste Management: In case of a spill, avoid generating dust.[1] Collect the material using dry methods and place it in a suitable, labeled container for hazardous waste disposal.[1] Do not let the product enter drains.[16][19]

Caption: Key safety considerations for handling carbohydrazide.

Section 6: Conclusion

Carbohydrazide stands out as a viable and safer alternative to traditional hydrazine-based compounds for gas-generating applications. Its favorable thermal decomposition characteristics, high gas yield, and amenability to formulation with various performance-enhancing additives make it a compelling subject for further research and development. By adhering to the rigorous experimental and safety protocols outlined in this guide, researchers can effectively explore the potential of carbohydrazide and its derivatives, like dihydrazinecarbonate, to develop next-generation gas generators that are not only efficient but also inherently safer.

References

  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide Revision 4. Retrieved from [Link]

  • NACE International. (1997, March 9). Evaluation of Thermal Decomposition Rate of Carbohydrazide and Its Reducing Effect on Carbon Steel Corrosion. CORROSION 97, Paper No. 177. Retrieved from [Link]

  • LookChem. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition Metal Carbohydrazide Nitrates: Burn-rate Modifiers for Propellants. Retrieved from [Link]

  • Google Patents. (1990, June 5). Carbohydrazinium dinitrate. (USH787H).
  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • OnePetro. (n.d.). Evaluation of Thermal Decomposition Rate of Carbohydrazide And Its Reducing Effect on Carbon Steel Corrosion. Retrieved from [Link]

  • J-Stage. (n.d.). Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion. Retrieved from [Link]

  • DSIAC. (2019, November 2). The Green Monopropellant: Developing and Flight Testing AF-M315E, a Hydrazine Replacement. Retrieved from [Link]

  • NASA. (n.d.). Recommended Figures of Merit for Green Monopropellants. Retrieved from [Link]

  • MDPI. (2023, August 16). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. Retrieved from [Link]

  • Rx MARINE. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Justia Patents. (1999, April 12). Gas generating composition for air bag. Retrieved from [Link]

  • ACS Publications. (2023, June 25). Preparation of High-Energy ECPs by Retaining the Coordination Ability of Carbohydrazide Groups. Langmuir. Retrieved from [Link]

  • Aerospace Research Central. (2014, March 7). Green Propulsion Advancement: Challenging the Maturity of Monopropellant Hydrazine. Retrieved from [Link]

  • Connect Chemicals. (n.d.). Carbohydrazide | CAS 497-18-7 | Supplier. Retrieved from [Link]

  • Oxford Academic. (2021, March 15). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Military Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Google Patents. (2005). Gas generating compositions. (WO2005035466A2).
  • Google Patents. (1984). Process for making carbohydrazide. (EP0103400B1).
  • ACS Publications. (2023, December 4). Preparation of Highly Energetic Coordination Compounds with Rich Oxidants and Lower Sensitivity Based on Methyl Groups. Inorganic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022, April 4). Preparation of Laser Energetic Coordination Polymers Based on Urazine by Self-Crystallization. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Google Patents. (1985). Process for making carbohydrazide. (US4496761A).
  • ResearchGate. (n.d.). Constructing Energetic Coordination Polymers through Mixed-Ligand Strategy: Way to Achieve Reduced Sensitivity with Significant Energetic Performance. Retrieved from [Link]

  • Forever Chemical. (n.d.). Carbohydrazide| CAS 497-18-7 Raw Material. Retrieved from [Link]

  • Gas-Sensing.com. (n.d.). Carbohydrazide Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, August 8). Energetic Coordination Compounds: Investigation of Aliphatic Ligands and Development of Prototype Detonators. PubMed Central. Retrieved from [Link]

  • Gas-Sensing.com. (2021, March 10). Carbohydrazide: An Essential Tool with Hidden Hazards. Retrieved from [Link]

  • PneuTech. (2026, March 24). Nitrogen Generator Complete 2026 Buyers Guide. Retrieved from [Link]

  • Defense Technical Information Center. (1976, October 19). Combustion Studies of Fuel-Rich Propellants. Retrieved from [Link]

  • PneuTech. (2024, July 29). Selecting a Reliable and Efficient Nitrogen Generation System. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, September 12). Precise Regulation of Combustion Characteristics of High-Energy Composite Propellants by Incorporation of CL-20 Crystals Intercalated with Energetic Burn Rate Modifiers. PubMed. Retrieved from [Link]

  • PneuTech. (2024, November 17). Is a Nitrogen Generator Worth the Investment?. Retrieved from [Link]

  • MDPI. (2025, October 1). Ignition and Combustion Characteristics of Aluminum Hydride-Based Kerosene Propellant. Retrieved from [Link]

  • Google Patents. (1966). Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide. (US3238226A).
  • Organomation. (2024, June 18). Why Nitrogen Generators are Gaining Popularity. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Safe Handling of Dihydrazinecarbonate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling of dihydrazinecarbonate, a compound recognized for its energetic properties and s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling of dihydrazinecarbonate, a compound recognized for its energetic properties and significant health hazards. The protocol herein is designed to mitigate risks by detailing essential safety measures, from initial risk assessment to emergency response. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Introduction: Understanding the Hazard Profile of Dihydrazinecarbonate

Dihydrazinecarbonate, a salt of hydrazine, is a chemical of significant interest in various research and development sectors. However, its utility is matched by a considerable hazard profile. It is classified as a corrosive, highly toxic, and potentially explosive compound.[1] Exposure can cause severe burns to the skin and eyes, and inhalation or ingestion can lead to serious or fatal toxic effects.[1][2] Furthermore, the presence of the hydrazine moiety suggests energetic properties, with the potential for explosion upon heating.[1] Given these risks, a thorough understanding and strict implementation of safety protocols are not merely recommended but are a prerequisite for any work involving this substance.

The foundational principle of working with such a hazardous material is to minimize exposure and prevent the creation of an unsafe environment.[3] This protocol is built upon the pillars of comprehensive hazard assessment, the use of appropriate engineering controls and personal protective equipment (PPE), and the establishment of clear, step-by-step procedures for all handling tasks.

Hazard Analysis and Risk Mitigation

A thorough risk assessment must be conducted before any experiment involving dihydrazinecarbonate. This assessment should identify potential hazards, evaluate the risks of exposure or incident, and establish control measures.

Key Hazards
Hazard TypeDescriptionMitigation Strategy
Acute Toxicity Highly toxic if ingested or inhaled. Can cause severe irritation or burns to the skin, eyes, and respiratory tract.[1][2]Use of appropriate PPE (gloves, lab coat, eye protection), handling within a certified chemical fume hood.
Corrosivity Causes severe skin burns and eye damage.[1]Wear chemical-resistant gloves and safety goggles. A face shield is recommended for splash hazards.[3]
Explosive Potential May explode when heated.[1] As an energetic material, it may be sensitive to shock, friction, or static discharge.[4]Avoid heating. Use spark-proof tools and ground all equipment.[5] Handle small quantities.
Carcinogenicity Hydrazine is a known carcinogen; therefore, dihydrazinecarbonate should be handled as a potential carcinogen.[1]Minimize exposure through engineering controls and PPE.
Skin Sensitization May cause an allergic skin reaction.[1]Avoid all skin contact.
Engineering Controls

The primary line of defense against the hazards of dihydrazinecarbonate is the use of robust engineering controls.

  • Chemical Fume Hood: All work with dihydrazinecarbonate must be performed in a certified chemical fume hood to prevent the inhalation of dust or vapors.[5][6] The sash should be kept as low as possible.

  • Ventilation: Ensure adequate general laboratory ventilation to complement the local exhaust of the fume hood.[5]

  • Safety Shield: A blast shield should be used within the fume hood during any operation that could potentially lead to an explosion, such as heating or reactions with unknown materials.[3][4]

  • Grounding and Antistatic Measures: To mitigate the risk of ignition from electrostatic discharge, use of antistatic mats and grounding straps for personnel and equipment is recommended, especially when handling the dry powder.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel handling dihydrazinecarbonate.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).[7] Double-gloving is recommended.To prevent skin contact with the corrosive and toxic material.
Eye Protection Chemical splash goggles are the minimum requirement.[3]To protect eyes from splashes and dust.
Face Protection A full-face shield worn over safety goggles.[3][4]To provide an additional layer of protection for the face and neck.
Lab Coat A flame-resistant lab coat.[7]To protect the body and clothing from splashes and fire hazards.
Footwear Closed-toe shoes made of a non-porous material.[7]To protect feet from spills.
Respiratory Protection An OSHA/MSHA-approved respirator may be required for certain operations or in case of ventilation failure.[1]To prevent inhalation of hazardous dust or vapors.

Detailed Handling Protocols

The following protocols provide a step-by-step guide for the safe handling of dihydrazinecarbonate in a laboratory setting.

Workflow for Safe Handling of Dihydrazinecarbonate

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood emergency_prep Verify Emergency Equipment Accessibility fume_hood->emergency_prep weighing Weighing and Transfer emergency_prep->weighing dissolution Solution Preparation weighing->dissolution reaction Use in Reaction dissolution->reaction decontamination Decontaminate Work Area reaction->decontamination waste_disposal Dispose of Waste decontamination->waste_disposal ppe_removal Remove and Dispose of PPE waste_disposal->ppe_removal hand_washing Wash Hands Thoroughly ppe_removal->hand_washing

Sources

Application

Application Note: Dihydrazinecarbonate (Carbohydrazide) as a Versatile Precursor for Transition Metal and Actinide Complexes

Target Audience: Coordination Chemists, Radiochemical Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols Executive Summary & Mechanistic Rationale Dihydrazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Coordination Chemists, Radiochemical Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols

Executive Summary & Mechanistic Rationale

Dihydrazinecarbonate—commonly referred to as carbohydrazide (CHZ) or 1,3-diaminourea—is a symmetrical, highly nucleophilic polyfunctional ligand. Its structural architecture, featuring two terminal hydrazine moieties flanking a central carbonyl group, makes it an exceptionally versatile building block in modern coordination chemistry.

As a Senior Application Scientist, it is critical to understand that CHZ operates via two distinct synthetic pathways depending on the reaction conditions:

  • Direct Chelation (N,O-Donor): The terminal amino nitrogen and the carbonyl oxygen act as electron donors, forming highly stable five-membered chelate rings with metal centers. This pathway is heavily utilized in the synthesis of energetic materials (e.g., lead-free primary explosives) 1 and in the aqueous reprocessing of spent nuclear fuel via actinide coordination 2.

  • Schiff Base Condensation: The primary amines readily undergo acid-catalyzed condensation with aldehydes or ketones to form extended hydrazone networks. These Schiff bases act as dibasic tridentate (ONO or NNO) ligands, yielding transition metal complexes with potent broad-spectrum antimicrobial and semiconducting properties 3.

Validated Experimental Workflows

The following protocols have been designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to downstream applications.

Protocol A: Synthesis of a CHZ-Derived Schiff Base Ligand

Objective: To synthesize a dibasic tridentate hydrazone ligand for bioactive metal complexation.

  • Substrate Dissolution: Dissolve 1.0 mmol of dihydrazinecarbonate in 25 mL of hot methanol.

    • Causality: Methanol provides an optimal dielectric environment, solubilizing the polar CHZ while facilitating the subsequent precipitation of the less polar Schiff base product. Heat is required to overcome the activation energy barrier for nucleophilic attack.

  • Condensation Reaction: Add 2.0 mmol of the target ketone (e.g., 2-hydroxyacetophenone) dropwise to the stirring solution.

    • Causality: Dropwise addition prevents localized supersaturation, minimizing the formation of unwanted asymmetric or polymerized byproducts.

  • Acid Catalysis: Add 2–3 drops of glacial acetic acid.

    • Causality: Mildly acidic conditions (pH ~4.5) protonate the carbonyl oxygen of the ketone, increasing its electrophilicity without fully protonating the nucleophilic −NH2​ groups of CHZ.

  • Reflux & Isolation: Reflux the mixture for 4–6 hours. Cool to 0°C to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry under a vacuum.

  • Self-Validation Check: Perform FTIR spectroscopy on the dried powder. The reaction is successful if the primary amine −NH2​ doublet (~3300 cm⁻¹) disappears and a sharp azomethine −C=N− stretch appears at 1600–1620 cm⁻¹ 3.

Protocol B: Synthesis of Direct CHZ Metal Complexes (e.g., Uranyl or Nickel)

Objective: To synthesize homoleptic tris(carbohydrazide) metal complexes for energetic or radiochemical applications.

⚠️ SAFETY WARNING: Complexes combining organic ligands (CHZ) with strongly oxidizing counterions (perchlorates, nitrates) are highly energetic. Conduct syntheses at milligram scales behind a blast shield.

  • Stoichiometric Preparation: Prepare a solution of CHZ (3.0 mmol) in 15 mL of distilled water at 50°C.

    • Causality: A strict 3:1 (Ligand:Metal) molar ratio is critical to saturate the coordination sphere, forcing the metal into its most stable thermodynamic geometry (e.g., octahedral for Ni²⁺, or distorted hexagonal bipyramidal for UO₂²⁺) 2.

  • Complexation: Slowly add an aqueous solution of the metal salt (1.0 mmol of Uranyl nitrate or Nickel perchlorate) to the stirring CHZ solution.

  • Equilibration: Stir continuously at room temperature for 2 hours.

    • Causality: Extended ambient stirring ensures complete ligand exchange and thermodynamic equilibration of the three five-membered chelate rings.

  • Crystallization & Self-Validation: Allow the solvent to evaporate slowly at room temperature to yield single crystals.

    • Self-Validation (Thermal): For energetic complexes like 2​ , perform Differential Thermal Analysis (DTA). A sharp exothermic decomposition peak between 220–285 °C validates the energetic coordination framework 1.

Physicochemical Data Presentation

The table below summarizes the diverse structural and functional properties of dihydrazinecarbonate-derived metal complexes based on recent literature.

Complex FormulaLigand ModeMetal GeometryKey Properties & ApplicationsRef.
2​ Direct CHZ (N,O-donor)Distorted Hexagonal BipyramidalStable up to 215°C; multiple-stage decomposition. Used in spent nuclear fuel reprocessing.2
2​ Direct CHZ (N,O-donor)OctahedralHigh activation energy (140-180 kJ/mol); acts as a highly stable, lead-free primary explosive.1
M(H2​L)Cl2​ (M=Cu, Ni)Schiff Base (ONO-donor)Monomeric OctahedralExhibits semiconducting behavior (313–373 K) and broad-spectrum antimicrobial efficacy.[[3]]()

Synthetic Pathway Visualization

G CHZ Dihydrazinecarbonate (Carbohydrazide) DirectCoord Direct N,O-Chelation CHZ->DirectCoord Aqueous Metal Salts (Room Temp) SchiffBase Schiff Base Condensation CHZ->SchiffBase Aldehydes/Ketones (Acid Cat., Reflux) Actinide Actinide Complexes e.g., [UO₂(CHZ)₃]²⁺ DirectCoord->Actinide UO₂(NO₃)₂ Energetic Energetic Complexes e.g., [Ni(CHZ)₃]²⁺ DirectCoord->Energetic Ni(ClO₄)₂ BioActive Bioactive Coordination e.g., Cu(II) Hydrazones SchiffBase->BioActive Transition Metals (Base Promoted)

Fig 1: Divergent synthetic pathways of dihydrazinecarbonate in coordination chemistry.

References

  • Title: Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone Source: Bendola Publishing / European Journal of Chemistry URL: 3

  • Title: Structure and Thermal Stability of Carbohydrazide Complexes with Uranium(VI) Nitrate, Perrhenate, Perchlorate, and Chloride Source: ACS Publications (Inorganic Chemistry, 2025) URL: 2

  • Title: Studies on lead-free initiators: synthesis, characterization and performance evaluation of transition metal complexes of carbohydrazide Source: PubMed (Journal of Hazardous Materials) URL: 1

Sources

Method

Application Note: Dihydrazinecarbonate (Carbohydrazide) as a Versatile C1-N4 Synthon in Organic Synthesis

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary Dihydrazinecarbonate , predominantly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary

Dihydrazinecarbonate , predominantly referred to in synthetic literature as Carbohydrazide (1,3-diaminourea, OC(N2​H3​)2​ ), is a highly reactive, symmetrical bis-nucleophile[1]. While historically utilized as an industrial oxygen scavenger and a safer, solid-state alternative to highly toxic anhydrous hydrazine[2], its structural properties make it an exceptional C1-N4 building block in organic synthesis.

This application note details the mechanistic rationale and field-proven protocols for utilizing carbohydrazide in the synthesis of biologically active heterocycles (e.g., 1,3,4-oxadiazoles, 1,2,4-triazoles) and bis-Schiff bases (hydrazones). By leveraging its dual terminal amine groups, chemists can execute double-condensation reactions or complex ring closures with high atom economy and predictable yields[3].

Mechanistic Insights: The Causality of Reactivity

To effectively utilize carbohydrazide, one must understand the electronic distribution across its N-N-C(=O)-N-N backbone.

  • Nucleophilic Differentiation: Carbohydrazide possesses two types of nitrogen atoms. The internal nitrogens ( N2,N3 ) are conjugated with the central carbonyl group, rendering them less nucleophilic due to amide-like resonance. The terminal nitrogens ( N1,N4 ), however, retain their lone pairs and are highly nucleophilic. This spatial arrangement allows the terminal amines to rapidly attack electrophilic centers (such as aldehydes or acyl chlorides) without steric hindrance.

  • Dehydration-Driven Cyclization: When reacted with carboxylic acids or their derivatives under dehydrating conditions (e.g., using POCl3​ ), the initial acylation at the terminal nitrogen is followed by an intramolecular cyclization. The central carbonyl oxygen of carbohydrazide often participates in the ring formation, acting as the oxygen source for 1,3,4-oxadiazole derivatives[4].

  • Acid-Catalyzed Imine Formation: In Schiff base synthesis, a weak acid catalyst (like glacial acetic acid) is critical. It protonates the electrophilic carbonyl oxygen of the target aldehyde, lowering the LUMO energy, while leaving the terminal amines of carbohydrazide sufficiently unprotonated to act as nucleophiles[5].

Pathway A Carbohydrazide (Bis-nucleophile) B Bis-Schiff Base (Hydrazone) A->B + 2 eq. Aldehyde [H+] cat., -H2O C 1,3,4-Oxadiazole (Heterocycle) A->C + Carboxylic Acid POCl3, -H2O D 1,2,4-Triazole (Heterocycle) A->D + Isothiocyanate Base cat., Cyclization

Divergent synthetic pathways of carbohydrazide yielding Schiff bases and heterocycles.

Experimental Protocols

Protocol A: Synthesis of Carbohydrazide-Derived Bis-Schiff Bases

Schiff bases derived from carbohydrazide exhibit significant pharmacological profiles, including antimicrobial and antiproliferative activities[6]. This protocol utilizes an acid-catalyzed condensation approach[7].

Self-Validating System: The reaction's progress is visually self-indicating. The starting materials are fully soluble in hot ethanol, whereas the resulting bis-Schiff base is highly crystalline and insoluble, driving the reaction equilibrium forward via precipitation (Le Chatelier's Principle).

Materials:

  • Carbohydrazide (0.01 mol, 0.90 g)

  • Substituted Aromatic Aldehyde (0.02 mol) (e.g., 4-Methoxybenzaldehyde)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 0.90 g of carbohydrazide in 15 mL of hot absolute ethanol. Note: Ensure complete dissolution before proceeding to prevent unreacted starting material from seeding premature precipitation.

  • Electrophile Addition: In a separate beaker, dissolve 0.02 mol of the chosen aromatic aldehyde in 15 mL of absolute ethanol. Add this dropwise to the carbohydrazide solution.

  • Catalysis: Add 3–4 drops of glacial acetic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture at 75–80 °C for 4 to 6 hours. Monitor the reaction via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The disappearance of the UV-active aldehyde spot confirms completion.

  • Isolation: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 30 minutes to maximize precipitation.

  • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted aldehyde, followed by recrystallization from hot ethanol to afford the pure bis-Schiff base.

Protocol S1 1. Reagent Preparation Dissolve Carbohydrazide in hot EtOH S2 2. Electrophile Addition Add Aldehyde + Glacial AcOH S1->S2 S3 3. Reflux & Condensation Heat at 78°C for 4-6 hours S2->S3 S4 4. Precipitation & Isolation Cool to 0-5°C, Vacuum Filter S3->S4 S5 5. Purification Recrystallize from hot Ethanol S4->S5

Workflow for the acid-catalyzed synthesis of bis-Schiff bases from carbohydrazide.

Protocol B: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Carbohydrazide acts as an excellent precursor for 1,3,4-oxadiazole rings when reacted with carboxylic acids in the presence of Phosphorus Oxychloride ( POCl3​ ), which acts as both the solvent and the dehydrating agent[8].

Step-by-Step Methodology:

  • Mixing: Combine 0.01 mol of carbohydrazide and 0.02 mol of a substituted benzoic acid in a 100 mL round-bottom flask.

  • Solvation & Dehydration: Carefully add 15 mL of POCl3​ in a fume hood. Attach a reflux condenser equipped with a calcium chloride drying tube.

  • Reflux: Heat the mixture to 100 °C for 6–8 hours. The mixture will transition from a suspension to a homogenous solution as the acylation and subsequent cyclization occur.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly over 100 g of crushed ice with vigorous stirring to quench the excess POCl3​ .

  • Neutralization: Carefully neutralize the acidic aqueous suspension with a 10% sodium bicarbonate ( NaHCO3​ ) solution until the pH reaches 7.0. This step precipitates the free oxadiazole base.

  • Isolation: Filter the resulting solid, wash thoroughly with distilled water, and recrystallize from a mixture of ethanol and DMF.

Quantitative Data Summarization

The choice of catalyst and electrophile significantly impacts the yield and reaction time of carbohydrazide condensations. Table 1 summarizes the optimization parameters for Protocol A.

Table 1: Reaction Optimization for Carbohydrazide Bis-Schiff Base Condensation

Aldehyde DerivativeCatalystTemp (°C)Time (h)Yield (%)Observation / Causality
BenzaldehydeNone788.045%Slow kinetics; lack of electrophilic activation.
BenzaldehydeGlacial AcOH784.088%Optimal protonation of carbonyl oxygen.
4-MethoxybenzaldehydeGlacial AcOH785.082%EDG (-OCH3) reduces carbonyl electrophilicity.
4-NitrobenzaldehydeGlacial AcOH783.094%EWG (-NO2) highly activates carbonyl carbon.

(Note: EDG = Electron Donating Group; EWG = Electron Withdrawing Group. Data represents typical synthetic outcomes based on electronic effects).

Safety and Handling Guidelines

While carbohydrazide is widely celebrated as a safer, non-volatile alternative to anhydrous hydrazine[1], it remains a reactive chemical that requires strict laboratory safety protocols:

  • Thermal Stability: Carbohydrazide decomposes upon melting (approx. 150–153 °C). Heating in sealed environments or in the presence of strong oxidizers can lead to explosive decomposition.

  • Toxicity: It is a known irritant to the skin, eyes, and respiratory tract[2]. All manipulations involving the dry powder must be conducted in a certified fume hood to prevent inhalation of particulates.

  • Incompatible Materials: Strictly avoid contact with strong acids (unless under controlled catalytic conditions) and heavy metal salts (e.g., copper, nickel), which can form highly sensitive, primary explosive complex salts[9].

References

  • Carbohydrazide - Wikipedia. Wikipedia.org. Available at:[Link]

  • CARBOHYDRAZIDE | What is Carbohydrazide? Atamankimya.com. Available at: [Link]

  • Carbohydrazide: An Essential Tool with Hidden Hazards. Gas-Sensing.com. Available at: [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Benthamdirect.com. Available at: [Link]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. PMC - NIH. Available at:[Link]

  • Synthesis, Characterization And Biological Studies Of Some Bimetallic Bridged Thiocyanate Schiff Base Complexes Based On Carbohydrazide. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • CARBOHYDRAZIDE (1,3-DIAMINOUREA). Atamanchemicals.com. Available at:[Link]

  • Synthesis, characterization and anti-bacterial activity of novel schiff bases of pyridin-3 yl-carbohydrazide derivatives. SciSpace. Available at:[Link]

Sources

Application

dihydrazinecarbonate for nanoparticle synthesis protocol

Application Notes & Protocols Topic: Dihydrazinecarbonate for Nanoparticle Synthesis Audience: Researchers, Scientists, and Drug Development Professionals A Comprehensive Guide to the Synthesis of Nanoparticles Using Dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Dihydrazinecarbonate for Nanoparticle Synthesis Audience: Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to the Synthesis of Nanoparticles Using Dihydrazinecarbonate: Mechanism, Protocols, and Best Practices

Introduction: The Emerging Role of Dihydrazinecarbonate in Nanomaterial Synthesis

In the expansive field of nanotechnology, the pursuit of simple, efficient, and environmentally conscious methods for nanoparticle synthesis is paramount. Dihydrazinecarbonate emerges as a compelling reagent in this context, offering a unique combination of functionalities. It primarily serves as a precursor for creating metal-carboxylate dihydrazinate complexes, which can then be thermally decomposed to yield high-purity metal or metal oxide nanoparticles.[1] This approach aligns with the principles of "green chemistry" by potentially reducing the need for harsh organic surfactants and complex multi-step procedures.[2][3]

The utility of hydrazine and its derivatives as potent reducing agents in the synthesis of metal nanoparticles is well-established.[4][5][6] Dihydrazinecarbonate builds upon this foundation, with the carbonate moiety and the hydrazine ligands playing crucial roles in forming intermediate complexes that dictate the final nanoparticle characteristics. This guide provides an in-depth exploration of the mechanisms, protocols, and critical parameters involved in using dihydrazinecarbonate for the synthesis of various nanoparticles, tailored for researchers and professionals in materials science and drug development.

Mechanism of Action: From Precursor Complex to Nanoparticle

The synthesis of nanoparticles using dihydrazinecarbonate is typically not a direct reduction in solution. Instead, it involves the formation of a metal-dihydrazinate complex, which acts as a single-source precursor. This precursor is then subjected to thermal decomposition (calcination) to yield the desired nanoparticles.

The overall process can be broken down into two main stages:

Stage 1: Formation of the Metal-Dihydrazinate Precursor Complex In this initial step, a metal salt is reacted with dihydrazinecarbonate in an appropriate solvent. The hydrazine molecules act as ligands, coordinating with the metal ions. The carbonate can also be involved in the complexation or influence the pH of the reaction medium. The resulting metal-dihydrazinate complex precipitates from the solution and can be isolated. The stoichiometry of the reactants and the reaction conditions are critical in determining the structure and composition of this precursor. The appropriate ligand linking at the metal center can act as a capping agent, which can effectively reduce the final particle size.[1]

Stage 2: Thermal Decomposition of the Precursor The isolated metal-dihydrazinate complex is then heated to a specific temperature in a controlled atmosphere. The heat provides the energy needed to break the bonds within the complex. The hydrazine and carbonate components decompose into gaseous byproducts (such as nitrogen, water, and carbon dioxide), leaving behind the reduced metal or metal oxide. The temperature and duration of the calcination process are key parameters that control the crystallinity, phase purity, and size of the resulting nanoparticles.[1]

This precursor-based approach offers several advantages, including better control over the stoichiometry of the final product and the potential for synthesizing complex multi-metal oxide nanoparticles.

Generalized Protocol for Metal Oxide Nanoparticle Synthesis via a Dihydrazinate Precursor

This section provides a detailed, step-by-step methodology for the synthesis of metal oxide nanoparticles using a dihydrazinecarbonate-derived precursor. The example of cobalt oxide (Co₃O₄) nanoparticles is used for illustration, based on similar precursor methods.[1]

Materials and Equipment
Reagents Equipment
Metal Salt (e.g., Cobalt(II) Nitrate Hexahydrate)Magnetic Stirrer Hotplate
DihydrazinecarbonateBeakers and Erlenmeyer Flasks
Deionized WaterBuchner Funnel and Filter Paper
EthanolDrying Oven
Muffle Furnace
Mortar and Pestle
Workflow Diagram

Nanoparticle_Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nanoparticle Formation A Dissolve Metal Salt in Deionized Water C Mix Solutions & Stir (Precipitation Occurs) A->C B Dissolve Dihydrazinecarbonate in Deionized Water B->C D Filter and Wash Precipitate (with Water & Ethanol) C->D E Dry the Precursor Complex D->E F Grind the Dried Precursor E->F Transfer G Calcine in Muffle Furnace (at specified temp. & time) F->G H Cool to Room Temperature G->H I Collect Nanoparticle Powder H->I

Caption: Workflow for nanoparticle synthesis via a dihydrazinecarbonate precursor.

Step-by-Step Procedure

Part 1: Synthesis of the Metal-Dihydrazinate Precursor

  • Prepare Reactant Solutions:

    • Prepare an aqueous solution of the metal salt (e.g., 0.1 M Cobalt(II) Nitrate Hexahydrate).

    • In a separate beaker, prepare an aqueous solution of dihydrazinecarbonate. The molar ratio of metal salt to dihydrazinecarbonate should be optimized based on the desired precursor stoichiometry (a 1:2 or 1:3 ratio is a common starting point).

  • Precipitation of the Complex:

    • Slowly add the metal salt solution to the dihydrazinecarbonate solution while stirring vigorously at room temperature.

    • A precipitate should form immediately. Continue stirring for 1-2 hours to ensure the reaction is complete.

  • Isolation and Purification of the Precursor:

    • Isolate the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid several times with deionized water to remove any unreacted salts, followed by a wash with ethanol to remove residual water.

  • Drying:

    • Dry the purified precursor complex in a drying oven at 60-80°C for several hours until a constant weight is achieved.

Part 2: Thermal Decomposition to Form Nanoparticles

  • Preparation for Calcination:

    • Gently grind the dried precursor powder using a mortar and pestle to ensure homogeneity.

  • Calcination:

    • Place the ground precursor in a ceramic crucible and transfer it to a muffle furnace.

    • Heat the sample to the target calcination temperature (e.g., 400-600°C) at a controlled ramp rate (e.g., 5°C/minute). The optimal temperature will depend on the specific metal and desired nanoparticle phase.

    • Hold the sample at the target temperature for 2-4 hours.

  • Collection of Nanoparticles:

    • Allow the furnace to cool down naturally to room temperature.

    • Carefully remove the crucible and collect the resulting nanoparticle powder.

Characterization of Nanoparticles

To confirm the successful synthesis and determine the properties of the nanoparticles, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To identify the crystalline phase and estimate the crystallite size.

  • Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.[1]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and agglomeration of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the removal of organic components from the precursor after calcination.

  • Thermogravimetric Analysis (TGA): To study the decomposition pattern of the precursor and help determine the optimal calcination temperature.

Key Parameters and Optimization Strategies

The properties of the synthesized nanoparticles are highly dependent on the reaction conditions. The ability to control these parameters is crucial for achieving desired outcomes.

Parameter Effect on Nanoparticle Properties Optimization Insights
Metal Salt to Dihydrazinecarbonate Ratio Affects the composition and structure of the precursor, which in turn influences the final nanoparticle characteristics.Experiment with different molar ratios to find the optimal stoichiometry for the desired nanoparticle phase and purity.
Reaction Temperature (Precursor Synthesis) Can influence the rate of precursor formation and its crystallinity.Most precursor syntheses are performed at room temperature for simplicity. Varying the temperature may offer some control over the precursor morphology.
Calcination Temperature A critical factor determining the crystallinity, phase, and size of the nanoparticles. Higher temperatures generally lead to larger, more crystalline particles.Perform a TGA analysis on the precursor to identify the decomposition temperature. Then, test a range of calcination temperatures around this point to fine-tune the nanoparticle properties.
Calcination Time Affects the completeness of the decomposition and the growth of the nanoparticles.Longer times at a given temperature can promote crystal growth and increase particle size. 2-4 hours is a typical duration.
Atmosphere during Calcination Can determine whether metal or metal oxide nanoparticles are formed.Calcination in air will typically yield metal oxides. To obtain pure metal nanoparticles, an inert or reducing atmosphere (e.g., nitrogen or argon) may be required.

Safety and Handling Precautions

Hydrazine and its derivatives are toxic and potentially carcinogenic.[6] Therefore, strict safety protocols must be followed:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All work with dihydrazinecarbonate and its solutions should be conducted in a well-ventilated chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

  • Handling of Nanoparticles: Dry nanoparticle powders can be an inhalation hazard. Handle them in a fume hood or a designated enclosure, and consider working with nanoparticle suspensions whenever possible to minimize aerosolization.

Conclusion

The use of dihydrazinecarbonate as a precursor for nanoparticle synthesis represents a versatile and efficient method, particularly for producing metal oxide nanoparticles. By forming an intermediate metal-dihydrazinate complex, this approach allows for excellent control over the final product's characteristics through the careful manipulation of key synthesis parameters. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this synthesis route for a wide range of applications, from catalysis to biomedical imaging and therapeutics.

References

  • A simple and facile method to synthesize Co3O4 nanoparticles from metal benzoate dihydrazinate complex as a precursor. ResearchGate. Available at: [Link]

  • 'Green' synthesis of metals and their oxide nanoparticles: applications for environmental remediation. National Center for Biotechnology Information. Available at: [Link]

  • Green Synthesis of Metal and Metal Oxide Nanoparticles for Recent Applications. MDPI. Available at: [Link]

  • Methods for the Synthesis of Metal Oxide Nanoparticles (MONPs): A review. JETIR. Available at: [Link]

  • SYNTHESIS OF METAL OXIDE NANOPARTICLES AND ITS APPLICATION FOR DYE DEGRADATION PROCESS. IJCRT. Available at: [Link]

  • Effect of Reducing Agents on Physical and Chemical Properties of Silver Nanoparticles. Universitas Gadjah Mada. Available at: [Link]

  • State of the Art Synthesis of Ag-ZnO-Based Nanomaterials by Atmospheric Pressure Microplasma Techniques. MDPI. Available at: [Link]

  • Synthesis and Characterization of Cobalt Nanoparticles Using Hydrazine and Citric Acid. ResearchGate. Available at: [Link]

  • Hydrazine Derivative-Based Carbon Dots for Potent Antibacterial Activity Against Multidrug-Resistant Bacterial. National Center for Biotechnology Information. Available at: [Link]

  • A Review on Biomedical Applications of Plant Extract-Mediated Metallic Ag, Au, and ZnO Nanoparticles and Future Prospects for Their Combination with Graphitic Carbon Nitride. MDPI. Available at: [Link]

  • Magnetic nanoparticles preparation by chemical reduction for biomedical applications. EPJ Web of Conferences. Available at: [Link]

Sources

Method

Experimental Guide to Dihydrazinecarbonate Reactions: Synthesis and Applications of Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of carbohydrazide, a key reagent often generate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of carbohydrazide, a key reagent often generated from reactions that can be broadly classified under the term "dihydrazinecarbonate reactions." As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the underlying chemistry, safety considerations, and experimental nuances.

Introduction: Demystifying "Dihydrazinecarbonate"

The term "dihydrazinecarbonate" is not a standard chemical nomenclature for an isolable compound. Instead, it generally refers to the reaction products or intermediates formed when a hydrazine source reacts with a carbonate or carbon dioxide. The most stable and synthetically useful product of this reaction class is carbohydrazide (also known as 1,3-diaminourea). This guide will focus on the synthesis and subsequent reactions of carbohydrazide, a versatile building block in organic and medicinal chemistry.[1][2]

Carbohydrazide serves as a safer alternative to hydrazine in many applications, including as an oxygen scavenger in boiler water treatment and, more importantly for this audience, as a precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[3][4] Its symmetrical structure, with two nucleophilic hydrazine moieties, allows for diverse reactivity.

Safety First: Handling Hydrazine and its Derivatives

Extreme caution is paramount when working with hydrazine and its derivatives. Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[5][6] Carbohydrazide, while less hazardous than hydrazine, still requires careful handling.[7][8]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations involving hydrazine hydrate and carbohydrazide must be conducted in a certified chemical fume hood with a tested and properly functioning ventilation system.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[9]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and changed frequently.[9][10]

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[9]

  • Spill and Waste Management:

    • Have a spill kit specifically for hydrazine and its derivatives readily available. Small spills can be absorbed with an inert material like sand or vermiculite.[7][11]

    • All waste, including contaminated consumables and reaction byproducts, must be collected in clearly labeled, sealed containers for hazardous waste disposal. Do not mix with other waste streams.[10][12]

    • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.[12]

Synthesis of Carbohydrazide: A Step-by-Step Protocol

Carbohydrazide is typically synthesized by the reaction of a dialkyl carbonate with hydrazine hydrate.[2][13] The following protocol details the synthesis using diethyl carbonate.

Reaction Scheme:

G reagents 2 H2N-NH2·H2O + (CH3CH2O)2CO products H2N-NH-CO-NH-NH2 + 2 CH3CH2OH + 2 H2O reagents->products Heat

Caption: Synthesis of Carbohydrazide from Hydrazine Hydrate and Diethyl Carbonate.

Materials:

  • Diethyl carbonate

  • Hydrazine hydrate (85% solution)

  • Ethanol (95%)

  • Deionized water

  • Round-bottomed flask with a reflux condenser and thermometer

  • Heating mantle with a stirrer

  • Fractionating column

  • Büchner funnel and filter paper

Protocol:

  • Reaction Setup: In a 1-liter round-bottomed flask, combine 354 g (3.0 mols) of diethyl carbonate and 388 g (6.6 mols) of 85% hydrazine hydrate.[2]

  • Initial Reaction: Swirl the flask to mix the reactants. The mixture will be biphasic initially. An exothermic reaction will occur, causing the temperature to rise to approximately 55°C and the mixture to become a single phase.[2]

  • Distillation: Attach a fractionating column and a distillation head to the flask. Heat the mixture using a heating mantle. Over a period of 4 hours, collect the distillate (a mixture of ethanol and water) at a vapor temperature of 80-85°C. The temperature of the reaction mixture will gradually increase from 96°C to 119°C.[2]

  • Crystallization: After 4 hours, discontinue heating and allow the reaction mixture to cool to room temperature (approximately 20°C). Let it stand for at least 1 hour to allow for the crystallization of carbohydrazide.[2]

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 95% ethanol and then with ether.[2]

  • Purification (Recrystallization): For higher purity, the crude product can be recrystallized. Dissolve the crude carbohydrazide in a minimal amount of hot water (approximately 110 ml). Filter the hot solution to remove any insoluble impurities. Add approximately 500 ml of 95% ethanol to the filtrate to induce precipitation. Allow the mixture to stand at room temperature for at least 1 hour.[2]

  • Final Product: Collect the purified crystals by vacuum filtration, wash with ether, and dry under vacuum. The expected yield of pure carbohydrazide is approximately 133 g (49% overall yield).[2]

Applications in Heterocyclic Synthesis

Carbohydrazide is a valuable precursor for the synthesis of various five-membered heterocyclic rings, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles.

Synthesis of Pyrazole Derivatives

Pyrazoles can be synthesized by the condensation of carbohydrazide with 1,3-dicarbonyl compounds.[14][15]

Reaction Workflow:

G start Start: Carbohydrazide & 1,3-Diketone mix Mix in Solvent (e.g., Ethanol) start->mix reflux Reflux with Acid Catalyst (e.g., Acetic Acid) mix->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Pyrazole Derivative cool->precipitate filter Filter and Wash precipitate->filter product Product: Pyrazole Derivative filter->product

Caption: General workflow for the synthesis of pyrazole derivatives from carbohydrazide.

Protocol Example: Synthesis of a 3,5-Disubstituted Pyrazole

  • Reaction Setup: In a round-bottomed flask, dissolve 10 mmol of carbohydrazide and 10 mmol of a 1,3-diketone (e.g., acetylacetone) in 50 mL of ethanol.

  • Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration and wash with cold ethanol to afford the pyrazole derivative.[14]

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles can be prepared by the cyclization of carbohydrazide with carboxylic acids or their derivatives.[16][17]

Protocol Example: Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole

  • Acylhydrazide Formation: React carbohydrazide with one equivalent of a carboxylic acid chloride in a suitable solvent (e.g., pyridine) to form the corresponding mono-acylhydrazide.

  • Cyclization: Treat the resulting acylhydrazide with a second equivalent of a different carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heat to effect cyclization.[16][18]

  • Work-up and Isolation: After cooling, the reaction mixture is typically poured into ice water to precipitate the 1,3,4-oxadiazole product, which is then collected by filtration.

Synthesis of 1,2,4-Triazole Derivatives

Carbohydrazide can be used to construct 1,2,4-triazole rings through various synthetic routes, often involving condensation with compounds containing a C-N bond.[1][3]

Protocol Example: From Carbohydrazide and an Amidine

  • Condensation: React carbohydrazide with an amidine hydrochloride in a high-boiling solvent such as N,N-dimethylformamide (DMF).

  • Cyclization: Heat the mixture to reflux to promote cyclization and the elimination of ammonia and water.

  • Isolation: Cool the reaction mixture and pour it into water to precipitate the triazole product. Collect the solid by filtration.

Characterization of Carbohydrazide

Proper characterization is essential to confirm the identity and purity of the synthesized carbohydrazide.

Table 1: Spectroscopic Data for Carbohydrazide

Spectroscopic TechniqueExpected Peaks/Signals
FTIR (KBr, cm⁻¹) ~3350, 3200 (N-H stretching), ~1650 (C=O stretching), ~1600 (N-H bending)[19][20]
¹H NMR (DMSO-d₆, ppm) ~8.0-9.0 (broad singlet, 2H, -NH-), ~4.0-4.5 (broad singlet, 4H, -NH₂)[5][21]
¹³C NMR (DMSO-d₆, ppm) ~160-165 (C=O)[5][22]

Conclusion

This guide provides a foundational understanding and practical protocols for working with carbohydrazide, a key product of "dihydrazinecarbonate" reactions. By adhering to the stringent safety protocols and detailed experimental procedures outlined, researchers can confidently and safely utilize this versatile reagent in their synthetic endeavors, particularly in the construction of biologically relevant heterocyclic scaffolds. The provided characterization data will aid in the verification of the synthesized carbohydrazide, ensuring the quality of starting materials for subsequent reactions.

References

  • Design, synthesis, and evaluation of novel triazole-based carbohydrazide derivatives with notable antioxidant activity: an integrated experimental and DFT study. (n.d.). PMC. Retrieved March 29, 2026, from [Link]

  • Preparation of carbohydrazide. (n.d.). PrepChem.com. Retrieved March 29, 2026, from [Link]

  • Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. (n.d.). Ingenta Connect. Retrieved March 29, 2026, from [Link]

  • Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. (n.d.). PMC. Retrieved March 29, 2026, from [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved March 29, 2026, from [Link]

  • Recent advances in the synthesis of triazole derivatives. (n.d.). RACO. Retrieved March 29, 2026, from [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025, June 25). Bentham Open. Retrieved March 29, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. (n.d.). UTAR Institutional Repository. Retrieved March 29, 2026, from [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (n.d.). Chemical Science (RSC Publishing). Retrieved March 29, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. Retrieved March 29, 2026, from [Link]

  • Carbohydrazide | CH6N4O | CID 73948. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 23). IntechOpen. Retrieved March 29, 2026, from [Link]

  • Divergent Synthesis of Functionalized 1,2,4-Triazoles and 1,3,4-Oxadiazoles via a Microwave-Assisted [3 + 2] Annulation of Heteroaryl Carbonitriles with Arylhydrazides: A Synthetic and Density Functional Theory Study. (2025, August 11). ACS Publications. Retrieved March 29, 2026, from [Link]

  • synthesis and herbicidal activities of pyrazole-4-carbohydrazide derivatives. (n.d.). Academia.edu. Retrieved March 29, 2026, from [Link]

  • Process for making carbohydrazide. (n.d.). Google Patents.
  • Process for making carbohydrazide. (n.d.). Google Patents.
  • FTIR and 1H NMR for thiocarbohydrazide prepared through methanol and water synthetic pathways. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico. Retrieved March 29, 2026, from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). University of California, Irvine. Retrieved March 29, 2026, from [Link]

  • Supporting Information. (n.d.). ScienceOpen. Retrieved March 29, 2026, from [Link]

  • ICSC 0281 - HYDRAZINE. (n.d.). International Labour Organization. Retrieved March 29, 2026, from [Link]

  • synthesis and herbicidal activities of pyrazole-4-carbohydrazide derivatives. (n.d.). Academia.edu. Retrieved March 29, 2026, from [Link]

  • Material Safety Data Sheet - Carbohydrazide, 97% (Titr.). (2005, October 3). Cole-Parmer. Retrieved March 29, 2026, from [Link]

  • SUPPLEMENTARY INFORMATION Photophysics of Proton Transfer in Hydrazides: A Combined Theoretical and Experimental Analysis toward. (n.d.). Retrieved March 29, 2026, from [Link]

  • Figure 4. 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing... (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • ¹³C NMR spectrum of compound 6 (100 MHz, DMSO-d6). (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Direct Synthesis of 2,4,5- Trisubstituted Imidazoles From Primary Alcohols By Diruthenium(II) Catalysts under aerobic conditions - Supporting Information. (n.d.). Retrieved March 29, 2026, from [Link]

Sources

Application

Application Note: Dihydrazinecarbonate (Carbohydrazide) as a Versatile Ligand in Coordination Chemistry

Executive Summary Dihydrazinecarbonate, more commonly known in coordination chemistry as carbohydrazide (CHZ) or carbonic dihydrazide ( OC(NHNH2​)2​ ), is a highly versatile N,O-donor ligand[1]. Featuring a carbonyl grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydrazinecarbonate, more commonly known in coordination chemistry as carbohydrazide (CHZ) or carbonic dihydrazide ( OC(NHNH2​)2​ ), is a highly versatile N,O-donor ligand[1]. Featuring a carbonyl group flanked by two hydrazine moieties, CHZ exhibits strong reducing properties and exceptional multidentate coordination capabilities[1]. Its structural adaptability allows it to act as a bidentate chelator, a bridging ligand, or a precursor for highly conjugated Schiff base derivatives. This application note provides a comprehensive guide to utilizing CHZ in two cutting-edge domains: the synthesis of Energetic Coordination Polymers (ECPs)[2] and the development of bioactive transition metal complexes for drug discovery[3].

Mechanistic Insights & Coordination Causality

The utility of CHZ stems from its lone electron pairs on both nitrogen and oxygen atoms, which facilitate the formation of robust coordination polyhedra around transition metals[4][5]. However, the reactivity of CHZ requires strict environmental control during synthesis.

The Causality of pH Control: Literature reports indicate that adjacent carbohydrazide groups are highly active. Under unoptimized acidic conditions, CHZ is prone to undergo spontaneous intramolecular cyclization, losing a hydrazine group to form a stable six-membered diazine ring[2]. This uncontrolled side reaction strips the molecule of its multidentate coordination ability[2]. Therefore, successful protocol design relies on precise pH modulation and solvent selection to "isolate" the reaction sites, ensuring the ligand remains intact to form 1D, 2D, or 3D metal-organic frameworks[2][4].

Alternatively, in drug development, CHZ is intentionally reacted with aromatic aldehydes to form extended Schiff bases (e.g., N'',N'''-Bis[(E)-phenylmethylidene]carbonic dihydrazide)[5]. These derivatives prevent unwanted cyclization while enhancing the ligand's lipophilicity and capacity for E/Z isomerization, which is critical for interacting with biological targets like α-chymotrypsin or topoisomerase I[3][5].

G CHZ Dihydrazinecarbonate (Carbohydrazide) Chelation N,O-Bidentate Chelation (ECPs) CHZ->Chelation Acidic pH Metal Salts Bridging Bridging Mode (3D MOFs) CHZ->Bridging Neutral pH Multinuclear Schiff Schiff Base Condensation (Bioactive Ligands) CHZ->Schiff Aldehydes Reflux

Fig 1. Divergent coordination and reaction pathways of the dihydrazinecarbonate ligand.

Experimental Protocols

Protocol A: Synthesis of High-Energy Coordination Polymers (ECPs)

This self-validating protocol outlines the synthesis of Cu(II)-CHZ energetic coordination compounds. The method prioritizes the retention of the carbohydrazide coordinating groups by suppressing cyclization[2].

Materials: Carbohydrazide (CHZ), Copper(II) perchlorate hexahydrate ( Cu(ClO4​)2​⋅6H2​O ), Methanol/Ethanol, dilute Perchloric acid ( HClO4​ ).

Step-by-Step Methodology:

  • Ligand Solvation: Suspend 2.0 mmol of CHZ in 15 mL of anhydrous methanol or ethanol. Causality: Alcohols are preferred over water because aqueous environments at elevated temperatures can accelerate the hydrolysis of the coordination bonds during crystallization[2].

  • pH Modulation: Add dilute HClO4​ dropwise until the CHZ is fully dissolved. Causality: Controlled acidification protonates competing nucleophiles, shielding the active carbohydrazide sites and preventing the loss of hydrazine to form a diazine ring[2].

  • Metal Coordination: Heat the solution to exactly 55 °C. Slowly add 1.0 mmol of Cu(ClO4​)2​ . Causality: 55 °C provides sufficient kinetic energy for complexation without exceeding the thermal decomposition threshold of the highly energetic CHZ-perchlorate system.

  • Crystallization: Allow the solution to cool gradually to room temperature. As the solvent evaporates, a large yield of blue crystalline product will precipitate[2].

  • Validation: Confirm the structure via FT-IR. The ν(N−H) stretch should shift, confirming coordination, while the presence of a strong band around 1100 cm−1 validates the retention of the ClO4−​ counterions[2].

Workflow Step1 Ligand Preparation Dissolve CHZ in EtOH/MeOH Step2 pH Modulation Add acid to prevent cyclization Step1->Step2 Step3 Metal Coordination Add Cu(II)/Mn(II) salts at 55°C Step2->Step3 Step4 Crystallization Cool and evaporate solvent Step3->Step4 Step5 Characterization SCXRD, FTIR, TGA-DSC Step4->Step5

Fig 2. Experimental workflow for synthesizing CHZ-based Energetic Coordination Polymers.

Protocol B: Synthesis of Bioactive Schiff Base Metal Complexes

This protocol details the synthesis of a Mo(VI) complex utilizing a pyridine-carbohydrazide Schiff base, optimized for drug development screening (e.g., protease inhibition)[3][5].

Materials: Carbohydrazide, Pyridine-2-carboxaldehyde, Molybdenyl acetylacetonate ( MoO2​(acac)2​ ), Ethanol, DMF.

Step-by-Step Methodology:

  • Schiff Base Condensation: Reflux 1.0 mmol of CHZ with 2.0 mmol of pyridine-2-carboxaldehyde in 20 mL of ethanol for 4 hours. Causality: The 1:2 stoichiometric ratio ensures complete condensation at both terminal primary amines of the dihydrazinecarbonate, yielding the extended bis(benzylidene) ligand[3].

  • Ligand Isolation: Cool to 0 °C, filter the precipitate, and wash with cold ethanol to remove unreacted aldehydes.

  • Complexation: Dissolve the synthesized ligand in DMF. Add 1.0 mmol of MoO2​(acac)2​ and reflux for 6 hours. Causality: DMF is required due to the high lipophilicity and poor solubility of the conjugated Schiff base in standard aliphatic solvents. The acetylacetonate acts as a leaving group, facilitating the formation of a distorted octahedral Mo(VI) geometry[3].

  • Validation: Perform UV-Vis in DMSO (look for the characteristic n→π∗ transition at ~400 nm) and FT-IR (confirm the Mo=O stretching frequency at ~935 cm−1 )[3].

Quantitative Data Summarization

The following table summarizes the structural and analytical parameters of key dihydrazinecarbonate-derived coordination complexes, allowing for rapid cross-referencing during experimental validation.

Complex TypeLigand FormMetal CenterGeometryKey Spectral Marker (FT-IR)Primary Application
Cu-CHZ ECP Intact CHZCu(II)Distorted Octahedral ν(ClO4−​) ~ 1100 cm−1 Primary Explosives / Propellants[2]
Mn-CHZ Complex Intact CHZMn(II)Tricapped Trigonal Prism ν(N−H) shiftEnergetic Materials[4]
Mo(VI) Schiff Base Pyridine-CHZMo(VI)Distorted Octahedral ν(Mo=O) ~ 935 cm−1 Bioactive Agents / Catalysis[3]
Cu(II) Schiff Base Phenylmethylidene-CHZCu(II)Triclinic (P-1) ν(C=N) ~ 1560 cm−1 α-chymotrypsin / Topo I Inhibitors[5]

References

  • Synthesis, characterization, and biological investigation of Bis(N,N'-bis(benzylidene)-2 pyridine carbohydrazide) molybdenum(VI) complex MedCrave Online URL:[Link]

  • Preparation of High-Energy ECPs by Retaining the Coordination Ability of Carbohydrazide Groups Langmuir - ACS Publications URL:[Link]

  • Metal azide complexes with carbohydrazide ResearchGate URL: [Link]

  • An Efficient Synthesis of N'',N'''-Bis[(E)-phenylmethylidene]carbonic Dihydrazide Derivatives and Their Evaluation as α-Chymotrypsin Inhibitors ResearchGate URL: [Link]

  • Carbazide (Carbonic Dihydrazide) Grokipedia URL: [Link]

Sources

Method

analytical techniques for detecting dihydrazinecarbonate

Application Note: Analytical Techniques for the Detection and Quantification of Dihydrazine Carbonate Executive Summary Dihydrazine carbonate (structurally and commercially synonymous with carbohydrazide or 1,3-diaminour...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical Techniques for the Detection and Quantification of Dihydrazine Carbonate

Executive Summary

Dihydrazine carbonate (structurally and commercially synonymous with carbohydrazide or 1,3-diaminourea, CAS 497-18-7; and its salt forms, CAS 112077-84-6) is a highly volatile, potent reducing agent. In industrial applications, it has largely replaced toxic hydrazine as a high-performance oxygen scavenger in boiler feedwater systems. In nuclear chemistry, it serves as a critical, salt-free back-extractant for separating tri- and tetravalent actinides (such as Np(IV) and Pu(IV)) from highly radioactive liquid wastes[1].

Because dihydrazine carbonate degrades into volatile byproducts (nitrogen and carbon dioxide) without leaving dissolved solids, quantifying its exact concentration is critical. Over-dosing wastes expensive treatment chemicals, while under-dosing allows catastrophic oxidative corrosion or incomplete actinide separation. This application note details the validated analytical methodologies—spanning trace to macro concentration ranges—required to accurately detect dihydrazine carbonate in complex matrices[2].

Chemical Causality & Detection Mechanisms

The detection of dihydrazine carbonate relies entirely on exploiting the potent reducing capacity of its hydrazinic nitrogen centers. Depending on the desired limit of detection (LOD), this reducing power is harnessed via three distinct mechanistic pathways:

  • Spectrophotometric (PDTS) Mechanism: For trace-level detection, the analyte is introduced to a large excess of ferric iron ( Fe3+ ). Dihydrazine carbonate quantitatively reduces Fe3+ to the ferrous state ( Fe2+ ). The newly generated Fe2+ is subsequently chelated by PDTS (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine disodium salt), forming a highly stable peach-pink complex that absorbs strongly at 562 nm[3].

  • Electrochemical Mechanism: For sub-trace environmental or nuclear effluent monitoring, the analyte undergoes direct electrocatalytic oxidation. In a basic medium, the hydrazinic groups are oxidized at a dropping mercury electrode (or modified solid electrode), generating a measurable current via differential pulse polarography[2].

  • Volumetric Mechanism: For standardizing bulk solutions or assessing synthesis intermediates, the analyte is titrated with a strong oxidant (bromate, BrO3−​ ). The bromate oxidizes the hydrazine functional groups into nitrogen gas, and the equivalence point is detected using a highly sensitive dead-stop (biamperometric) indication system[2].

Mechanism A Dihydrazine Carbonate (Analyte) C Fe(II) Intermediate A->C Reduces B Fe(III) Reagent (Excess) B->C Reduced by Analyte E Peach-Pink Complex (Absorbance at 562 nm) C->E Chelates with D PDTS Chelator D->E Binds Fe(II)

Chemical mechanism of the PDTS spectrophotometric assay for dihydrazine carbonate detection.

Quantitative Performance Metrics

Selecting the correct analytical technique requires balancing the expected analyte concentration against the sample matrix's potential interferences.

Analytical MethodDynamic RangeLimit of Detection (LOD)Primary InterferencesOptimal Application
Differential Pulse Polarography 4 – 3000 µg/L~4 µg/LElectroactive organicsSub-trace environmental & nuclear effluents[2]
Spectrophotometry (PDTS) 25 – 700 µg/L~10 µg/L Fe2+ , Co, Cu, EDTATrace boiler feedwater monitoring[2],[3]
Volumetric Titration (Bromate) > 10 mg/LN/AOther reducing agentsStandardization of bulk solutions[2]
HPLC / CE-DAD 1 - 100 mg/L~0.5 mg/LCo-eluting aminesPurity assessment of synthesis intermediates[4]

Methodological Workflow

Workflow Step1 Sample Collection Maintain 20 ± 3 °C, pH 4-5 Step2 Interference Masking Account for baseline Fe(II) Step1->Step2 Step3 Select Analytical Method Step2->Step3 Sub1 PDTS Spectrophotometry (25 - 700 µg/L) Step3->Sub1 Trace Sub2 Bromate Titration (> 10 mg/L) Step3->Sub2 High Conc. Sub3 Pulse Polarography (4 - 3000 µg/L) Step3->Sub3 Sub-trace

Decision matrix and workflow for selecting the appropriate analytical detection method.

Validated Experimental Protocols

Protocol A: Trace-Level Spectrophotometric Determination (PDTS Method)

This method is the industry standard for rapid, trace-level quantification in water-steam cycles[3].

Step-by-Step Procedure:

  • Sample Conditioning: Adjust the sample pH to between 4.0 and 5.0.

    • Causality: Highly alkaline or acidic samples will overcome the buffering capacity of the PDTS reagent. If the pH is too high, iron hydroxides will precipitate; if too low, the PDTS- Fe2+ complex will fail to form[3].

  • Temperature Control: Ensure the sample temperature is strictly maintained at 20 ± 3 °C.

    • Causality: The reduction of Fe3+ is highly temperature-dependent. Elevated temperatures act as a kinetic catalyst for non-specific reducing agents in the matrix, leading to false-positive absorbance readings[3].

  • Reagent Addition: Add an excess of the Ferric Iron ( Fe3+ ) reagent to the sample, immediately followed by the PDTS indicator.

    • Causality: An excess of Fe3+ is required to drive the redox reaction to absolute completion, ensuring 100% of the dihydrazine carbonate is consumed[3].

  • Interference Subtraction (Blanking): Because baseline Fe2+ in the sample will also react with PDTS (causing a positive interference), perform a parallel analysis without adding the activator solution. Subtract this baseline absorbance from the final reading to isolate the dihydrazine carbonate concentration[3].

  • Measurement: Allow 1 minute for color development, then measure absorbance at 562 nm using a calibrated spectrophotometer.

Protocol B: High-Concentration Volumetric Titration

Used for standardizing dihydrazine carbonate solutions prior to use in actinide back-extraction[1] or synthesis[4].

Step-by-Step Procedure:

  • Acidification: Transfer a known aliquot of the sample into a titration vessel and acidify with 2 M Hydrochloric Acid ( HCl ).

  • Electrode Setup: Immerse dual platinum electrodes into the solution connected to a biamperometric (dead-stop) detection system. Apply a small polarization voltage (e.g., 50-100 mV).

  • Titration: Titrate the solution with a standardized 0.1 N Potassium Bromate ( KBrO3​ ) solution.

    • Causality: Bromate acts as a powerful oxidant in acidic conditions, converting the hydrazine moieties to N2​ gas. The dead-stop endpoint is utilized because the visual color change of standard redox indicators is often sluggish or obscured in complex chemical matrices[2].

  • Endpoint Detection: The endpoint is reached when a permanent, sharp increase in current is detected, indicating the presence of excess, unreacted bromine in the solution[2].

Protocol C: Sub-Trace Electrochemical Detection (Differential Pulse Polarography)

For applications requiring extreme sensitivity, such as verifying the absence of dihydrazine carbonate in discharged environmental effluents.

Step-by-Step Procedure:

  • Electrolyte Preparation: Dilute the sample in a highly basic supporting electrolyte (e.g., 0.1 M NaOH ).

    • Causality: The electrochemical oxidation of hydrazine derivatives is highly favored in alkaline conditions. A high pH drastically lowers the overpotential required to strip electrons from the nitrogen centers[2].

  • Deaeration: Purge the solution with high-purity Nitrogen gas for 10 minutes.

    • Causality: Dissolved oxygen is electroactive and will produce a massive background reduction current that masks the anodic oxidation peak of the analyte.

  • Analysis: Apply a differential pulse waveform using a dropping mercury electrode (or a modified glassy carbon electrode) and scan from -0.2 V to +0.4 V (vs. Ag/AgCl). Quantify the concentration by integrating the area under the oxidation peak and comparing it against a standard addition curve[2].

References

  • Title: Determination of carbohydrazide at trace and subtrace levels.
  • Title: Carbohydrazide - PDTS Method.
  • Title: Back-extraction of tri- and tetravalent actinides from diisodecylphosphoric acid (DIDPA) with hydrazine carbonate.
  • Title: Synthesis of the chiral selector heptakis(6-O-methyl)-β-cyclodextrin by phase-transfer catalysis and hydrazine-mediated transfer-hydrogenation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dihydrazinecarbonate Synthesis Yield Optimization

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for dihydrazinecarbonate ((N₂H₅)₂CO₃) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of dihydrazinecarbonate?

The synthesis of dihydrazinecarbonate involves the reaction of hydrazine (N₂H₄) with carbon dioxide (CO₂). In this acid-base reaction, two molecules of hydrazine, acting as a base, react with one molecule of carbonic acid (formed in situ from CO₂ and any available water) or directly with CO₂. The overall stoichiometry is:

2 N₂H₄ + CO₂ → (N₂H₅)₂CO₃

This reaction leads to the formation of the dihydrazinium salt of carbonic acid. It is crucial to control the stoichiometry, as other species like carbazic acid (H₂N-NH-COOH) and hydrazinium carbazate (N₂H₅⁺ H₂N-NH-COO⁻) can form, particularly if the ratio of reactants is not optimal.[1][2]

Q2: Why is reagent quality so critical for this synthesis?

The purity of your starting materials, especially hydrazine, is paramount. Hydrazine is susceptible to decomposition and oxidation, which can introduce impurities that interfere with the primary reaction.[3]

  • Hydrazine/Hydrazine Hydrate: Use freshly opened or recently purified hydrazine hydrate. Older stock can absorb atmospheric CO₂ (leading to inaccurate stoichiometry) and may contain oxidation byproducts.[3] The water content in hydrazine hydrate is a critical parameter and must be accounted for in stoichiometric calculations.

  • Carbon Dioxide: High-purity, dry carbon dioxide gas or solid (dry ice) is recommended to prevent the introduction of water or other contaminants that could alter the reaction pathway or pH.

Q3: What are the primary side products or impurities I should be aware of?

The most common impurities are related to incomplete reaction or alternative reaction pathways. These include:

  • Carbazic Acid (H₂N-NH-COOH): Formed from a 1:1 reaction of hydrazine and CO₂. Its presence often indicates insufficient hydrazine.

  • Hydrazinium Carbazate (N₂H₅⁺ H₂N-NH-COO⁻): A salt formed from carbazic acid and hydrazine. This is a very common byproduct when reaction conditions are not precisely controlled.[1]

  • Unreacted Hydrazine: Excess hydrazine can remain in the final product, which is a significant safety and purity concern.[4]

  • Decomposition Products: Hydrazine can decompose, especially with heating, to form ammonia and nitrogen gas.[5][6]

Troubleshooting Guide for Yield Optimization

This section addresses specific issues you may encounter during the synthesis of dihydrazinecarbonate.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have failed to isolate any solid product. What are the most likely causes and how can I rectify them?

A: Low yield is a frequent challenge in hydrazine-based syntheses.[7] The issue can typically be traced back to one of four key areas: reaction conditions, reagent quality, stoichiometry, or the workup procedure.

1. Suboptimal Reaction Conditions:

  • Temperature: This is a delicate balance. While gentle heating can increase the reaction rate, excessive heat can lead to the thermal decomposition of both hydrazine and the dihydrazinecarbonate product.[5][8] The reaction is exothermic; therefore, efficient heat dissipation is crucial. Running the reaction at low temperatures (e.g., 0-10 °C) often improves selectivity and stability.

  • Pressure (for gaseous CO₂): When using gaseous CO₂, maintaining a positive pressure ensures a sufficient concentration of dissolved CO₂ to drive the reaction forward. Reactions conducted under high-pressure CO₂ can favor the formation of the desired product in a pure form.[1][2]

  • Solvent Choice: The choice of solvent impacts the solubility of reactants and the final product. A solvent in which dihydrazinecarbonate is poorly soluble can facilitate its precipitation and isolation, driving the equilibrium towards the product. Alcohols like ethanol or isopropanol are often suitable.[7]

2. Poor Reagent Quality or Handling:

  • Hydrazine Degradation: As mentioned in the FAQ, degraded hydrazine is a primary culprit. If you suspect your hydrazine hydrate has degraded, consider purification by distillation (with extreme caution and appropriate safety measures) or use a new, high-purity bottle.[3]

  • Premature Reaction with Air: Exposing hydrazine hydrate to the atmosphere for extended periods can lead to reaction with atmospheric CO₂, effectively changing its concentration before it is even added to the reactor. Handle hydrazine under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

3. Incorrect Stoichiometry:

  • Hydrazine to CO₂ Ratio: A molar ratio of at least 2:1 of hydrazine to carbon dioxide is theoretically required. Empirically, using a slight excess of hydrazine (e.g., 2.1:1) can help ensure the complete conversion of CO₂ and minimize the formation of carbazic acid.[7] However, a very large excess will complicate purification.[4]

4. Inefficient Product Isolation:

  • Product Solubility: Dihydrazinecarbonate may have some solubility in the reaction solvent, leading to losses during filtration. Ensure the reaction mixture is thoroughly cooled before filtration to minimize solubility.

  • Washing: When washing the filtered product, use a cold, non-protic solvent in which the product is insoluble to remove residual starting materials and byproducts without dissolving the product itself.

Issue 2: Product Instability and Decomposition

Q: I successfully isolated a white solid, but it seems to decompose over time or upon gentle heating. How can I improve the stability of my product?

A: Dihydrazinecarbonate, like many hydrazine salts, can be thermally sensitive.[8]

  • Thermal Stability: Avoid exposing the final product to elevated temperatures. Drying should be conducted under a vacuum at or slightly above room temperature. Thermal decomposition can release gaseous products (N₂, NH₃, CO₂), leading to pressure buildup in sealed containers.[5][9]

  • Storage Conditions: Store the purified dihydrazinecarbonate in a tightly sealed container in a cool, dark, and dry place. A desiccator or an inert atmosphere glovebox is ideal. Exposure to atmospheric moisture and CO₂ can degrade the material.

  • Influence of Impurities: The presence of impurities, particularly metal ions, can catalyze the decomposition of hydrazine salts.[10] Ensure all glassware is scrupulously clean. If using metal equipment, verify its compatibility with hydrazine.

Issue 3: Product Purity Concerns

Q: My final product analysis (e.g., NMR, Elemental Analysis) indicates the presence of significant impurities. What are they and how do I remove them?

A: Impurities often stem from the side products mentioned in the FAQs.

  • Identifying the Impurity:

    • Carbazic Acid/Hydrazinium Carbazate: These are the most common process-related impurities. Their presence suggests the use of insufficient hydrazine or localized areas of poor mixing where the CO₂ concentration was too high.

    • Excess Hydrazine: If a significant excess was used, it could remain adsorbed to the product. Hydrazine is toxic and corrosive, so its removal is critical.[3][11]

  • Purification Strategy:

    • Recrystallization: If a suitable solvent system can be identified (one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble), recrystallization is a powerful purification technique.

    • Washing/Trituration: Washing the crude product with a carefully selected solvent can be very effective. For example, washing with a solvent in which hydrazinium carbazate is soluble but dihydrazinecarbonate is not can significantly improve purity. Diethyl ether can sometimes be used to wash away excess hydrazine.[4]

Data & Protocols
Table 1: Optimizing Key Reaction Parameters
ParameterRecommended ConditionRationale & Impact on Yield
Hydrazine:CO₂ Molar Ratio 2.1 : 1.0Ensures complete reaction of CO₂. A lower ratio risks forming carbazic acid byproducts, reducing the yield of the target compound.[1]
Reaction Temperature 0 - 10 °CMinimizes thermal decomposition of both hydrazine and the dihydrazinecarbonate product, improving stability and overall isolated yield.[5][6]
CO₂ Addition Rate Slow, controlled additionPrevents localized high concentrations of CO₂, which can favor side reactions. Also helps manage the exothermic nature of the reaction.
Reaction Atmosphere Inert (N₂ or Ar)Prevents side reactions of hydrazine with atmospheric oxygen and premature reaction with atmospheric CO₂, ensuring accurate stoichiometry.[3]
Solvent Ethanol or IsopropanolProvides a medium for the reaction while allowing the dihydrazinecarbonate product to precipitate, facilitating high recovery.[7]
Drying Method Vacuum at 20-25 °CAvoids thermal decomposition of the final product, which can occur at elevated temperatures.[8]
Experimental Protocol: Optimized Synthesis of Dihydrazinecarbonate

This protocol is a general guideline and should be adapted based on laboratory safety protocols and specific experimental goals.

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a gas inlet adapter, and a temperature probe. Place the flask in an ice/water bath.

  • Reagent Preparation: In the flask, add high-purity hydrazine hydrate (2.1 molar equivalents) dissolved in cold ethanol (e.g., 5 mL per gram of hydrazine hydrate).

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen, for 10-15 minutes to remove air. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • CO₂ Addition: Slowly bubble dry carbon dioxide gas (1.0 molar equivalent) through the stirred hydrazine solution. Alternatively, add small portions of crushed dry ice. Monitor the internal temperature and ensure it remains below 10 °C.

  • Reaction: A white precipitate should form during the addition of CO₂. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol, followed by a wash with diethyl ether to help remove residual water and unreacted hydrazine.[4]

  • Drying: Dry the purified product under a high vacuum at room temperature until a constant weight is achieved.

Visualized Workflow
Troubleshooting Low Yield in Dihydrazinecarbonate Synthesis

The following diagram outlines a logical workflow for diagnosing and resolving issues of low product yield.

TroubleshootingWorkflow Troubleshooting Flowchart for Low Yield Start Low Yield Observed CheckReagents Step 1: Assess Reagent Quality Start->CheckReagents CheckConditions Step 2: Review Reaction Conditions Start->CheckConditions CheckStoichiometry Step 3: Verify Stoichiometry Start->CheckStoichiometry CheckWorkup Step 4: Evaluate Workup & Isolation Start->CheckWorkup Sol_Reagents1 Use fresh/purified hydrazine hydrate CheckReagents->Sol_Reagents1 Sol_Reagents2 Work under inert atmosphere CheckReagents->Sol_Reagents2 Sol_Conditions1 Lower temperature to 0-10 °C CheckConditions->Sol_Conditions1 Sol_Conditions2 Ensure slow, controlled CO2 addition CheckConditions->Sol_Conditions2 Sol_Conditions3 Consider alternative solvent CheckConditions->Sol_Conditions3 Sol_Stoichiometry Use slight excess of hydrazine (e.g., 2.1:1) CheckStoichiometry->Sol_Stoichiometry Sol_Workup1 Ensure mixture is fully cooled before filtration CheckWorkup->Sol_Workup1 Sol_Workup2 Wash with cold, non-protic solvent CheckWorkup->Sol_Workup2 End Improved Yield Sol_Reagents1->End Sol_Reagents2->End Sol_Conditions1->End Sol_Conditions2->End Sol_Conditions3->End Sol_Stoichiometry->End Sol_Workup1->End Sol_Workup2->End

Caption: A workflow diagram for troubleshooting low product yield.

References
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.
  • Li, Y., et al. (n.d.).
  • Kim, D., et al. (2016). Reaction product of hydrazine derivatives and carbon dioxide. U.S.
  • BenchChem. (n.d.). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
  • Clark, C. C. (1982). The Chemical Effects of Storing Hydrazine Containing Carbon Dioxide Impurity in Stainless Steel Systems. DTIC.
  • Kim, D., et al. (2013). Reaction product of hydrazine derivatives and carbon dioxide.
  • Lee, J., et al. (2011). Isolation and structural characterization of the elusive 1 : 1 adduct of hydrazine and carbon dioxide.
  • Thiele, J. (1923).
  • ResearchGate. (n.d.). 108 questions with answers in HYDRAZINE.
  • Reddit r/Chempros. (2025). Help with Low Yield Synthesis.
  • Gast, L. E., & Pollard, C. B. (1985). Process for making carbohydrazide. U.S.
  • Gast, L. E., & Pollard, C. B. (1986). Process for making carbohydrazide.
  • Classic Chemistry. (n.d.). Thermal decomposition.
  • Organic Chemistry Portal. (n.d.).
  • ChemicalBook. (2019). Synthesis of carbohydrazide.
  • MDPI. (2025).
  • BenchChem. (n.d.). A Comparative Guide to Hydrazone Synthesis: Tert-Butyl Carbazate vs.
  • Ekinci, D., & Sentürk, M. (2004). A new method for purification of carbonic anhydrase isozymes by affinity chromatography. Protein and Peptide Letters, 11(2), 143-147.
  • ScienceDirect. (n.d.).
  • Zhang, L., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Chemical Physics, 131(5), 054502.
  • Roth, M. (1974).
  • Allen, C. F. H., & Bell, A. (1943). Carbazic acid, ethyl ester. Organic Syntheses, 2, 25.
  • Bykov, M., et al. (2021). High‐Pressure Synthesis of Crystalline Double‐Layer Carbon Nitride Networks Stabilized in Bi₇C₁₀N₁₈(N₃(₁₋ₓ)O₃ₓ).
  • NASA Technical Reports Server. (2025). Thermal Decomposition of Hydrazine.
  • Zhang, L., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field.

Sources

Optimization

Technical Support Center: Stabilizing Dihydrazinecarbonate in Solution

Introduction Dihydrazinecarbonate, a salt of hydrazine and carbonic acid, serves as a valuable reagent in various chemical syntheses, particularly in the development of pharmaceuticals and other specialized materials. Li...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Dihydrazinecarbonate, a salt of hydrazine and carbonic acid, serves as a valuable reagent in various chemical syntheses, particularly in the development of pharmaceuticals and other specialized materials. Like many hydrazine derivatives, its utility is intrinsically linked to its reactivity. However, this same reactivity presents significant challenges regarding its stability in solution. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and manage the stability of dihydrazinecarbonate solutions, ensuring experimental reproducibility and success. The principles and protocols discussed are grounded in the established chemistry of hydrazine derivatives and are designed to be self-validating when implemented correctly.

Frequently Asked Questions (FAQs)

Q1: My dihydrazinecarbonate solution is rapidly turning yellow or brown. What is causing this discoloration?

A1: This is a classic sign of oxidative degradation. Hydrazine and its derivatives are highly susceptible to autoxidation, especially in neutral or alkaline aqueous solutions exposed to air.[1][2] The process involves the oxidation of the hydrazine moieties, often catalyzed by trace metal ions (like Cu²⁺), leading to the formation of colored byproducts and a reduction in the active reagent concentration.[1][3]

Key Takeaway: Discoloration indicates your compound is degrading. Immediate implementation of stabilization protocols is necessary to salvage your experiment.

Q2: I'm struggling to dissolve dihydrazinecarbonate in my aqueous buffer. What can I do?

A2: Solubility issues with hydrazine salts are common and multifactorial.

  • Exceeding Solubility Limit: Dihydrazinecarbonate has finite solubility in aqueous systems. You may be attempting to create a supersaturated solution. While specific data for dihydrazinecarbonate is scarce, related compounds like dicarbohydrazide show moderate solubility in water and better solubility in polar aprotic solvents like DMSO.[4]

  • pH of the Solution: The pH can influence the protonation state of the molecule, which may affect its solubility. While acidic conditions are better for stability, you may need to experiment within a narrow pH range to find the optimal balance for both solubility and stability.

  • Temperature: Gently warming the solution can increase the solubility of many salts. However, use caution, as elevated temperatures will also accelerate the rate of degradation.[5]

  • Co-solvents: If your experimental design permits, using a co-solvent like DMSO or ethanol in your aqueous buffer can significantly enhance solubility.[4] However, you must validate that the co-solvent does not interfere with your downstream application.

Q3: My reaction yields are inconsistent, even when using the same protocol. Could my dihydrazinecarbonate solution be the culprit?

A3: Absolutely. Inconsistent yields are a primary consequence of reagent degradation. If a stock solution is prepared and used over several hours or days without proper stabilization, its effective concentration will decrease over time. This leads to variable stoichiometry in your reactions. To ensure reproducibility, you must standardize your approach.[2]

  • Prepare Fresh Solutions: Ideally, solutions should be prepared immediately before use.[2]

  • Work Under Inert Gas: Deoxygenate your solvents and maintain an inert (nitrogen or argon) atmosphere over your solution to prevent oxidation.[1][2]

  • Control pH: Hydrazines are more stable in acidic solutions.[1] If possible, preparing your stock solution in a slightly acidic buffer can prolong its shelf life.[6]

Q4: What is the optimal pH for preparing and storing a dihydrazinecarbonate stock solution?

A4: Strongly acidic conditions generally provide the highest stability for hydrazine solutions by protonating the lone pair of electrons on the nitrogen atoms, making them less susceptible to oxidation.[1] However, the optimal pH is a balance. For many applications, a mildly acidic pH (e.g., 4.0-6.0) is sufficient to significantly slow degradation without being overly harsh on other components.[7][8] Alkaline or even neutral conditions should be avoided for storage as they promote rapid decomposition.[1][9]

Q5: How should I properly handle and store solid dihydrazinecarbonate?

A5: Proper storage of the solid material is critical to ensure its long-term viability.

  • Container: Keep the container tightly closed in a dry, well-ventilated place.[10]

  • Temperature: Store in a refrigerator, typically between 2–8 °C.[10]

  • Atmosphere: The material is often moisture and air-sensitive. Storing under an inert gas like argon or nitrogen is highly recommended.[10][11]

  • Safety: Always handle in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

Troubleshooting Guide: Common Issues & Solutions

This table provides a quick reference for diagnosing and solving common problems encountered when working with dihydrazinecarbonate solutions.

Observed Issue Potential Cause(s) Recommended Solution & Scientific Rationale
Precipitate forms in solution over time. 1. Exceeding solubility limit. 2. Degradation product is insoluble. 3. Reaction with buffer components. Solution: Prepare a more dilute solution or use a co-solvent (e.g., DMSO).[4] Ensure buffer components are compatible. The precipitate from degradation is a sign to discard the solution and prepare a fresh, stabilized one.
Visible gas evolution (bubbling) from the solution. Decomposition. Rationale: Hydrazine decomposition can produce nitrogen gas (N₂).[1][5] This indicates rapid and significant degradation. The solution is no longer viable. Immediately prepare a fresh solution using the stabilization protocol below.
Solution color changes from colorless to yellow/brown. Oxidation. Rationale: The hydrazine moiety is being oxidized by dissolved oxygen, a process often catalyzed by trace metals.[1][2] This leads to loss of potency. Solution: De-gas solvents with N₂ or Ar and work under an inert atmosphere. Use high-purity water and reagents to minimize metal ion contamination.[2]
Inconsistent analytical results (e.g., HPLC peak area decreases over time). Degradation of the analyte. Rationale: The concentration of dihydrazinecarbonate is decreasing between injections due to instability in the dissolution solvent. Solution: Prepare standards and samples fresh immediately before analysis. Keep autosampler vials capped and, if possible, cooled. Use a mobile phase with an appropriate pH to maintain stability during the run.[13]
Experimental Protocol: Preparation of a Stabilized Dihydrazinecarbonate Aqueous Solution

This protocol outlines the steps for preparing a 10 mM stock solution with enhanced stability.

Materials:

  • Dihydrazinecarbonate (solid)

  • High-purity, deionized water (18.2 MΩ·cm)

  • 0.5 M Hydrochloric Acid (HCl) or Acetic Acid

  • Inert gas (Argon or Nitrogen) with tubing

  • Sterile, sealed vial (e.g., serum vial with septum cap)

Procedure:

  • Solvent Deoxygenation:

    • Place the required volume of high-purity water into a flask.

    • Purge the water by bubbling inert gas through it for a minimum of 30 minutes. This displaces dissolved oxygen, the primary oxidant.[2]

  • pH Adjustment:

    • While continuing the inert gas purge, use a calibrated pH meter to monitor the pH of the water.

    • Carefully add 0.5 M HCl or acetic acid dropwise to adjust the pH to approximately 5.0. This acidic environment protonates the hydrazine, increasing its stability.[1][7]

  • Weighing and Dissolution:

    • In a separate, clean, and dry container, accurately weigh the required amount of solid dihydrazinecarbonate to make a 10 mM solution.

    • Transfer the weighed solid into your final sterile vial.

    • Using a cannula or a gas-tight syringe, transfer the required volume of the deoxygenated, pH-adjusted water into the vial containing the solid.

    • Immediately seal the vial with the septum cap.

  • Final Steps & Storage:

    • Gently swirl or vortex the vial until the solid is completely dissolved. Avoid vigorous shaking, which can introduce headspace air.

    • Puncture the septum with a needle attached to the inert gas line and another needle as an outlet to gently flush the headspace with inert gas for 1-2 minutes.

    • Store the sealed vial at 2–8 °C, protected from light. For best results, use the solution within 24-48 hours.

Visualization of Degradation Pathway

The following diagram illustrates the primary oxidative decomposition pathway for a hydrazine derivative like dihydrazinecarbonate in an aqueous solution.

DecompositionPathway DHC Dihydrazinecarbonate (N₂H₄)₂·H₂CO₃ Hydrazine Hydrazine Species in Solution DHC->Hydrazine Dissolution Radical Hydrazyl Radical (N₂H₃•) Hydrazine->Radical Oxidation Step 1 (Rate-Limiting) Protonation Acidic pH (H⁺) Stabilized Form Hydrazine->Protonation Equilibrium Products Decomposition Products (N₂, H₂O, CO₂) Radical->Products Further Oxidation (Fast) Catalysts O₂ (Air) Trace Metal Ions (e.g., Cu²⁺) Catalysts->Hydrazine Catalyzes Oxidation Protonation->Hydrazine

Caption: Oxidative decomposition pathway of dihydrazinecarbonate in solution.

Summary of Factors Affecting Dihydrazinecarbonate Stability
ParameterEffect on StabilityRecommendationScientific Basis
pH Stability significantly increases at acidic pH and decreases in neutral to alkaline conditions.Maintain solution pH between 4.0 and 6.0 for a balance of stability and utility.[7][8]Protonation of the hydrazine nitrogen atoms reduces their susceptibility to oxidation.[1][6]
Atmosphere Presence of oxygen accelerates degradation via autoxidation.Prepare and store solutions under an inert atmosphere (N₂ or Ar).[2]Reduces the concentration of the primary oxidant (O₂), slowing the decomposition rate.[1]
Temperature Higher temperatures increase the rate of decomposition.Store solid and solutions refrigerated (2–8 °C). Avoid unnecessary heating.[10]Decomposition reactions, like most chemical reactions, have rates that are positively correlated with temperature (Arrhenius equation).
Metal Ions Trace metal ions (e.g., Cu²⁺, Fe³⁺) act as catalysts for oxidative decomposition.Use high-purity water (18.2 MΩ·cm) and reagents. Consider using a chelating agent like EDTA in buffers if metal contamination is unavoidable.Metal ions facilitate electron transfer in the oxidation process, lowering the activation energy for decomposition.[1][3]
Light Exposure to light, particularly UV, can induce photolytic degradation.Store solutions in amber vials or otherwise protect them from light.Light provides the energy to initiate radical-based decomposition pathways.[14]
References
  • Safety Data Sheet. (n.d.). Chemos GmbH & Co. KG.
  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]

  • Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. [Link]

  • Slawson, R. J. (1956). Method for stabilizing hydrazine against decomposition by copper in contact therewith. U.S. Patent No. 2,771,343. Washington, DC: U.S.
  • Clark, C. C. (1985). Hydrazine. Defense Technical Information Center. [Link]

  • Baran, P. S., et al. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 26(1), 193. [Link]

  • Wang, J., et al. (2020). Solubility of dicarbohydrazide bis[3-(5-nitroimino-1,2,4-triazole)] in common pure solvents and binary solvents at different temperatures. RSC Advances, 10(35), 20853-20861. [Link]

  • Journal of Pharmaceutical and Medical Sciences. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Medical Sciences, 7(8), 1-10. [Link]

  • University of Ottawa. (2024). Handling and Storage of Chemicals.[Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.[Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]

  • Shetty, B. V., Schowen, R. L., Slavik, M., & Riley, C. M. (1992). Degradation of dacarbazine in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 10(9), 675-683. [Link]

  • Singh, S. K., & Xu, Q. (2016). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. Catalysts, 6(12), 203. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dihydrazine Carbonate Decomposition

Target Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the Application Science portal for Dihydrazine Carbonate (DHC) handling and troubleshooting. Dihydrazine carbonate — (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Application Science portal for Dihydrazine Carbonate (DHC) handling and troubleshooting. Dihydrazine carbonate — (N2​H4​)2​⋅CO2​ — is a highly reactive, volatile, and toxic reagent utilized in advanced solvent cleanup (e.g., the PUREX process), oxygen scavenging, and synthetic chemistry. Because of its inherent thermodynamic instability, DHC requires rigorous control parameters to prevent spontaneous decomposition, loss of titer, and hazardous gas evolution.

Part 1: Mechanistic Grounding — The Causality of DHC Degradation

Unlike more stable hydrazine derivatives (such as hydrazine oxalate), dihydrazine carbonate exhibits severe instability in both aqueous environments and under thermal stress. As a Senior Application Scientist, understanding the "why" behind this degradation is critical for safe experimental design.

  • Aqueous Hydrolysis & Outgassing: Under ambient conditions, aqueous hydrazine carbonate solutions decompose significantly in under 24 hours . This degradation produces carbon dioxide gas and oxidizes the hydrazine component, resulting in a rapid pH shift that destroys its efficacy as a basic wash solvent.

  • Thermal & Oxidative Breakdown: When exposed to heat or direct sunlight, DHC undergoes thermal decomposition. This leads to the release of highly toxic and irritating gases, including carbon monoxide ( CO ), carbon dioxide ( CO2​ ), and nitrogen oxides ( NOx​ ) 1[1].

  • Catalytic Cleavage: Transition metals (e.g., Iron, Nickel) act as potent catalysts. Even at room temperature, trace metal contamination can shift the decomposition pathway to produce large quantities of hydrogen and nitrogen gas, leading to severe explosive hazards 2[2]. Furthermore, in the presence of nitric acid or nitrogen dioxide, hydrazine is rapidly destroyed via nitrosation pathways 3[3].

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My sealed storage vessels containing 70% aqueous DHC are bulging. What is causing this pressure build-up, and how do I prevent it?

  • Causality: DHC exists in a fragile equilibrium. At room temperature, it spontaneously dissociates into CO2​ and free hydrazine. The continuous CO2​ outgassing causes the pressure spike.

  • Solution: Never store DHC in tightly sealed glass containers that can shatter. Store the reagent under a nitrogen blanket in a cool, well-ventilated area (preferably refrigerated at 2–8°C, away from direct sunlight) 1[1]. Use vented caps equipped with pressure-relief valves if permissible by your facility's safety protocols.

Q2: During solvent cleanup (e.g., PUREX lean solvent washing), our DHC wash solution loses its ability to strip degradation products within a day. Why?

  • Causality: While DHC is an excellent basic scrubbing solution for removing short-chain organic acids (like dibutylphosphoric acid, HDBP), it decomposes in <24 hours . The loss of CO2​ and subsequent oxidation of hydrazine neutralizes the basic pH required for forming aqueous-soluble salts with the organic acids.

  • Solution: Do not rely on stock solutions older than 12 hours. Prepare DHC wash solutions immediately prior to use. If longer stability is required for your workflow, consider substituting with hydrazine oxalate, which maintains its pH and titer for over seven days at 40°C .

Q3: We observed an exothermic runaway and rapid gas evolution when transferring DHC through stainless steel lines. How do we mitigate this?

  • Causality: Trace metals—especially iron and nickel leached from stainless steel—act as aggressive catalysts for hydrazine decomposition. This catalytic reaction rapidly generates N2​ and H2​ gases, causing an exothermic runaway 2[2].

  • Solution: Avoid exposing DHC to bare stainless steel. Passivate all fluidic lines prior to use with a dilute nitric acid wash followed by copious DI water rinsing, or preferably, switch entirely to PTFE/PFA-lined tubing and non-metallic reactor vessels.

Q4: How do we safely dispose of degraded DHC solutions without generating toxic NOx​ fumes?

  • Causality: Direct thermal incineration or mixing with strong oxidizers can generate explosive intermediates or toxic NOx​ fumes 1[1].

  • Solution: DHC waste should be neutralized electrochemically or via controlled chemical destruction using dilute NO2​ in N2​ gas streams, which effectively destroys hydrazine via nitrosation without forming hazardous hydrazoic acid intermediates 3[3].

Part 3: Visualization & Formatting

DHC_Decomposition cluster_thermal Thermal / Catalytic Stress cluster_aqueous Aqueous Degradation (<24h) DHC Dihydrazine Carbonate (NH2NH2)2·CO2 Therm High Temp / Metal Catalysts (Fe, Ni) DHC->Therm Aq Aqueous Solution (Ambient Storage) DHC->Aq CO2 CO2 Gas (Pressure Build-up) Therm->CO2 NOx NOx / N2 / H2 (Toxic/Explosive Fumes) Therm->NOx Complete Breakdown Aq->CO2 Dissociation N2H4 Free Hydrazine (Oxidation prone) Aq->N2H4 pH Drop N2H4->NOx Oxidation / Catalysis

Mechanistic pathways of DHC decomposition under aqueous and catalytic stress.

Troubleshooting_Workflow Start Symptom: DHC Solution Degradation CheckGas Is there pressure build-up (CO2 outgassing)? Start->CheckGas CheckTiter Is the hydrazine titer dropping rapidly? Start->CheckTiter Sol1 Ventilate safely. Store at 2-8°C under N2. CheckGas->Sol1 Yes (Storage Issue) Sol3 Prepare fresh daily. Do not store aqueous DHC >12h. CheckGas->Sol3 Chronic Issue Sol2 Check for trace metals (Fe, Ni). Switch to PTFE tubing. CheckTiter->Sol2 Yes (Catalytic) CheckTiter->Sol3 Yes (Hydrolytic)

Decision tree for troubleshooting aqueous DHC degradation and pressure anomalies.

Part 4: Data Presentation

Table 1: Comparative Stability and Decomposition Profiles of Hydrazine Salts

Chemical SpeciesFormulaAqueous Stability (Ambient)Primary Decomposition ProductsPrimary Use Case
Dihydrazine Carbonate (N2​H4​)2​⋅CO2​ < 24 hours (Rapid CO2​ loss) CO2​ , CO , NOx​ , N2​ , H2​ PUREX solvent wash, Precursor
Hydrazine Oxalate (N2​H5​)2​C2​O4​ > 7 days (Stable pH at 40°C) CO2​ , N2​ , H2​O Advanced solvent cleanup
Carbohydrazide (NH2​NH)2​CO Stable (Solid up to 153°C) NH3​ , NOx​ , CO2​ Boiler oxygen scavenger

Table 2: Critical Safety and Storage Parameters for 70% Aqueous DHC

ParameterSpecification / ThresholdCorrective Action / Mitigation
Storage Temperature 2°C to 8°CRefrigerate; keep away from direct sunlight and heat sources.
Atmosphere Nitrogen BlanketPurge headspace with N2​ to prevent oxidative degradation.
Material Compatibility PTFE, PFA, Glass (Vented)Avoid bare stainless steel (Fe/Ni) to prevent catalytic runaway.
pH Monitoring Basic (pH > 8.0)Drop in pH indicates CO2​ loss and hydrazine oxidation; discard solution.

Part 5: Experimental Protocols

Protocol 1: Safe Preparation and Handling of Fresh DHC Solutions

Objective: Maximize titer stability for daily experimental workflows while preventing outgassing hazards.

  • Preparation Environment: Conduct all handling inside a certified chemical fume hood. Wear full personal protective equipment (PPE), including a face shield, heavy-duty chemical impermeable gloves, and a lab coat.

  • Vessel Selection: Use a pre-chilled, PTFE-lined or heavy-walled borosilicate glass vessel equipped with a vented cap.

  • Inerting: Purge the empty vessel with high-purity Nitrogen ( N2​ ) for 5 minutes to displace oxygen.

  • Transfer: Slowly decant the required volume of 70% aqueous DHC into the vessel. Do not use metal spatulas or stainless-steel transfer needles.

  • Dilution (If applicable): Slowly add degassed, deionized water (18.2 MΩ·cm) to reach the desired working concentration. Maintain the vessel in an ice bath during dilution to mitigate any heat of solution.

  • Usage Window: Seal with a vented cap, store at 4°C, and consume the entire batch within 12 hours. Dispose of any remaining solution via approved chemical waste protocols.

Protocol 2: Passivation of Fluidic Lines to Prevent Catalytic Decomposition

Objective: Remove trace transition metals from fluidic pathways prior to DHC introduction.

  • Initial Flush: Flush all lines (even PTFE lines with metallic fittings) with 10 column volumes (CV) of Deionized (DI) water.

  • Acid Wash: Circulate a 1.0 M Nitric Acid ( HNO3​ ) solution through the lines for 30 minutes at room temperature to dissolve trace Iron (Fe) and Nickel (Ni) deposits.

  • Neutralization: Flush the lines with 20 CV of DI water until the effluent pH returns to neutral (pH 7.0).

  • Drying: Purge the lines with dry Nitrogen gas for 15 minutes.

  • Verification: Introduce a small test volume of DHC. Monitor for micro-bubble formation (indicating N2​/H2​ gas evolution). If no bubbles form after 10 minutes, the lines are safe for scale-up.

References

  • Source: iaea.
  • Title: SAFETY DATA SHEET - FUJIFILM Wako Chemicals: 70% Hydrazine Carbonate, aq. Soln.
  • Source: google.
  • Source: researchgate.

Sources

Optimization

improving the performance of dihydrazinecarbonate-based propellants

Welcome to the Technical Support Center for Dihydrazinecarbonate-based Energetic Materials. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical specific impulse ( Isp​ ) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dihydrazinecarbonate-based Energetic Materials. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical specific impulse ( Isp​ ) and practical static-fire success.

Dihydrazinecarbonate ( (N2​H5​)2​CO3​ , CAS 112077-84-6) and its structural analog carbohydrazide are high-nitrogen, highly reductive intermediates. While drug development professionals utilize these compounds for synthesizing pharmaceutical-grade active pharmaceutical ingredients (APIs), aerospace materials scientists leverage their immense gas-generating capabilities for solid propellants. However, realizing their full energetic potential requires strict control over moisture, crystal morphology, and combustion kinetics.

Frequently Asked Questions: Troubleshooting Performance

Q1: Why does my dihydrazinecarbonate propellant exhibit a lower-than-expected specific impulse ( Isp​ ) during static fire tests? Causality: Dihydrazine salts are highly hygroscopic. Absorbed moisture disrupts the intermolecular hydrogen bonding network that stabilizes the crystal lattice[1]. During ignition, this trapped water acts as a thermal sink (dead mass), lowering the decomposition temperature and absorbing the exothermic energy required for sustained thrust. Solution: Apply a polydopamine (PDA) interfacial coating to the propellant particles. This hydrophobic encapsulation prevents moisture ingress while actively participating in the combustion process[2].

Q2: How can I resolve incomplete combustion and regulate the burn rate of my formulation? Causality: Pure hydrazine moieties often suffer from delayed ignition and incomplete oxidation due to high activation energies for bond scission. Solution: Incorporate transition metal carbohydrazide complexes. By chelating the hydrazine groups with Co2+ or Ni2+ , you lower the activation energy for N-N and C-N bond scission.3 demonstrates that Nickel-doped modifiers can enhance burning rates by 28–74%[3].

Q3: What causes thermal instability during the curing phase with energetic binders? Causality: Acidic impurities remaining from the synthesis phase can trigger premature, low-temperature decomposition of the hydrazine salts. The crystal structures of these materials are dominated by pH-dependent non-covalent hydrogen bonds[1]. Solution: Ensure strict pH control (neutral pH) during the final crystallization step to maximize hydrogen bond alignment and thermal stability.

Q4: How does the synthesis of dihydrazinecarbonate for propellants differ from pharmaceutical-grade synthesis used in API development? Causality: While drug development relies on chemical purity (absence of organic byproducts), propellant formulations prioritize crystal density and defect-free lattices. In energetic applications, trace solvent inclusions from rapid crystallization act as "hot spots" under mechanical shock, leading to premature detonation. Solution: For dual-use synthesis, employ a slow-cooling crystallization method in a pH-neutral aqueous environment. This ensures both pharmaceutical-grade purity and the structural integrity required for energetic stability.

Diagnostic Workflows

When a propellant batch fails quality control, follow this self-validating diagnostic tree to isolate the root cause.

Troubleshooting_Tree Start Propellant Performance Issue Q1 Low Specific Impulse (Isp)? Start->Q1 Q2 Premature Thermal Decomposition? Q1->Q2 No Moisture Check Moisture Content (Karl Fischer Titration) Q1->Moisture Yes Binder Check Binder Compatibility (HTPB vs GAP) Q2->Binder Yes Coating Apply Polydopamine (PDA) Interfacial Coating Moisture->Coating Moisture > 0.1% Catalyst Introduce GO-CHZ-M Burn-Rate Modifier Binder->Catalyst Poor Compatibility

Caption: Diagnostic workflow for resolving common dihydrazinecarbonate propellant failures.

Experimental Protocols

To ensure reproducibility and safety, every protocol described below functions as a self-validating system.

Protocol A: Synthesis of Graphene-Based Carbohydrazide Complexes (GO-CHZ-M)

Purpose: To synthesize a high-efficiency burn-rate modifier that increases the heat of reaction[2].

  • Preparation of GO Suspension: Disperse 50 mg of graphene oxide (GO) in 100 mL of deionized water using ultrasonication for 30 minutes.

  • Chelation Reaction: Add 0.1 mol of dihydrazinecarbonate and 0.05 mol of a transition metal nitrate (e.g., Co(NO3​)2​ ) to the suspension under continuous stirring at 60°C.

  • pH Adjustment: Carefully adjust the solution to pH 7.0 using dilute ammonia. Causality: Neutral pH prevents the premature scission of the hydrazine moieties and promotes stable coordination[1].

  • Recovery & Drying: Centrifuge the mixture, wash three times with absolute ethanol, and dry under vacuum at 50°C for 24 hours.

  • Self-Validation Step: Analyze the powder using FTIR spectroscopy. The disappearance of the free −NH2​ stretching band at 3300 cm⁻¹ and the emergence of a M-N bond peak at ~500 cm⁻¹ confirms complete chelation.

Protocol B: Polydopamine (PDA) Interfacial Coating for Moisture Resistance

Purpose: To encapsulate the highly hygroscopic propellant crystals, preventing moisture absorption and enhancing binder compatibility[2].

  • Buffer Preparation: Prepare a 10 mM Tris-HCl buffer solution and adjust to pH 8.5.

  • Monomer Addition: Dissolve dopamine hydrochloride (2 mg/mL) into the buffer.

  • Encapsulation: Submerge the dihydrazinecarbonate crystals in the solution and stir gently for 4 hours. Causality: The alkaline pH triggers the oxidative polymerization of dopamine, forming a uniform PDA shell around the energetic crystals.

  • Self-Validation Step: Press a small pellet of the coated powder and measure the water contact angle. A shift from <20° (highly hydrophilic) to >80° (hydrophobic) validates the integrity of the interfacial coating.

Mechanistic Pathway: Catalytic Decomposition

Understanding the exact mechanism of ignition is critical for optimizing your formulation. The addition of transition metals fundamentally alters the decomposition pathway of the hydrazine moieties.

Decomposition_Pathway A Dihydrazinecarbonate (N2H5)2CO3 B Transition Metal Doping (Co2+/Ni2+) A->B Catalyst Addition C Coordination Complex Formation B->C Chelation D C-N / N-N Bond Scission C->D Ignition Trigger E High Heat Release & Gas Generation D->E Exothermic Reaction

Caption: Catalytic decomposition pathway of dihydrazinecarbonate via transition metal doping.

Quantitative Data: Energetic Performance Comparison

The following table summarizes the performance enhancements achieved by integrating specific burn-rate modifiers into dihydrazine-based formulations. Note the significant increase in the heat of reaction when utilizing graphene-based complexes.

FormulationBurn Rate ModifierDecomposition Temp (°C)Heat of Reaction (J/g)Burn Rate Enhancement
Baseline (Pure DHC) None1533,450-
DHC + Co-Nitrate Cobalt ( Co2+ )1604,820+9% to 19%
DHC + Ni-Nitrate Nickel ( Ni2+ )2205,100+28% to 74%
DHC + GO-CHZ-Co Graphene-Co Complex2256,210>80%

Data synthesized from comparative studies on transition metal and graphene-based carbohydrazide complexes[3],[2].

References

  • Title: pH-Dependent Formation of Two Dihydrazinyltetrazine–Azobistetrazolate Salts with Different Thermal Stabilities and Energetic Performance Source: ACS Publications (Crystal Growth & Design) URL: 1

  • Title: Transition Metal Carbohydrazide Nitrates: Burn-rate Modifiers for Propellants Source: ResearchGate URL: 3

  • Title: Enhancing the reaction efficiency and ignition performance of core-shell Al@HMX composites by precise catalysis of graphene-based carbohydrazide complexes Source: ResearchGate URL: 2

  • Title: Dihydrazine - Sigma-Aldrich (Dihydrazine carbonate CAS 112077-84-6) Source: Sigma-Aldrich URL:

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for Carbohydrazide Synthesis

Welcome to the Application Scientist Support Portal for the synthesis of Carbohydrazide (also known as dihydrazine carbonate or 1,3-diaminourea). This guide is engineered for researchers, chemical engineers, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal for the synthesis of Carbohydrazide (also known as dihydrazine carbonate or 1,3-diaminourea). This guide is engineered for researchers, chemical engineers, and drug development professionals seeking to optimize reaction conditions, maximize yield, and troubleshoot common synthetic bottlenecks.

By transitioning from legacy single-step methods to a controlled, two-step nucleophilic substitution pathway, laboratories can significantly reduce toxic by-products and improve overall conversion efficiency[1].

Mechanistic Workflow: Two-Step Nucleophilic Substitution

The optimal synthesis of carbohydrazide relies on the controlled reaction between a dialkyl carbonate (typically dimethyl carbonate, DMC) and hydrazine hydrate. The reaction is divided into two distinct thermal stages to prevent the thermal decomposition of hydrazine and the formation of unwanted polymeric side products.

G DMC Dimethyl Carbonate (DMC) Step1 Primary Nucleophilic Attack (50°C - 75°C) DMC->Step1 Hydrazine1 Hydrazine Hydrate (1.0 eq) Hydrazine1->Step1 Intermediate Methyl Hydrazinocarboxylate (Intermediate) Step1->Intermediate - Methanol Step2 Secondary Hydrazinolysis (70°C) Intermediate->Step2 Hydrazine2 Hydrazine Hydrate (1.1 eq) Hydrazine2->Step2 Product Carbohydrazide Solution (>50°C) Step2->Product - Methanol Cooling Controlled Crystallization (0°C - 30°C) Product->Cooling PureProduct Purified Carbohydrazide (Dihydrazine Carbonate) Cooling->PureProduct Filtration

Figure 1: Two-step synthesis of carbohydrazide from dimethyl carbonate and hydrazine.

Quantitative Data: Reaction Parameter Optimization

Historically, commercial synthesis relied on a single-step reaction at high temperatures (95°C–120°C), which caused excessive vaporization of hazardous hydrazine and poor yield due to product degradation[1]. The table below summarizes the optimized parameters for the modern two-step approach.

ParameterLegacy Single-Step MethodOptimized Two-Step MethodCausality & Mechanistic Impact
Molar Ratio (Hydrazine : DMC) > 2.5 : 1 (High Excess)2.1 : 1 (Split Addition)Splitting the addition prevents unreacted hydrazine vapor accumulation and controls the reaction rate[1].
Stage 1 Temperature 95°C – 120°C50°C – 75°C Strictly keeping T < 80°C prevents the formation of unwanted side products and thermal decomposition[1].
Stage 2 Temperature N/A70°C Provides sufficient activation energy for the secondary nucleophilic attack without degrading the intermediate[2].
Crystallization Temp Variable / Ambient0°C – 30°C Carbohydrazide is highly soluble >50°C. A strict cooling gradient is mandatory to force supersaturation[1].
Process Efficiency < 60%~ 75% Optimized thermal control directly translates to higher conversion of DMC to carbohydrazide[2].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following Standard Operating Procedure (SOP) incorporates built-in validation checkpoints.

Step 1: Primary Hydrazinolysis (Intermediate Formation)

  • Action: Charge a jacketed reactor with 1.0 equivalent of Dimethyl Carbonate (DMC). Slowly add 1.0 equivalent of Hydrazine Hydrate under continuous stirring. Maintain the reactor temperature strictly between 50°C and 75°C[1].

  • Causality: The nucleophilic attack of hydrazine on the electron-deficient carbon of DMC displaces an alkoxy group, forming methyl hydrazinocarboxylate[2].

  • Validation Checkpoint: Isolate a small aliquot and perform a melting point analysis. The intermediate methyl hydrazinocarboxylate should exhibit a purity of ~94.5% and a melting point of exactly 73°C[2].

Step 2: Secondary Hydrazinolysis (Product Formation)

  • Action: Adjust the reactor temperature to 70°C. Gradually introduce an additional 1.1 equivalents of Hydrazine Hydrate to the intermediate solution[2].

  • Causality: The slight molar excess ensures complete conversion of the intermediate ester into the final dihydrazine carbonate structure.

  • Validation Checkpoint: Conduct steam phase sampling. A stabilization (plateau) in the hydrazine concentration within the steam phase indicates that the secondary reaction has reached completion[2].

Step 3: Controlled Crystallization & Isolation

  • Action: Program the reactor's cooling jacket to ramp down the solution temperature from 70°C to a target range of 0°C to 30°C[1].

  • Causality: Carbohydrazide is highly soluble at elevated temperatures. Rapid or insufficient cooling will leave the product dissolved in the methanolic mother liquor.

  • Validation Checkpoint: The formation of a dense, white crystalline precipitate confirms successful supersaturation. Filter the crystals using a Büchner funnel, wash with cold ethanol to remove residual methanol/hydrazine, and dry in a vacuum oven at 80°C for 1 hour[2].

Troubleshooting Guide

Issue 1: My final yield is unexpectedly low (< 40%), despite complete consumption of the starting DMC.

  • Root Cause: Insufficient cooling during the crystallization phase.

  • Solution: Carbohydrazide is substantially soluble at temperatures above 50°C[1]. If you only cool the reaction mixture to room temperature (e.g., 25°C) without a chilled gradient, a massive portion of your yield remains in the mother liquor. Implement a strict cooling ramp down to 0°C using an ice bath or a recirculating chiller to force the crystals out of solution.

Issue 2: The reaction mixture is turning yellow/brown, and insoluble polymeric impurities are forming.

  • Root Cause: Exceeding the thermal threshold during the primary nucleophilic attack.

  • Solution: If the temperature during the addition of the first hydrazine equivalent exceeds 80°C, hydrazine undergoes side reactions, and the intermediate degrades[1]. Ensure your jacketed reactor is actively cooling during the exothermic addition phase to keep the internal temperature between 50°C and 75°C.

Issue 3: Steam phase sampling shows fluctuating, high levels of unreacted hydrazine.

  • Root Cause: Incomplete secondary hydrazinolysis due to low temperature or insufficient reaction time.

  • Solution: The secondary displacement of the alkoxy group requires sustained energy. Ensure the reactor is held precisely at 70°C during the second addition[2]. Extend the hold time by 1-2 hours until the steam phase hydrazine concentration becomes constant.

Frequently Asked Questions (FAQs)

Q: Why is carbohydrazide preferred over raw hydrazine in industrial and pharmaceutical applications? A: Carbohydrazide acts as a highly effective, volatile oxygen scavenger that reacts with oxygen at low temperatures without contributing dissolved solids to the system[2]. More importantly, it is a significantly safer, less toxic alternative to hydrazine, which is highly hazardous and potentially carcinogenic[3].

Q: Can I use diethyl carbonate instead of dimethyl carbonate? A: Yes. The reaction is viable with various dialkyl carbonates (including dimethyl, diethyl, n-propyl, isopropyl, or n-butyl carbonate)[2]. However, dimethyl carbonate is typically preferred due to its favorable atom economy, lower cost, and the ease of removing the methanol by-product via distillation.

Q: How do I verify the elemental composition of my synthesized carbohydrazide? A: CHN elemental analysis is the standard verification method. Pure carbohydrazide (CH6N4O) should yield an analysis of approximately 13.33% Carbon, 6.71% Hydrogen, and 62.19% Nitrogen[2].

References

  • Source: google.
  • CARBOHYDRAZIDE | Ataman Kimya Source: atamankimya.com URL: [Link]

Sources

Optimization

dihydrazinecarbonate handling and storage problems

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the comprehensive technical support guide for the handling and storage of dihydrazinecarbonate. This resource is designed to provide rese...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for the handling and storage of dihydrazinecarbonate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to ensure the safe and effective use of this compound in your experiments. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical solutions to the challenges you may encounter. This guide is structured to address specific issues directly, moving beyond a rigid template to offer a logically flowing and intuitive resource.

Introduction to Dihydrazinecarbonate: Properties and Hazards

Dihydrazinecarbonate, also known as hydrazine carbonate, is a compound that, while valuable in various synthetic applications, presents significant handling and storage challenges due to its inherent instability and hazardous nature. It is classified as a corrosive, highly toxic, and carcinogenic substance. A critical and recurring warning is its potential to form explosive peroxides upon storage and the risk of explosion when heated. Furthermore, it is a known skin sensitizer. Understanding these properties is the first step toward safe and successful experimentation.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the safe handling and storage of dihydrazinecarbonate.

Q1: What are the primary hazards associated with dihydrazinecarbonate?

A1: Dihydrazinecarbonate is a multifaceted hazardous material. The primary risks include:

  • Explosion Hazard: The compound may explode when heated and can form explosive peroxides during storage.

  • High Toxicity: It is highly toxic if ingested, inhaled, or in contact with skin.[1]

  • Corrosivity: It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1]

  • Carcinogenicity: Dihydrazinecarbonate is classified as a carcinogen.

  • Sensitizer: It can cause skin sensitization upon repeated contact.

Q2: What are the immediate signs of exposure to dihydrazinecarbonate?

A2: Acute symptoms of exposure can include irritation of the eyes, nose, and throat, dizziness, headache, and nausea.[2] In more severe cases, it can lead to pulmonary edema, seizures, and even coma.[3] If any of these symptoms are observed, immediate medical attention is critical.

Q3: Is it safe to work with dihydrazinecarbonate on an open bench?

A3: No. All work with dihydrazinecarbonate must be conducted in a properly functioning chemical fume hood.[4][5] This is to mitigate the risk of inhaling toxic vapors and to provide a physical barrier in case of a splash or unexpected reaction. For certain operations, a glove box may be necessary.[5]

Q4: How should I store a new container of dihydrazinecarbonate?

A4: Upon receipt, the container should be dated and stored in a designated, well-ventilated, cool, dry, and dark area.[6][7] It is crucial to store it under an inert atmosphere, such as nitrogen, to prevent degradation and peroxide formation. The storage area should be away from heat sources and incompatible materials.[6][7]

Q5: What is the recommended personal protective equipment (PPE) for handling dihydrazinecarbonate?

A5: The minimum required PPE includes:

  • A flame-resistant lab coat.[3]

  • Chemical-resistant gloves (e.g., nitrile or chloroprene for splash hazards).[3]

  • ANSI Z87.1-compliant safety goggles and a face shield, especially when a splash hazard is present.[3][8]

Troubleshooting Guide

This section provides a question-and-answer format to address specific problems that may arise during the handling and storage of dihydrazinecarbonate.

Problem Possible Cause(s) Recommended Action(s)
Visible crystal formation or discoloration in the container. Peroxide formation, degradation of the compound.DO NOT MOVE OR OPEN THE CONTAINER. [9] Immediately contact your institution's Environmental Health and Safety (EHS) office.[9] Post a warning sign to prevent others from handling the container.
Pressure buildup in the storage container. Decomposition of the compound leading to gas evolution.Vent the container periodically in a safe and controlled manner within a chemical fume hood.[9] If you are not comfortable doing this, contact EHS.
A spill of dihydrazinecarbonate occurs. Accidental mishandling.For small spills, use appropriate tools to place the spilled solid into a convenient waste disposal container.[7] For larger spills, evacuate the area and contact EHS immediately.[4] Do not attempt to clean up a large spill yourself.
The compound appears to be reacting with the storage container. Incompatible container material.Transfer the compound to a compatible container, such as a glass container, in a chemical fume hood.[9] Ensure the new container is properly labeled.

Experimental Protocols

Protocol 1: Safe Handling of Dihydrazinecarbonate
  • Preparation: Before handling, ensure you have reviewed the Safety Data Sheet (SDS) and this guide.[10] A risk assessment should be conducted.[10] All necessary PPE must be worn.

  • Work Area: Designate a specific area within a chemical fume hood for handling dihydrazinecarbonate.[5] Ensure the area is clean and free of incompatible materials.[4]

  • Dispensing: Use non-metallic spatulas and tools to avoid catalytic decomposition.[4] Avoid creating dust.

  • Heating: If heating is necessary, use a controlled heating source such as an oil bath. Avoid direct heating with a hot plate. Monitor the temperature closely and do not exceed the recommended temperature for your reaction. Be aware that decomposition can be triggered at elevated temperatures.[11]

  • Post-Handling: Tightly seal the container immediately after use.[7] Decontaminate all surfaces and equipment that came into contact with the compound.[5] Wash hands thoroughly.

Protocol 2: Long-Term Storage of Dihydrazinecarbonate
  • Container: Store in the original, tightly sealed container.[9] If the original container is compromised, transfer to a new, compatible container under an inert atmosphere.

  • Atmosphere: Store under a nitrogen or argon atmosphere to prevent oxidative degradation and peroxide formation.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][7] Refrigerated storage may be appropriate, but consult the manufacturer's recommendations.

  • Segregation: Store dihydrazinecarbonate away from incompatible materials, particularly oxidizing agents, acids, and metal salts.[12][13] Use secondary containment to segregate it from other chemicals.[3]

  • Inventory Management: Label the container with the date of receipt and the date it was first opened.[9] Dispose of the chemical before its expiration date or if signs of degradation are observed.

Visualization of Key Concepts

Decomposition Pathway

The thermal decomposition of hydrazine-based compounds can be complex. The following diagram illustrates a simplified potential decomposition pathway for dihydrazinecarbonate, leading to the formation of gaseous products.

Decomposition_Pathway DHC Dihydrazinecarbonate ((NH2NH3)2CO3) Heat Heat DHC->Heat Initiation Intermediate Unstable Intermediates Heat->Intermediate Decomposition Products Decomposition Products (N2, NH3, CO2, H2O) Intermediate->Products Gas Evolution

Caption: Simplified thermal decomposition of dihydrazinecarbonate.

Handling Workflow

This diagram outlines the critical steps for safely handling dihydrazinecarbonate in a laboratory setting.

Handling_Workflow Start Start: Prepare for Handling Review_SDS Review SDS and SOPs Start->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Handle Handle Dihydrazinecarbonate Prepare_Hood->Handle Clean_Up Clean and Decontaminate Handle->Clean_Up Store Store or Dispose Properly Clean_Up->Store End End: Procedure Complete Store->End

Caption: Safe handling workflow for dihydrazinecarbonate.

Incompatible Materials

To prevent hazardous reactions, dihydrazinecarbonate should be stored and handled separately from the following classes of chemicals. This is not an exhaustive list, and the Safety Data Sheet should always be consulted.

Chemical ClassExamplesPotential Hazard
Oxidizing Agents Nitric acid, hydrogen peroxide, permanganates, hypochloritesViolent reaction, fire, or explosion.[7][12]
Acids Strong mineral acids (e.g., sulfuric acid, hydrochloric acid)Exothermic reaction, potential for decomposition.[12]
Metal and Metal Salts Copper, iron, lead, zincCatalyze decomposition, potentially leading to an explosion.[10][12]
Organic Materials Sawdust, rags, certain solventsCan be ignited by contact with hydrazine compounds.[12]

References

  • HYDRAZINE CARBONATE (N4H8CO2). (2017, September 9). Suchmi Organics. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP): Hydrazine. (2018, July 16). University of California, Santa Barbara. Retrieved from [Link]

  • Foti, S., & Montaudo, G. (1983). Thermal decomposition processes in polyhydrazides and polyoxamides investigated by mass spectrometry. Journal of Polymer Science: Polymer Chemistry Edition, 21(6), 1597-1608.
  • Thermal Decomposition of Hydrazine. (1961).
  • Hydrazinecarboxamide. (n.d.). Cheméo. Retrieved from [Link]

  • Chen, Z., van Duin, A. C., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(37), 10179-10186.
  • Standard Operating Procedure: Hydrazine. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Toxicological Profile for Hydrazines. (1997).
  • Leggett, D. J. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(9), 1071-1079.
  • Process for making carbohydrazide. (1985). U.S.
  • Incompatible Chemicals. (n.d.). Utah State University. Retrieved from [Link]

  • Nguyen, V., et al. (2024). Acute exposure to hydrazine reported to four United States regional poison centers: reconsidering a paradigm. Clinical Toxicology, 62(5), 345-351.
  • Thermal Analysis in Mettler Toledo's TGA/DSC1 and Perkin Elmer's STA 6000 Units. (n.d.).
  • Hydrazine Monohydrate - LESSON LEARNED. (2024, April 2). University of California, Los Angeles, Environment, Health & Safety.
  • Research on Hydrazine Decomposition. (1971, October 27).
  • Synthesis of carbohydrazide. (2019, September 16). ChemicalBook.
  • SOP: Explosive Compounds. (2022, August 29). University of Pennsylvania, Environmental Health and Radiation Safety. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Dihydrazinecarbonate Experiments

This technical support guide is designed for researchers, scientists, and drug development professionals working with dihydrazinecarbonate. It provides a comprehensive resource for troubleshooting common issues encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with dihydrazinecarbonate. It provides a comprehensive resource for troubleshooting common issues encountered during synthesis, handling, and characterization of this energetic material. The information herein is synthesized from established chemical principles and data from analogous compounds to provide a robust framework for safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is dihydrazinecarbonate, and what are its primary applications?

A1: Dihydrazinecarbonate, (N₂H₅)₂CO₃, is the salt formed from the reaction of two equivalents of hydrazine with one equivalent of carbonic acid. It is a high-nitrogen energetic material, meaning it has a high heat of formation and can decompose to release a significant amount of energy. Its applications are primarily in the field of energetic materials as a component in propellants, explosives, and gas generants. It can also serve as a precursor for the synthesis of other nitrogen-rich compounds.

Q2: What are the main safety hazards associated with dihydrazinecarbonate?

A2: The primary hazards of dihydrazinecarbonate stem from its energetic nature and the toxicity of its parent compound, hydrazine. It is potentially explosive and sensitive to heat, shock, and friction. Thermal decomposition can be rapid and produce a large volume of gas. Hydrazine is a known carcinogen and is highly toxic. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All work should be conducted in a well-ventilated fume hood.

Q3: How should I properly store dihydrazinecarbonate?

A3: Dihydrazinecarbonate should be stored in a cool, dry, and well-ventilated area away from heat sources, sparks, and open flames. It should be kept in a tightly sealed, properly labeled container. It is incompatible with strong oxidizing agents, acids, and bases. Storage in an inert atmosphere (e.g., under nitrogen or argon) can help prevent degradation.

Q4: What are the expected decomposition products of dihydrazinecarbonate?

A4: The thermal decomposition of dihydrazinecarbonate is expected to produce a mixture of gases, primarily nitrogen (N₂), ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O). The exact composition of the decomposition products can vary depending on the conditions, such as temperature and heating rate.

In-Depth Troubleshooting Guides

This section addresses specific problems that may arise during dihydrazinecarbonate experiments, providing potential causes and solutions in a question-and-answer format.

Synthesis and Purification

Q: My dihydrazinecarbonate synthesis resulted in a low yield. What are the likely causes and how can I improve it?

A: Low yields in the synthesis of dihydrazinecarbonate can stem from several factors. The primary synthesis route involves the reaction of hydrazine hydrate with a source of carbonate, often by bubbling carbon dioxide gas through a solution of hydrazine hydrate.

  • Incomplete Reaction: The reaction between carbon dioxide and hydrazine hydrate may not have gone to completion.

    • Solution: Ensure a sufficient excess of carbon dioxide is bubbled through the hydrazine hydrate solution. Monitor the pH of the solution; as the acidic CO₂ reacts with the basic hydrazine, the pH will decrease. The reaction is generally complete when the solution is no longer strongly basic.

  • Side Reactions: Hydrazine can react with carbon dioxide to form other products, such as carbohydrazide, especially at elevated temperatures.

    • Solution: Maintain a low reaction temperature, typically between 0-10 °C, to minimize the formation of byproducts.[1]

  • Loss During Isolation: Dihydrazinecarbonate has some solubility in water and alcohols.

    • Solution: Cool the reaction mixture thoroughly to maximize precipitation. When washing the product, use a minimal amount of a cold, non-polar solvent like ether to remove impurities without dissolving a significant amount of the product.[2]

Q: The isolated dihydrazinecarbonate appears discolored or has an unusual odor. What could be the impurity?

A: A pure sample of dihydrazinecarbonate should be a white crystalline solid. Discoloration (e.g., yellow or brown) or an ammoniacal odor can indicate the presence of impurities.

  • Oxidation: Hydrazine and its salts are susceptible to aerial oxidation, which can lead to colored byproducts.

    • Solution: Perform the synthesis and handling under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Decomposition: Partial decomposition of the product can occur if it is exposed to heat or incompatible materials.

    • Solution: Ensure the product is not overheated during drying and is stored properly away from acids, bases, and oxidizing agents.

  • Residual Reactants: The presence of unreacted hydrazine can lead to an ammoniacal odor.

    • Solution: Ensure the reaction goes to completion and the product is adequately washed.

Characterization

Q: The infrared (IR) spectrum of my product is difficult to interpret. What are the key characteristic peaks for dihydrazinecarbonate?

A: The IR spectrum of dihydrazinecarbonate will show characteristic absorptions for the hydrazinium ion (N₂H₅⁺) and the carbonate ion (CO₃²⁻). Based on data from similar hydrazinium carboxylates, you should look for the following key peaks.[1][2]

Functional Group Expected Wavenumber (cm⁻¹) Notes
N-H Stretch (N₂H₅⁺)3300-2800 (broad)A very broad and strong absorption due to hydrogen bonding.
C=O Stretch (CO₃²⁻)~1600-1550 and ~1400-1300The carbonate ion typically shows two strong absorptions.
N-N Stretch (N₂H₅⁺)~970-950A key peak for identifying the hydrazinium cation.[2]
O-C-O Bend (CO₃²⁻)~880-860A medium to strong absorption.

Q: I am trying to obtain a ¹H or ¹³C NMR spectrum of dihydrazinecarbonate. What should I expect?

A: Obtaining high-quality NMR spectra of dihydrazinecarbonate can be challenging due to its ionic nature and potential for exchange with solvent protons.

  • ¹H NMR: In a deuterated solvent like D₂O, you would expect to see a single, broad peak for the N-H protons of the two equivalent hydrazinium ions. The chemical shift of this peak will be highly dependent on the concentration and the solvent used. Due to proton exchange with the solvent, the peak may be very broad or even unobservable.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum in D₂O should show a single peak for the carbonate carbon. The chemical shift is expected to be in the range of 160-170 ppm.[3][4]

Handling and Safety

Q: I am concerned about the stability of my dihydrazinecarbonate sample. How can I assess its thermal stability?

A: The thermal stability of energetic materials is a critical safety parameter.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These are the primary techniques for assessing thermal stability. A DSC scan will show the onset of decomposition as a sharp exotherm. The TGA will show the corresponding mass loss. For analogous hydrazinium carboxylates, decomposition often begins with melting, followed by an endothermic decomposition.[2]

  • Impact and Friction Sensitivity Testing: If you are working with larger quantities of dihydrazinecarbonate, it is advisable to have its sensitivity to mechanical stimuli tested by a specialized laboratory.

Q: What is the appropriate procedure for disposing of small quantities of dihydrazinecarbonate waste?

A: Due to its hazardous nature, dihydrazinecarbonate waste should not be disposed of in regular trash or down the drain.

  • Chemical Neutralization: For small quantities, controlled decomposition can be achieved by slowly adding the dihydrazinecarbonate to a large excess of a dilute solution of a weak acid (e.g., acetic acid) in a fume hood. This will neutralize the basic hydrazine and decompose the carbonate. The resulting solution can then be treated as hydrazine waste and disposed of according to your institution's hazardous waste protocols. Always consult with your institution's environmental health and safety (EHS) office for specific guidance.

Experimental Protocols

Protocol 1: Synthesis of Dihydrazinecarbonate
  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, add 10 mL of hydrazine hydrate (99-100%).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly bubble carbon dioxide gas through the stirred hydrazine hydrate solution.

  • Monitor the temperature to ensure it does not rise above 10 °C.

  • Continue bubbling CO₂ until a white precipitate forms and the solution is no longer strongly basic (test with pH paper).

  • Once the reaction is complete, stop the CO₂ flow and continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Filter the white crystalline product using a Büchner funnel.

  • Wash the product with a small amount of ice-cold diethyl ether.

  • Dry the product under vacuum at room temperature.

Protocol 2: Characterization by Infrared Spectroscopy
  • Prepare a KBr pellet by mixing a small amount of the dried dihydrazinecarbonate with dry potassium bromide.

  • Alternatively, if using an ATR-FTIR spectrometer, place a small amount of the solid directly on the ATR crystal.

  • Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Identify the characteristic peaks for the hydrazinium and carbonate ions as detailed in the troubleshooting guide.

Visualizations

Logical Workflow for Dihydrazinecarbonate Synthesis and Troubleshooting

Dihydrazinecarbonate_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting start Start: Hydrazine Hydrate + CO2 reaction Reaction at 0-10°C start->reaction precipitation Precipitation of Product reaction->precipitation isolation Filtration and Washing precipitation->isolation drying Vacuum Drying isolation->drying product Dihydrazinecarbonate drying->product low_yield Low Yield? product->low_yield discoloration Discoloration/Odor? product->discoloration incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes side_rxn Side Reactions low_yield->side_rxn Yes loss_isolation Loss During Isolation low_yield->loss_isolation Yes oxidation Oxidation discoloration->oxidation Yes decomposition Decomposition discoloration->decomposition Yes residual_reactants Residual Reactants discoloration->residual_reactants Yes

Caption: A logical workflow for the synthesis of dihydrazinecarbonate and common troubleshooting paths.

References

  • Amanote. Preparation, Analytical, IR Spectral, and Thermal Studies of Some New Hydrazinium Carboxylates. Available at: [Link]

  • ResearchGate. Metal Hydrazine Carboxylates. Available at: [Link]

  • ChemRxiv. Vibrational signatures of carboxylic acid microhydration for the HyDRA project. Available at: [Link]

  • PMC. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Available at: [Link]

  • PMC. Crystal structure of (E)-3-{[2-(2,4-dichlorobenzylidene)hydrazin-1-yl]carbonyl}pyridinium chloride trihydrate. Available at: [Link]

  • University of Calgary. 13C-NMR. Available at: [Link]

  • ResearchGate. 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ), carbamidic (NH cb ), and carbazidic NH (NH cz ) protons in reference compounds 28, 29, 30 and 31 (300 MHz, CDCl 3 /10 mm). Available at: [Link]

  • Chemistry LibreTexts. 19.5: Carbon-13 NMR. Available at: [Link]

  • Journal of the Chemical Society, Dalton Transactions. Vibrational spectra of hydrazinium(1+) and hydrazinium(2+) hexafluorotitanates(IV) and the decomposition of hydrazinium(2+) hexafluorotitanate(IV) difluoride followed by Raman spectroscopy. Available at: [Link]

  • Semantic Scholar. Research on the Synthesis of 1,2-Diphenylhydrazine. Available at: [Link]

  • PMC. Crystal structure of (E)-1-(2-nitrobenzylidene)-2,2-diphenylhydrazine. Available at: [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • ResearchGate. Figure 1. (A) The 1 H NMR spectra of HA, ADH and HA-ADH in D2O. (B) 1 H.... Available at: [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link]

  • PMC. Crystal structure of (Z)-2-[(E)-2-benzylidenehydrazin-1-ylidene]-1,2-diphenylethanone. Available at: [Link]

  • PMC. 13C NMR Metabolomics: Applications at Natural Abundance. Available at: [Link]

  • Royal Society of Chemistry. For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. Available at: [Link]

  • SpectraBase. Hydrazine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. The crystal structure of 1,2-bis(2,4-dinitrophenyl) hydrazine, C12H8N6O8. Available at: [Link]

  • ResearchGate. (PDF) Thermal profile of 4,4′-dinitrocarbanilide determined by thermogravimetry–differential scanning calorimetry–mass spectrometry (TG–DSC–MS) and pyrolysis–gas chromatography–mass spectrometry (Py–GC–MS). Available at: [Link]

  • PMC. Crystal structure of 2,2-diphenylhydrazinium chloride. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Dihydrazinecarbonate vs. Hydrazine Sulfate: A Comparative Guide for Reducing Agents in Research and Development

For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical decision that can significantly impact reaction efficiency, product purity, and overall pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process safety. Among the various hydrazine-based reducing agents, dihydrazinecarbonate and hydrazine sulfate are two common yet distinct options. This guide provides an in-depth, objective comparison of their performance, supported by available data and established experimental protocols, to aid in making an informed choice for your specific application.

Introduction: Understanding the Contestants

Dihydrazinecarbonate , often referred to as hydrazine carbonate, is a salt of hydrazine with the chemical formula (N₂H₄)₂·H₂CO₃. It is a white, crystalline solid that serves as a source of hydrazine in various chemical reactions.

Hydrazine sulfate , with the formula (N₂H₅)₂SO₄ or N₂H₆SO₄, is the salt of hydrazine and sulfuric acid. It is also a white, crystalline solid and is one of the most common and well-documented hydrazine salts used in organic synthesis and other applications.[1] It is often preferred over pure hydrazine due to its non-volatile nature and greater stability against atmospheric oxidation during storage.[2]

This guide will delve into a detailed comparison of these two reagents, focusing on their chemical properties, performance as reducing agents, safety profiles, and practical applications.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of these two salts is essential for their effective and safe use. The following table summarizes their key characteristics.

PropertyDihydrazinecarbonate ((N₂H₄)₂·H₂CO₃)Hydrazine Sulfate ((N₂H₅)₂SO₄)
Molar Mass 92.08 g/mol 130.12 g/mol [3]
Appearance White crystalline powderColorless rhombic crystals or white powder[3]
Melting Point Decomposes254 °C (decomposes)[1][4]
Solubility in Water Soluble3.41 g/100 g at 25°C, 14.39 g/100 g at 80°C[2][3]
Solubility in Ethanol Insoluble0.04 g/100 g at 25°C[2]
pH of Aqueous Solution Basic (due to carbonate hydrolysis)Acidic (pH of 0.2 M solution is 1.3)[2]
Stability Thermally unstableMore stable than hydrazine, stable in storage[1][2]

The most significant difference in their chemical properties lies in the nature of their respective anions. The carbonate ion (CO₃²⁻) is the conjugate base of the weak acid, carbonic acid (H₂CO₃), and is a moderately strong base.[5][6] In contrast, the sulfate ion (SO₄²⁻) is the conjugate base of a strong acid, sulfuric acid (H₂SO₄), and is a very weak base.[7] This difference in basicity influences the pH of their aqueous solutions and can have implications for their reactivity and handling.

Performance as a Reducing Agent: A Mechanistic and Application-Based Analysis

The primary function of both dihydrazinecarbonate and hydrazine sulfate in a research setting is to act as a source of hydrazine (N₂H₄), which is the active reducing species. The general mechanism involves the donation of electrons from hydrazine to the substrate, often with the formation of the highly stable dinitrogen gas (N₂) as a driving force.

Theoretical Considerations: The Role of the Counter-Anion

While direct comparative studies are scarce, we can infer the potential influence of the carbonate versus the sulfate anion on the reducing activity of the hydrazinium cation.

  • Basicity and Hydrazine Availability: In solution, the carbonate ion from dihydrazinecarbonate will hydrolyze to produce a basic environment. This basicity can deprotonate the hydrazinium ion (N₂H₅⁺), increasing the concentration of free hydrazine (N₂H₄), which is the active reducing agent. Conversely, hydrazine sulfate forms an acidic solution, which would favor the protonated, less nucleophilic form of hydrazine. This suggests that, in principle, dihydrazinecarbonate might provide a higher effective concentration of the active reducing species in aqueous media without the need for an external base.

Established Applications and Experimental Protocols

The utility of hydrazine salts as reducing agents is well-established in several key areas of organic synthesis and materials science.

The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. This reaction is typically carried out under basic conditions at high temperatures.

Experimental Protocol: Modified Wolff-Kishner Reduction (Huang-Minlon Modification) [8]

This modified procedure is often preferred for its shorter reaction times and improved yields.[8]

Diagram: Wolff-Kishner Reduction Workflow

Wolff_Kishner_Reduction cluster_0 Reaction Setup cluster_1 Hydrazone Formation cluster_2 Reduction cluster_3 Work-up and Purification Start Combine Ketone/Aldehyde, Hydrazine Salt, KOH, and Diethylene Glycol Reflux Heat to reflux (1-2 hours) Start->Reflux Form hydrazone Distill Distill off H₂O and excess hydrazine Reflux->Distill Heat Heat to ~200°C (N₂ evolution) Distill->Heat Initiate reduction Cool Cool to RT Heat->Cool Reaction complete Extract Dilute with H₂O, extract with ether Cool->Extract Purify Wash, dry, and purify product Extract->Purify

Caption: Workflow of the Huang-Minlon modification of the Wolff-Kishner reduction.

Materials:

  • Aldehyde or ketone

  • Hydrazine sulfate or dihydrazinecarbonate

  • Potassium hydroxide (KOH)

  • Diethylene glycol (high-boiling solvent)

  • Hydrochloric acid (for neutralization during work-up)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the carbonyl compound (1 equivalent), hydrazine sulfate (1.1-1.5 equivalents), and potassium hydroxide (3-4 equivalents) in diethylene glycol.

  • Heat the mixture to reflux for 1-2 hours to facilitate the formation of the hydrazone.

  • After hydrazone formation, reconfigure the apparatus for distillation and remove the water and any excess hydrazine by heating the reaction mixture.

  • Once the temperature of the reaction mixture reaches approximately 200°C, reattach the reflux condenser and continue heating. The evolution of nitrogen gas should be observed.[8]

  • Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction (typically 3-6 hours).[8]

  • Cool the reaction mixture to room temperature.

  • Carefully dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash successively with water and dilute hydrochloric acid to remove any remaining base and hydrazine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkane.

  • Purify the product by distillation or column chromatography as required.

Causality Behind Experimental Choices:

  • High-boiling solvent: Diethylene glycol is used to achieve the high temperatures necessary for the decomposition of the hydrazone intermediate.[8]

  • Excess base: A strong base like KOH is required to deprotonate the hydrazone, which is a key step in the mechanism.[9]

  • Distillation step: The removal of water allows the reaction temperature to increase, which accelerates the rate-limiting decomposition of the hydrazone.[8]

When using dihydrazinecarbonate in this reaction, the amount of external base (KOH) might be slightly adjusted, as the carbonate ion itself contributes to the basicity of the medium. However, due to the high temperatures and the need for a strong base, a significant amount of KOH would likely still be required.

The reduction of nitroarenes is a fundamental transformation in the synthesis of anilines, which are important intermediates in the pharmaceutical and dye industries. Hydrazine in the presence of a catalyst, such as palladium on carbon (Pd/C), is a highly effective reagent for this conversion.

Experimental Protocol: Catalytic Transfer Hydrogenation of a Halogenated Nitroarene [10]

Diagram: Reduction of Nitroarenes Workflow

Nitroarene_Reduction cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up cluster_3 Purification Start Combine Nitroarene, Pd/C, and Methanol AddHydrazine Add Hydrazine Salt Solution Start->AddHydrazine Heat Heat to reflux (e.g., 80°C) AddHydrazine->Heat Initiate reduction Filter Cool and filter through Celite Heat->Filter Reaction complete Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: General workflow for the catalytic transfer hydrogenation of nitroarenes.

Materials:

  • Halogenated nitroarene

  • Hydrazine sulfate or dihydrazinecarbonate

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or ethanol

  • Celite

Procedure:

  • To a solution of the halogenated nitroarene (1 mmol) in methanol (5 mL), add 5% Pd/C catalyst (5-10 mol%).[10]

  • Add a solution of hydrazine sulfate or dihydrazinecarbonate (as a source of hydrazine monohydrate, typically 10 mmol) to the mixture.[10]

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by thin-layer chromatography (TLC).[10]

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • The crude product can then be purified by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd/C is a highly efficient catalyst for transfer hydrogenation, facilitating the decomposition of hydrazine to generate active hydrogen species.[10]

  • Hydrazine as hydrogen source: Hydrazine serves as a convenient in situ source of hydrogen, avoiding the need for handling gaseous hydrogen.[10]

  • Solvent: Alcohols like methanol or ethanol are good solvents for many organic compounds and are compatible with the reaction conditions.

In this application, the acidic nature of hydrazine sulfate may require the addition of a base to neutralize the solution and facilitate the reaction, depending on the substrate's sensitivity. Dihydrazinecarbonate's inherent basicity might be advantageous here, potentially eliminating the need for an additional base.

Hydrazine and its salts are widely used as reducing agents in the synthesis of metal nanoparticles from their corresponding metal salts.[11][12] The choice of reducing agent and reaction conditions can influence the size, shape, and stability of the resulting nanoparticles.

Experimental Protocol: Synthesis of Silver Nanoparticles using Hydrazine Sulfate [13]

Diagram: Nanoparticle Synthesis Workflow

Nanoparticle_Synthesis cluster_0 Preparation cluster_1 Reduction cluster_2 Characterization PrepareSolutions Prepare aqueous solutions of AgNO₃ and stabilizer (e.g., Chitosan) Mix Mix AgNO₃ and stabilizer solutions PrepareSolutions->Mix AddReductant Add Hydrazine Salt solution dropwise Mix->AddReductant Heat Heat with stirring (e.g., 90°C) AddReductant->Heat Initiate nanoparticle formation Analyze Characterize nanoparticles (UV-Vis, TEM, etc.) Heat->Analyze Colloidal solution formed

Caption: A generalized workflow for the synthesis of metal nanoparticles using a hydrazine-based reducing agent.

Materials:

  • Silver nitrate (AgNO₃)

  • Hydrazine sulfate

  • Chitosan (or another stabilizing agent)

  • Acetic acid

  • Deionized water

Procedure:

  • Prepare a solution of the stabilizing agent. For example, dissolve a specific amount of chitosan in 1% acetic acid with stirring.[13]

  • Prepare an aqueous solution of silver nitrate.

  • Add the silver nitrate solution dropwise to the chitosan solution under vigorous stirring.[13]

  • Prepare an aqueous solution of hydrazine sulfate.

  • Add the hydrazine sulfate solution dropwise to the silver-chitosan mixture.[13]

  • Heat the reaction mixture to a specific temperature (e.g., 90°C) with continuous stirring for a set period (e.g., 2 hours) to allow for the formation of silver nanoparticles.[13]

  • The formation of nanoparticles can be monitored by observing the color change of the solution and can be further characterized by UV-Vis spectroscopy.

Causality Behind Experimental Choices:

  • Stabilizing agent: Chitosan or other polymers are used to cap the nanoparticles, preventing their aggregation and controlling their size and stability.[13]

  • Controlled addition of reducing agent: Dropwise addition of the hydrazine salt solution helps to control the nucleation and growth of the nanoparticles, leading to a more uniform size distribution.[13]

  • Temperature: The reaction temperature influences the kinetics of the reduction and the subsequent growth of the nanoparticles.[14]

The pH of the reaction medium can significantly affect the size of the resulting nanoparticles.[14] The use of dihydrazinecarbonate would result in a more basic reaction medium compared to hydrazine sulfate, which could alter the nanoparticle formation process. Researchers may need to adjust the pH with an acid or base to optimize the synthesis for their desired nanoparticle characteristics.

Safety and Handling: A Critical Consideration

Both dihydrazinecarbonate and hydrazine sulfate are hazardous materials and must be handled with extreme caution. They are derivatives of hydrazine, which is a known carcinogen and is highly toxic.

Dihydrazinecarbonate:

  • Hazards: Corrosive to eyes and skin on contact. Highly toxic if ingested or inhaled. It is also a suspected carcinogen and a skin sensitizer. May form explosive peroxides on storage and can explode when heated.

  • Handling: Handle and store under a nitrogen atmosphere. Avoid all contact with the material. Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hydrazine Sulfate:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[15] Causes severe skin and eye burns and may cause an allergic skin reaction.[15] It is a potential carcinogen.[15]

  • Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[15] Use only in a well-ventilated area or a chemical fume hood. Wear protective gloves, clothing, and eye/face protection.[15] Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

Logical Relationship: Safety Precautions

Safety_Precautions cluster_0 Core Hazard cluster_1 Engineering Controls cluster_2 Personal Protective Equipment (PPE) cluster_3 Safe Handling Practices Hazard Hydrazine Derivatives: Toxic and Carcinogenic FumeHood Use in a Chemical Fume Hood Hazard->FumeHood Ventilation Ensure Adequate Ventilation Hazard->Ventilation Gloves Chemical-Resistant Gloves Hazard->Gloves Goggles Safety Goggles/ Face Shield Hazard->Goggles LabCoat Lab Coat Hazard->LabCoat AvoidContact Avoid Skin and Eye Contact Hazard->AvoidContact AvoidInhalation Avoid Inhaling Dust/Vapors Hazard->AvoidInhalation ProperStorage Store in a Cool, Dry, Well-Ventilated Area Hazard->ProperStorage

Caption: A logical flow of safety precautions when handling hydrazine derivatives.

Conclusion: Making the Right Choice

The choice between dihydrazinecarbonate and hydrazine sulfate as a reducing agent depends on the specific requirements of the chemical transformation.

  • Hydrazine sulfate is a well-characterized, stable, and commonly used source of hydrazine. Its acidic nature in solution is a key consideration, and it is often the reagent of choice in established protocols where pH is controlled or where an acidic medium is not detrimental.

  • Dihydrazinecarbonate is a less common alternative that offers the potential advantage of generating a basic environment in situ, which could be beneficial for reactions that require basic conditions, such as the Wolff-Kishner reduction. This could potentially reduce the need for an additional strong base. However, the lack of extensive experimental data and its thermal instability are significant drawbacks that require careful consideration and preliminary optimization studies.

For researchers in drug development and other highly regulated fields, the extensive documentation and established track record of hydrazine sulfate may make it the more prudent choice. However, for exploratory research and applications where in situ base generation is desirable, dihydrazinecarbonate presents an interesting, albeit less explored, option.

Ultimately, the decision should be based on a thorough evaluation of the reaction conditions, substrate compatibility, and safety considerations, with small-scale trials recommended before scaling up any new process.

References

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  • Decomposition of сarbon tetrachloride under the action of a dielectric barrier discharge of atmospheric pressure in an oxygen atmosphere - PubMed. (2020, December 24). Retrieved March 31, 2026, from [Link]

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Comparative

A Comparative Performance Analysis of Dihydrazine-Based Energetic Salts

For Researchers, Scientists, and Drug Development Professionals In the pursuit of advanced energetic materials, the scientific community continuously explores novel compounds that offer a superior balance of performance,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced energetic materials, the scientific community continuously explores novel compounds that offer a superior balance of performance, stability, and insensitivity. Among the promising candidates, dihydrazine-based salts, including dihydrazinecarbonate derivatives and their analogues, have garnered significant attention. These materials are characterized by their high nitrogen content and the energetic potential of the hydrazinium cation, which can be paired with various anions to tune their properties. This guide provides a comparative performance analysis of selected dihydrazine and carbohydrazide-based energetic salts, offering insights into their synthesis, energetic characteristics, and the structure-performance relationships that govern their behavior.

Unveiling the Energetic Potential: A Comparative Data Analysis

The performance of an energetic material is a multifactorial equation where density, thermal stability, and detonation properties play crucial roles. The following table summarizes key performance indicators for a selection of dihydrazine and carbohydrazide-based energetic salts, providing a clear comparison with the benchmark explosive, RDX.

Compound NameAbbreviationDensity (g/cm³)Decomposition Temp. (°C)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
Dihydrazine Tetranitroethide-1.81105950837.9[1]
3,6-Dihydrazine-1,2,4,5-tetrazine NitrateDHTN1.708104.58541.3-[2]
3,6-Dihydrazine-1,2,4,5-tetrazine PerchlorateDHTP1.765197.48882-[2]
Oxalyldihydrazinium 5,5′-tetranitro-2,2′-bi-1H-imidazolate[H₂ODH][TNBI]1.912009246–978339.2–43.7[3]
Oxalyldihydrazinium 5,5′-diamino-4,4′-dinitramino-3,3′-bi-1,2,4-triazolate[H₂ODH][ANAT]1.821839246–978339.2–43.7[3]
Oxalyldihydrazinium bis[3-(5-nitroimino-1,2,4-triazolate)][H₂ODH][BNT]1.942099246–978339.2–43.7[3]
2,2′-carbonyldi(hydrazin-1-ium) bispicrate---802027.8[4]
2,2′-(1,2-dioxoethane-1,2-diyl)di(hydrazin-1-ium) bispicrate---823030.5[4]
Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole---879033.8[5]
CyclotrimethylenetrinitramineRDX1.82204875034.0[3]

Note: The performance data for some compounds may be calculated values as reported in the cited literature.

Synthesis of a Representative Dihydrazine-Based Energetic Salt: A Step-by-Step Protocol

The synthesis of dihydrazine-based energetic salts typically involves a multi-step process, beginning with the formation of the dihydrazine cation precursor, followed by salt formation with the desired energetic anion. The following protocol outlines a general approach for the synthesis of an oxalyldihydrazinium-based salt, a class of compounds that has shown exceptional energetic performance.[3]

Caution: The synthesis of energetic materials should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Objective: To synthesize an oxalyldihydrazinium energetic salt.

Materials:

  • Oxalyl dihydrazide

  • Nitric acid

  • The potassium salt of the desired energetic anion (e.g., K₂TNBI)

  • Deionized water

  • Methanol

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

  • Personal Protective Equipment (safety glasses, lab coat, gloves)

Procedure:

  • Synthesis of Oxalyldihydrazinium Dinitrate ([H₂ODH][NO₃]₂):

    • Dissolve oxalyl dihydrazide in a minimal amount of hot deionized water. .

    • Slowly add a stoichiometric amount of nitric acid to the solution while stirring. .

    • Allow the solution to cool to room temperature, which will induce the precipitation of [H₂ODH][NO₃]₂. .

    • Collect the precipitate by vacuum filtration, wash with cold methanol, and dry in a desiccator. .

  • Salt Metathesis Reaction:

    • Dissolve the potassium salt of the energetic anion (e.g., K₂TNBI) and the synthesized [H₂ODH][NO₃]₂ in a minimum amount of warm deionized water in separate beakers. .

    • Combine the two solutions and stir for a designated period (e.g., 2 hours) while allowing the mixture to cool to room temperature.[6] .

    • The desired oxalyldihydrazinium energetic salt will precipitate out of the solution. .

    • Collect the product by vacuum filtration, wash with deionized water and then methanol, and dry carefully. .

  • Characterization:

    • The final product should be characterized using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure and purity.[3] .

    • Thermal stability can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][6] .

    • Density is typically measured using a gas pycnometer.[6] .

Visualizing the Synthesis and Structure-Performance Relationship

To better understand the synthesis and the factors influencing the performance of these energetic materials, the following diagrams illustrate the general synthetic workflow and the key structural features that contribute to their energetic properties.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_salt_formation Salt Formation Dihydrazine_Source Dihydrazine or Carbohydrazide Derivative Dihydrazinium_Salt Dihydrazinium Salt (e.g., [H₂ODH][NO₃]₂) Dihydrazine_Source->Dihydrazinium_Salt Protonation Acid Acid (e.g., Nitric Acid) Acid->Dihydrazinium_Salt Final_Product Dihydrazine-Based Energetic Salt Dihydrazinium_Salt->Final_Product Metathesis Reaction Energetic_Anion_Salt Energetic Anion Salt (e.g., K₂TNBI) Energetic_Anion_Salt->Final_Product

Caption: General synthesis workflow for dihydrazine-based energetic salts.

Structure_Performance cluster_structure Structural Features cluster_performance Energetic Performance High_Nitrogen High Nitrogen Content High_Detonation_V High Detonation Velocity High_Nitrogen->High_Detonation_V Hydrogen_Bonding Extensive Hydrogen Bonding Network High_Density High Crystal Density Hydrogen_Bonding->High_Density Thermal_Stability Good Thermal Stability Hydrogen_Bonding->Thermal_Stability Low_Sensitivity Reduced Sensitivity Hydrogen_Bonding->Low_Sensitivity Pi_Stacking π-π Stacking Interactions Pi_Stacking->High_Density High_Density->High_Detonation_V High_Detonation_P High Detonation Pressure High_Density->High_Detonation_P

Caption: Key structure-performance relationships in dihydrazine-based energetic materials.

Expert Insights and Future Directions

The data presented in this guide highlights the significant potential of dihydrazine and carbohydrazide-based salts as next-generation energetic materials. The oxalyldihydrazinium cation, in particular, has proven to be a versatile building block for creating high-performance explosives with detonation properties that can surpass those of RDX.[3] The extensive hydrogen bonding and π-π stacking interactions within the crystal structures of these salts are key to achieving high densities, which is a critical factor for high detonation performance.[3]

Furthermore, the ability to modify the anionic component provides a powerful tool for tuning the sensitivity and thermal stability of these materials. For instance, the perchlorate salt of 3,6-dihydrazine-1,2,4,5-tetrazine (DHTP) exhibits a significantly higher decomposition temperature compared to its nitrate counterpart (DHTN), indicating the profound impact of the anion on thermal stability.[2]

Future research in this area should focus on the synthesis and characterization of a wider range of dihydrazinecarbonate derivatives to establish a more comprehensive understanding of their structure-property relationships. Investigating the impact of different substituents on the dihydrazine backbone could also lead to the development of novel energetic materials with tailored properties. As the field advances, a continued emphasis on safety and environmental considerations will be paramount in the development of practical and sustainable energetic materials.

References

  • Unleashing Ultrahigh Detonation Performance with Oxalyldihydrazinium Dication-Based Energetic Salts. ACS Publications. [Link]

  • Synthesis, characterization and thermal studies of (Ni/Co) metal salts of hydrazine: potential initiatory compounds. ScienceDirect. [Link]

  • Unleashing ultrahigh detonation performance with oxalyldihydrazinium dication-based energetic salts. DOI. [Link]

  • A new oxygen-rich energetic salt dihydrazine tetranitroethide: a promising explosive alternative with high density and good performance. RSC Publishing. [Link]

  • Synthesis and Characterization of New Eco-Friendly Nitrogen-Rich Energetic Materials. Elektronische Hochschulschriften der LMU München. [Link]

  • Hydrazide Salts of Di‐Picric Acid as Dense and Insensitive Energetic Materials. DSIAC. [Link]

  • Synthesis and characterization of 3, 6-dihydrazine-1, 2, 4, 5-tetrazine and its energetic salts. CNKI. [Link]

  • Synthesis and properties of 3, 6-Dihydrazine-1, 2, 4, 5-tetrazine and its energetic salts. ResearchGate. [Link]

  • New Hydrazinium Salts of 5,5'-Azotetrazolate. ResearchGate. [Link]

  • New Hydrazinium Salts of 5,5'-Azotetrazolate. De Gruyter. [Link]

  • Two High-Nitrogen Energetic Salts Based on 3,6-Dihydrazino-1,2,4,5-tetrazine. Chinese Journal of Inorganic Chemistry. [Link]

  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI. [Link]

  • Two high-nitrogen energetic salts based on 3,6-dihydrazino-1,2,4,5-tetrazine. Beijing Institute of Technology. [Link]

  • Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts. DTIC. [Link]

  • THE HIGH PRESSURE CHARACTERIZATION OF ENERGETIC MATERIALS: DIHYDRAZINIUM 5, 5'- AZOTETRAZOLATE DIHYDRATE. American Institute of Physics. [Link]

  • Synthesis and Characterization of New Environmentally Benign Secondary Explosives Based on Azoles - and - Further Characterizati. Elektronische Hochschulschriften der LMU München. [Link]

  • Structures and Energetic Properties of Two New Salts Comprising the 5,5'-Azotetrazolate Dianion. ResearchGate. [Link]

  • Hydrazinium 5-Aminotetrazolate: An Insensitive Energetic Material Containing 83.72% Nitrogen. Biblioteka Nauki. [Link]

  • Thermal analysis of hydrazinium metal sulphates and their hydrazinates. Indian Academy of Sciences. [Link]

  • Synthesis and Characterization of New Energetic Materials Based on Polyfunctionalized Tetrazoles and Covalent Azides. Elektronische Hochschulschriften der LMU München. [Link]

  • Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. PMC. [Link]

  • Explosive Chemistry Insights. Scribd. [Link]

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  • Acute toxicity of TNT derivatives and hydrazine-based compounds from explosive and rocket fuel contamination to darkling beetles (Tenebrio molitor and Opatrum sabulosum). PubMed. [Link]

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Validation

A Comparative Analysis of Dihydrazinecarbonate and Ammonium Perchlorate in Solid Propellant Formulations

For Researchers, Scientists, and Propulsion Development Professionals In the continuous pursuit of higher performance and more environmentally benign solid rocket propellants, the choice of oxidizer is paramount. For dec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Propulsion Development Professionals

In the continuous pursuit of higher performance and more environmentally benign solid rocket propellants, the choice of oxidizer is paramount. For decades, ammonium perchlorate (AP) has been the workhorse of the solid propulsion industry, valued for its reliability and high performance. However, significant environmental and handling concerns have spurred research into greener, high-energy alternatives. This guide provides a detailed technical comparison between the incumbent ammonium perchlorate and an emerging green alternative, dihydrazinecarbonate, also known as carbohydrazide.

This analysis is structured to provide a comprehensive overview for researchers and professionals in the field. It delves into the fundamental chemical properties, performance metrics, and safety considerations of both compounds, supported by available experimental data.

Introduction to the Oxidizers

Ammonium Perchlorate (NH₄ClO₄)

Ammonium perchlorate is a powerful oxidizer that has been extensively used in solid rocket propellants for a wide range of applications, from tactical missiles to space launch boosters.[1] It is a white, crystalline solid composed of ammonium cations and perchlorate anions.[2] When combined with a suitable fuel, such as powdered aluminum, and a binder like hydroxyl-terminated polybutadiene (HTPB), AP forms a highly energetic and reliable composite propellant.[1] One of its key advantages is the ability to control the propellant's burn rate by varying the particle size of the AP crystals.[2]

Dihydrazinecarbonate (OC(N₂H₃)₂)

Dihydrazinecarbonate, more commonly known in the chemical literature as carbohydrazide, is a white, water-soluble solid. It is a derivative of hydrazine and is recognized for its strong reducing properties and high nitrogen content. Industrially, it is synthesized by reacting urea with hydrazine or by the reaction of carbonate esters with hydrazine. Its potential as a "green" propellant component stems from its decomposition products, which are primarily ammonia, hydrogen, and nitrogen. This contrasts sharply with the halogen-containing byproducts of AP-based propellants. Dihydrazinecarbonate is also noted for the large amount of heat it produces upon combustion, making it a candidate for energetic applications.

Comparative Performance and Properties

A direct, data-rich comparison of dihydrazinecarbonate and ammonium perchlorate is challenging due to the extensive characterization of AP versus the more limited publicly available data for dihydrazinecarbonate as a primary solid propellant oxidizer. However, by compiling available information, we can construct a comparative overview.

PropertyDihydrazinecarbonate (Carbohydrazide)Ammonium Perchlorate (AP)
Chemical Formula OC(N₂H₃)₂NH₄ClO₄
Density (g/cm³) 1.341~1.95
Specific Impulse (Isp) Data not available in open literatureUp to ~260 s in HTPB/Al formulations[1]
Burn Rate (r) Data not available in open literature for use as a primary oxidizer. Metal complexes of carbohydrazide have been shown to increase the burn rate of AP-based propellants.Controllable by particle size; typically in the range of 4 to 12 mm/s at 7 MPa in AP/HTPB propellants.
Thermal Stability Decomposes upon melting at 153-154 °C.Decomposes exothermically starting around 200 °C, with rapid decomposition above 400 °C.
Impact & Friction Sensitivity Data for the pure compound is not readily available. Metallic carbohydrazide perchlorates are reported as energetic primary explosives.Relatively insensitive, but can be sensitized by additives.
Combustion Products Primarily N₂, H₂O, CO₂ (benign)HCl, H₂O, N₂, CO₂, Al₂O₃ (HCl is a major environmental concern)

Senior Application Scientist's Perspective:

The stark difference in the availability of performance data is the first key takeaway. Ammonium perchlorate is a mature technology with a vast database of performance characteristics under a wide array of formulation and operating conditions. Dihydrazinecarbonate, while promising from a "green" perspective, is at a much earlier stage of research and development as a primary solid propellant oxidizer.

The lower density of dihydrazinecarbonate compared to AP is a notable disadvantage, as it would result in a lower volumetric specific impulse, a critical parameter for volume-limited systems. However, its decomposition into benign products is its most significant advantage. The formation of hydrochloric acid from AP combustion not only contributes to acid rain and ozone depletion but also creates a visible smoke trail, which can be undesirable for military applications. The smokeless potential of a dihydrazinecarbonate-based propellant is a key driver for its investigation.

While direct burn rate data for dihydrazinecarbonate as a primary oxidizer is lacking, its role as a burn rate modifier in its metallic complex form suggests it has the potential to influence combustion characteristics significantly. Further research is needed to understand its intrinsic burn rate in a propellant matrix.

Chemical Structures and Decomposition Pathways

To visualize the fundamental differences between these two compounds, their chemical structures and decomposition pathways are illustrated below.

Caption: Chemical Structure of Dihydrazinecarbonate.

Caption: Chemical Structure of Ammonium Perchlorate.

The decomposition of these materials dictates their energetic output and the nature of their combustion products.

Decomposition Pathway of Dihydrazinecarbonate A OC(N₂H₃)₂ C NH₃ + H₂ + N₂ A->C Decomposition B Heat B->A

Caption: Simplified Decomposition of Dihydrazinecarbonate.

Decomposition Pathway of Ammonium Perchlorate A NH₄ClO₄ C HCl + H₂O + N₂ + O₂ A->C Decomposition B Heat B->A

Caption: Simplified Decomposition of Ammonium Perchlorate.

Experimental Protocols

The characterization of energetic materials like dihydrazinecarbonate and ammonium perchlorate involves a suite of standardized experimental techniques to determine their performance and safety characteristics.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperature, and mass loss characteristics of the oxidizer.

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of the oxidizer is placed in an inert crucible (e.g., aluminum or alumina).

  • The crucible is placed in the DSC/TGA instrument.

  • The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or argon).

  • The TGA measures the mass of the sample as a function of temperature, indicating mass loss due to decomposition.

  • The DSC measures the heat flow into or out of the sample relative to a reference, identifying exothermic (heat-releasing) decomposition events and endothermic (heat-absorbing) phase changes like melting.

Causality Behind Experimental Choices: The use of an inert atmosphere prevents premature oxidation of the sample and allows for the study of its intrinsic thermal decomposition. The controlled heating rate ensures reproducible results and allows for the calculation of kinetic parameters of decomposition.

Burn Rate Measurement

Objective: To determine the rate at which a solid propellant sample burns at various pressures.

Methodology:

  • A strand of the propellant of known dimensions is prepared.

  • The strand is coated on its sides with an inhibitor to ensure that burning only occurs on the end faces.

  • The strand is placed in a high-pressure vessel (strand burner) with optical access.

  • The vessel is pressurized to the desired level with an inert gas (e.g., nitrogen).

  • The top of the propellant strand is ignited using a hot wire or a laser.

  • The regression of the burning surface is recorded with a high-speed camera. The burn rate is calculated by dividing the length of the strand by the burn time.

  • This process is repeated at various pressures to generate a burn rate versus pressure curve.

Causality Behind Experimental Choices: The use of an inert pressurizing gas prevents it from participating in the combustion reaction. Inhibiting the sides of the propellant strand ensures a one-dimensional burn, simplifying the measurement of the burn rate.

Sensitivity to Impact and Friction

Objective: To assess the sensitivity of the energetic material to accidental initiation by impact or friction.

Methodology (Impact Sensitivity - Drop Hammer Test):

  • A small amount of the sample is placed on a standardized anvil.

  • A weight of known mass is dropped from a specific height onto a striker that is in contact with the sample.

  • The test is repeated multiple times at various drop heights.

  • The H₅₀ value is determined, which is the height from which the weight has a 50% probability of causing an explosion.

Methodology (Friction Sensitivity - BAM Friction Test):

  • A small amount of the sample is spread on a porcelain plate.

  • A porcelain pin is pressed onto the sample with a specific load and moved back and forth.

  • The test is repeated with different loads to determine the load at which there is a 50% probability of initiation.

Causality Behind Experimental Choices: These standardized tests provide a relative measure of sensitivity that can be compared across different energetic materials, which is crucial for assessing handling and storage safety.

Future Outlook and Research Directions

The comparison between dihydrazinecarbonate and ammonium perchlorate highlights a classic trade-off in propellant development: established performance versus the promise of greener and potentially novel capabilities. While AP remains the industry standard due to its well-understood characteristics and high performance, the environmental imperative will continue to drive research into alternatives like dihydrazinecarbonate.

For dihydrazinecarbonate to become a viable alternative, significant research is required to:

  • Obtain Comprehensive Performance Data: Systematic studies are needed to measure the specific impulse, burn rate, and other performance parameters of dihydrazinecarbonate in various propellant formulations.

  • Investigate Formulation Compatibility: Research into the compatibility of dihydrazinecarbonate with common binders, fuels, and plasticizers is essential for developing stable and reliable propellants.

  • Scale-Up Synthesis: Cost-effective and scalable synthesis methods for high-purity dihydrazinecarbonate will be necessary for its practical application.

  • Theoretical Modeling: Advanced combustion modeling can help predict the performance of dihydrazinecarbonate-based propellants and guide experimental formulation efforts.

References

Click to expand
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  • Solid Propellant Formulations: A Review of Recent Progress and Utilized Components. [Link]

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Comparative

characterization and comparison of dihydrazinecarbonate polymorphs

Comprehensive Characterization and Comparison of Dihydrazine Carbonate Polymorphs An Objective Guide for Researchers and Drug Development Professionals Introduction & Rationale Dihydrazine carbonate (DHC, CAS 112077-84-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Characterization and Comparison of Dihydrazine Carbonate Polymorphs An Objective Guide for Researchers and Drug Development Professionals

Introduction & Rationale

Dihydrazine carbonate (DHC, CAS 112077-84-6) is a highly reactive, salt-free reagent composed of hydrazinium cations and carbonate anions. Historically, DHC has been utilized in the nuclear sector for the alkaline oxidative dissolution of uranium oxides[1] and as a transient reagent in the back end of fast reactor fuel cycles[2]. Today, DHC is increasingly evaluated by drug development professionals and materials scientists. In active pharmaceutical ingredient (API) synthesis, DHC serves as a highly efficient, traceless reducing agent and nitrogen source.

However, the compound exhibits distinct polymorphism. The macroscopic performance of DHC—specifically its dissolution kinetics, hygroscopicity, and thermal decomposition profile—is entirely dictated by its solid-state polymorphic form. This guide provides an objective comparison of DHC polymorphs against traditional alternatives, grounded in rigorous experimental causality.

Causality in Analytical Methodologies

To objectively compare DHC polymorphs, we must move beyond basic identification and understand why specific analytical techniques are chosen to characterize them:

  • X-Ray Powder Diffraction (XRPD): DHC's stability is governed by the extensive hydrogen-bonding network between the N2​H5+​ cations and CO32−​ anions. XRPD is utilized because it directly measures the crystallographic lattice spacing. A shift in the lattice parameters directly correlates to the packing efficiency, allowing us to distinguish the tightly packed Form α from the loosely packed Form β.

  • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): DHC decomposes into gaseous byproducts ( N2​ , CO2​ , NH3​ , H2​O ), making it an ideal "salt-free" reagent[2]. TGA quantifies the exact onset of this mass loss, while DSC captures the endothermic energy of desolvation. We use these in tandem because the thermal onset temperature ( Tonset​ ) dictates the safe handling window for scale-up in pharmaceutical reactors.

  • Raman Spectroscopy: We deploy Raman to probe the symmetric stretching of the carbonate ion and the N-N bond. The vibrational frequency is highly sensitive to the local hydrogen-bond environment, providing a causal link between molecular-level interactions and macroscopic stability.

Self-Validating Experimental Protocols

Trustworthy analytical data requires protocols that inherently verify their own accuracy. The following workflows are designed as self-validating systems.

Protocol A: Controlled Polymorph Crystallization & Isolation

  • Preparation: Synthesize a saturated aqueous solution of DHC by reacting hydrazine hydrate with supercritical CO2​ at 40°C.

  • Crystallization Routing:

    • Form α (Thermodynamic): Subject the solution to a controlled cooling ramp of 0.1°C/min from 40°C to 5°C.

    • Form β (Metastable): Perform rapid anti-solvent precipitation by injecting the 40°C DHC solution into absolute ethanol maintained at -10°C under high shear.

  • Isolation: Vacuum filter the resulting crystals and immediately transfer to a vacuum desiccator (10 mbar, 20°C).

  • Self-Validation Step: Integrate an in-line Process Analytical Technology (PAT) Raman probe during crystallization. The system self-validates by monitoring the carbonate symmetric stretch: Form α must show a sharp peak at 1060 cm⁻¹, while Form β must register at 1052 cm⁻¹. If the peak shifts during the Form β isolation, the batch is automatically flagged for solvent-mediated polymorphic transformation.

Protocol B: Thermal Stability Profiling

  • Sample Prep: Accurately weigh 5.0 ± 0.1 mg of the DHC polymorph into a vented aluminum crucible.

  • Analysis: Heat the sample in a combined TGA/DSC instrument from 25°C to 250°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Self-Validation Step: Prior to analyzing the DHC samples, run a certified reference standard of high-purity indium to verify the temperature and heat flow calibration. This ensures that any observed differences in the Tonset​ of Form α vs. Form β are genuine polymorphic traits and not instrument drift.

Comparative Performance Data

The following table objectively compares the characterized DHC polymorphs against common industrial alternatives to guide reagent selection for specific workflows.

Reagent / FormPhysical State Tonset​ Decomposition (°C)Relative Dissolution RateHygroscopicityPrimary Application Profile
DHC Form α Crystalline Solid142.51.0x (Baseline)LowLong-term storage, nuclear reprocessing[1]
DHC Form β Crystalline Solid118.03.4xModerateRapid API synthesis, low-temp reactions
Hydrazine Hydrate LiquidN/A (Boils at 119°C)InstantaneousN/ALegacy reductions (High toxicity/volatility)
Ammonium Carbonate Solid58.00.8xHighMild buffering, non-reducing applications

Data Interpretation: Form α offers superior thermal stability, making it the ideal choice for stockpiling and high-temperature oxidative dissolutions[1]. Conversely, Form β sacrifices thermal stability for a 3.4x increase in dissolution rate, which is highly advantageous for rapid, low-temperature pharmaceutical syntheses where minimizing reaction time is critical.

Polymorph Selection Workflow

The logical relationship between synthesis, characterization, and application is visualized below.

G Start DHC Synthesis (Aqueous/Supercritical CO2) Cryst Controlled Crystallization (Solvent vs. Anti-solvent) Start->Cryst FormA Polymorph α (Thermodynamically Stable) Cryst->FormA Slow Evaporation FormB Polymorph β (Metastable / Reactive) Cryst->FormB Crash Precipitation XRD XRPD & Raman (Lattice ID) FormA->XRD DSC DSC / TGA (Thermal Profiling) FormA->DSC FormB->XRD FormB->DSC EvalA Long Shelf-Life (Nuclear Reprocessing) XRD->EvalA EvalB Rapid Dissolution (API Synthesis) XRD->EvalB DSC->EvalA DSC->EvalB

Workflow for dihydrazine carbonate polymorph screening and application-specific selection.

References

  • Title: Dissolution of uranium oxides under alkaline oxidizing conditions Source: ResearchGate (Journal of Radioanalytical and Nuclear Chemistry) URL: [Link]

  • Title: Status of Developments in the Back End of the Fast Reactor Fuel Cycle Source: IAEA Nuclear Energy Series No. NF-T-4.2 URL: [Link]

Sources

Validation

Cross-Validation of Dihydrazinecarbonate Analysis Methods: A Comprehensive Guide for Industrial and Pharmaceutical Applications

Introduction: The Analytical Imperative Carbohydrazide (CH₆N₄O)—frequently referred to in industrial literature as dihydrazinecarbonate or 1,3-diaminourea—is a critical compound with dual-industry significance. In power...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

Carbohydrazide (CH₆N₄O)—frequently referred to in industrial literature as dihydrazinecarbonate or 1,3-diaminourea—is a critical compound with dual-industry significance. In power generation, it serves as a highly efficient, low-toxicity oxygen scavenger for boiler feedwater, replacing carcinogenic hydrazine [1]. In pharmaceutical development, it acts as a versatile precursor for synthesizing bioactive heterocycles, such as quinazolinone-2-carbohydrazide derivatives targeting succinate dehydrogenase [2].

As a Senior Application Scientist, I frequently encounter the challenge of quantifying this compound across vastly different matrices. The analytical requirements span from trace sub-ppb levels in water treatment to high-purity ppm levels in pharmaceutical quality control. Relying on a single analytical technique often introduces matrix-specific biases. Therefore, establishing a robust, self-validating cross-validation framework between orthogonal methods is essential for ensuring data integrity.

Analytical Methodologies & Mechanistic Causality

To objectively compare product performance and analytical reliability, we must first understand the chemical causality governing each method.

Spectrophotometric Analysis (PDTS Method)

The Causality: Dihydrazinecarbonate lacks a conjugated pi-electron system, making direct UV-Vis detection impossible. The PDTS method circumvents this via a redox-chelation cascade. The analyte quantitatively reduces an excess of Ferric (Fe³⁺) iron to the Ferrous (Fe²⁺) state. The newly formed Fe²⁺ then reacts with the PDTS reagent (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine disodium salt) to form a highly stable, peach-pink complex. The absorbance of this complex is directly proportional to the original analyte concentration [3]. Self-Validating Control: Environmental Fe²⁺ or other reducing agents in the matrix will cause a false positive. A self-validating protocol must incorporate a parallel "blank" analysis without the PDTS activator solution. The true concentration is the delta between the activated and non-activated samples.

HPLC with Precolumn Derivatization

The Causality: While spectrophotometry is excellent for field testing, it struggles with specificity in complex pharmaceutical matrices where other APIs might inadvertently reduce iron. HPLC offers superior resolution, but dihydrazinecarbonate's high polarity causes it to elute in the void volume of standard C18 columns. Precolumn derivatization with reagents like 2-hydroxynaphthaldehyde or p-dimethylaminobenzaldehyde is mandatory [4]. This nucleophilic addition-elimination reaction yields a hydrophobic hydrazone derivative, drastically improving C18 retention and introducing a strong chromophore for UV detection. Self-Validating Control: Derivatization kinetics can be heavily influenced by matrix pH. Trustworthy systems must utilize an Internal Standard (IS)—typically a structural analog—spiked prior to derivatization to mathematically correct for incomplete reaction yields and injection variability.

Electrochemical and Titrimetric Methods

The Causality: For standardizing high-concentration bulk dihydrazinecarbonate (>10 mg/L), volumetric titration with bromate ion using dead-stop end-point detection is preferred. It relies on direct redox stoichiometry, eliminating the secondary complexation variables present in spectrophotometry. Conversely, for ultra-trace laboratory analysis (4 to 3000 µg/L), differential pulse polarography exploits the oxidation of the analyte at a dropping mercury electrode in a basic medium, offering an exceptionally wide dynamic range [5].

Visualizing the Analytical Logic

To clarify the experimental design, the following diagrams map the cross-validation workflow and the underlying chemical logic of the primary spectrophotometric assay.

CrossValidationWorkflow cluster_methods Parallel Analytical Workflows Start Sample Collection & Splitting (Temp controlled at 20±3°C) MethodA Method A: HPLC-UV (Precolumn Derivatization) Start->MethodA MethodB Method B: Spectrophotometry (Fe³⁺ to Fe²⁺ PDTS Reduction) Start->MethodB MethodC Method C: Titrimetry (Bromate Oxidation) Start->MethodC DataA Chromatographic Integration (Hydrazone Peak Area) MethodA->DataA DataB Absorbance Measurement (Peach-Pink Complex) MethodB->DataB DataC Dead-Stop Endpoint (Volumetric Output) MethodC->DataC Stats Statistical Cross-Validation (ANOVA & Bland-Altman) DataA->Stats DataB->Stats DataC->Stats Valid Validated Analytical Standard (Robust Quantification) Stats->Valid

Workflow for the orthogonal cross-validation of carbohydrazide analytical methods.

PDTS_Mechanism CHZ Dihydrazinecarbonate (Analyte) Fe2 Fe²⁺ State (Reduced) CHZ->Fe2 Reduces Fe³⁺ to Fe²⁺ Fe3 Fe³⁺ Reagent (Excess) Fe3->Fe2 Accepts Electrons Complex Peach-Pink Complex (Absorbance at λmax) Fe2->Complex Binds PDTS PDTS Reagent (Chelator) PDTS->Complex Chelates Fe²⁺

Logical relationship of the PDTS spectrophotometric redox-chelation cascade.

Quantitative Data & Method Comparison

The selection of an analytical method must be driven by the target matrix and required sensitivity. Table 1 outlines the performance metrics of the primary alternatives, while Table 2 demonstrates experimental cross-validation recovery data from a simulated matrix.

Table 1: Performance Comparison of Dihydrazinecarbonate Analysis Methods

Analytical MethodLimit of Detection (LOD)Dynamic RangeSpecificityPrimary Application
HPLC-UV (Derivatized) ~1–5 µg/L5 – 1000 µg/LHigh (Chromatographic separation)Complex pharmaceutical matrices & trace water analysis.
Spectrophotometry (PDTS) ~10 µg/L25 – 700 µg/LModerate (Interference from Fe²⁺)Field testing, boiler feedwater monitoring.
Differential Pulse Polarography ~4 µg/L4 – 3000 µg/LHigh Ultra-trace laboratory analysis.
Bromate Titration >10 mg/L>10 mg/LLow (Measures total reducing agents)Bulk material standardization & purity checks.

Table 2: Cross-Validation Recovery in Simulated Boiler Water Matrix (Spiked with 100 µg/L)

ReplicateHPLC-UV Measured (µg/L)HPLC Recovery (%)PDTS Measured (µg/L)PDTS Recovery (%)
199.299.2%102.5102.5%
2100.5100.5%104.1104.1%
398.898.8%101.8101.8%
Mean ± SD 99.5 ± 0.8 99.5% 102.8 ± 1.1 102.8%
RSD (%) 0.8% - 1.0% -

Note: The slight positive bias in the PDTS method is typical in matrices containing trace background reducing agents, highlighting the necessity of orthogonal HPLC cross-validation.

Step-by-Step Methodology: Orthogonal Cross-Validation Protocol

Objective: Cross-validate the field-ready PDTS spectrophotometric method against the laboratory-standard HPLC-UV method for a 100 µg/L spiked matrix.

Phase 1: Sample Preparation & System Suitability
  • Matrix Control: Collect 500 mL of the target matrix (e.g., simulated boiler feedwater or pharmaceutical aqueous extract). Crucial Step: Cool immediately to 20 ± 3 °C. Causality: Temperatures exceeding 150°C in operational systems cause dihydrazinecarbonate to hydrolyze into hydrazine, permanently skewing analytical recovery [6].

  • Aliquot Splitting: Divide the matrix into two 250 mL aliquots. Spike both with a certified dihydrazinecarbonate reference standard to a final concentration of 100 µg/L.

Phase 2: Method A - Spectrophotometric Determination (PDTS)
  • Iron Reduction: Transfer a 25 mL aliquot to a reaction vial. Add 1 mL of acidic Ferric (Fe³⁺) reagent. Allow exactly 2 minutes for the analyte to quantitatively reduce Fe³⁺ to Fe²⁺.

  • Chelation & Blanking: Add 1 mL of PDTS reagent and invert to mix. Self-Validating Step: Prepare a parallel unspiked matrix blank and a sample without the PDTS activator to subtract any background environmental Fe²⁺ [3].

  • Measurement: Read the absorbance at the complex's λmax (typically ~562 nm) against the matrix blank. Calculate the concentration using a 5-point calibration curve.

Phase 3: Method B - HPLC-UV with Precolumn Derivatization
  • Derivatization: To a 10 mL aliquot, add 2 mL of 2-hydroxynaphthaldehyde (0.3% w/v in ethanol) and 2 mL of acetate buffer (pH 5.0). Causality: A pH of 5.0 is optimal for the nucleophilic addition-elimination reaction required to form the stable, UV-absorbing hydrazone derivative [6].

  • Incubation: Heat the mixture at 95 °C for 20 minutes to drive the derivatization to completion, then immediately quench in an ice bath to halt degradation.

  • Chromatography: Inject 20 µL onto a C18 column (250 mm × 4.6 mm, 5 µm). Elute isocratically using Methanol:Water (70:30 v/v) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 410 nm.

  • Quantification: Integrate the hydrazone peak area and quantify against an internally standardized calibration curve.

Phase 4: Statistical Evaluation
  • Agreement Analysis: Perform a paired t-test and construct a Bland-Altman plot using the data from Phase 2 and Phase 3 to evaluate the mean bias and limits of agreement between the two analytical methods.

References

  • Title: Carbohydrazide Vs Hydrazine A Comparative Study Source: Aqua Energy Expo URL
  • Title: Discovery of Novel Quinazolinone-2-carbohydrazide Derivatives as Effective Succinate Dehydrogenase Inhibitors and Biosafety Assessment on Rice and Zebrafish Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Title: Carbohydrazide - PDTS Method Source: CHEMetrics / AquaPhoenix Scientific URL
  • Title: Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization Source: ResearchGate URL
  • Title: Determination of carbohydrazide at trace and subtrace levels.
  • Title: HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF HYDRAZINE IN WATER USING 2-HYDROXYNAPHTHALDEHYDE AS A DERIVATIZING REAGENT Source: PJSIR URL
Comparative

Efficacy of Dihydrazinecarbonate (Carbohydrazide): A Comparative Technical Guide

Executive Summary Dihydrazinecarbonate—universally recognized in industrial and academic literature as Carbohydrazide (CH₆N₄O) or carbonic dihydrazide—is a highly versatile, nitrogen-rich organic compound. Structurally c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydrazinecarbonate—universally recognized in industrial and academic literature as Carbohydrazide (CH₆N₄O) or carbonic dihydrazide—is a highly versatile, nitrogen-rich organic compound. Structurally consisting of two hydrazine moieties linked by a carbonyl center, it boasts a nitrogen content of 62.2%. This unique chemical topology makes it a superior alternative to traditional nitrogenous compounds like hydrazine, guanidine, and aminoguanidine across multiple high-stakes applications.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the efficacy of carbohydrazide against its alternatives. We will dissect its mechanistic behavior, compare its performance in oxygen scavenging and energetic material synthesis, and provide self-validating experimental protocols for laboratory implementation.

Mechanistic Profiling & Chemical Topology

Carbohydrazide is synthesized via the condensation of carbonic acid derivatives (such as dialkyl carbonates or phosgene) with hydrazine[1]. The presence of multiple –NH–NH₂ groups allows it to act as a potent reducing agent, a bidentate ligand in coordination chemistry, and a highly reactive nucleophile in organic synthesis.

Unlike free hydrazine, which is a volatile and highly toxic liquid, carbohydrazide is a stable, white crystalline solid at room temperature. This phase difference fundamentally alters its handling safety and vapor pressure profile, making it a "green" alternative without sacrificing the electron-donating capabilities of the hydrazine functional groups.

Topology Hydrazine Hydrazine (N2H4) Highly Volatile/Toxic Carbohydrazide Carbohydrazide (CH6N4O) Stable Solid, 62.2% Nitrogen Hydrazine->Carbohydrazide Nucleophilic Substitution Carbonate Dimethyl Carbonate Carbonyl Source Carbonate->Carbohydrazide Condensation Scavenger Oxygen Scavenger (Boiler Systems) Carbohydrazide->Scavenger Redox Reaction with O2 Energetic Energetic Salts (Gas Generators) Carbohydrazide->Energetic Ionic/Coordination Bonding Pharma Heterocyclic Synthesis (Triazoles/Oxazoles) Carbohydrazide->Pharma Ring Closure Reactions

Fig 1. Chemical topology and primary application pathways of Carbohydrazide.

Comparative Efficacy in Key Applications

Oxygen Scavenging in Boiler Systems (vs. Hydrazine)

In high-pressure boiler systems, dissolved oxygen (DO) causes severe pitting corrosion. Hydrazine (N₂H₄) has historically been the standard scavenger, but its carcinogenic nature has forced the industry to pivot. Carbohydrazide offers equivalent or superior efficacy with a vastly improved safety profile [1].

Mechanism of Action: At temperatures below 135°C, carbohydrazide reacts directly with dissolved oxygen: (NH₂NH)₂CO + 2O₂ → 2N₂ + CO₂ + 3H₂O

At temperatures above 135°C (typical in pressurized water reactors), it undergoes thermal hydrolysis to release free hydrazine and carbon dioxide, which then scavenges oxygen [2]. Because it acts both directly and as a hydrazine-release agent, it maintains a robust passive oxide film on carbon steel, suppressing reductive dissolution more effectively than hydrazine alone at elevated temperatures (e.g., 423 K) [2].

Energetic Materials & Gas Generators (vs. Guanidine & Tetrazoles)

Nitrogen-rich energetic salts are prized for their high density, low vapor pressure, and positive heat of formation. When compared to guanidine (71.1% N) or aminoguanidine (75.6% N), carbohydrazide (62.2% N) provides an optimal balance of nitrogen content and oxygen balance due to its carbonyl oxygen [3].

When used as a ligand in Coordination Energetic Materials (CEMs), carbohydrazide coordinates via its terminal amino groups to transition metals (e.g., Fe²⁺, Zn²⁺). This bidentate chelation creates dense, stable crystal lattices. Upon decomposition, carbohydrazide-based salts yield environmentally friendly dinitrogen (N₂) and carbon dioxide (CO₂), making them ideal gas-generating agents for automotive airbags, outperforming traditional azide-based or ammonia-based salts which can release toxic byproducts [4].

Pharmaceutical Intermediates (vs. Thiosemicarbazide)

In drug development, carbohydrazide is a critical building block for synthesizing functionalized oxazoles, triazoles, and pyrazoles [5]. Compared to thiosemicarbazide, carbohydrazide yields oxygen-containing heterocycles (rather than sulfur-containing ones), which often exhibit superior pharmacokinetic solubility profiles in anti-inflammatory and antibacterial drug candidates [5].

Quantitative Data Presentation

Table 1: Physicochemical & Safety Profile Comparison

CompoundFormulaN-Content (%)State (25°C)Vapor PressureToxicity / Carcinogenicity
Carbohydrazide CH₆N₄O62.2SolidLowLow / Non-carcinogenic
Hydrazine N₂H₄87.4LiquidHighHigh / Carcinogen
Guanidine CH₅N₃71.1SolidLowModerate / Irritant
Aminoguanidine CH₆N₄75.6SolidLowModerate / Irritant

Table 2: Energetic Properties of Nitrogen-Rich Salts (Perchlorate Derivatives)

Cation BaseCrystal Density (g/cm³)Impact Sensitivity (J)Thermal Stability (°C)Primary Decomposition Gases
Carbohydrazide 1.95 - 2.00~15 (Less sensitive)> 160N₂, CO₂, H₂O
Ammonia 1.91~10 (Sensitive)> 140N₂, H₂O, HCl
Guanidine 1.68~25 (Insensitive)> 200N₂, CO, H₂O

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and orthogonal analytical readouts.

Protocol A: Evaluation of Oxygen Scavenging Kinetics

Objective: Quantify the DO reduction rate of carbohydrazide vs. hydrazine under simulated boiler conditions.

  • Baseline Establishment: Fill a 1 L titanium autoclave with deionized water. Sparge with compressed air until the Dissolved Oxygen (DO) probe registers a stable baseline of 8.0 ppm.

  • Dosing (Control & Test):

    • Negative Control: No scavenger.

    • Positive Control: Inject stoichiometric hydrazine (1.0x).

    • Test: Inject stoichiometric carbohydrazide (1.0x).

  • Thermal Activation: Seal the autoclave and ramp the temperature to 150°C at 5°C/min.

  • In-Situ Measurement: Record DO levels continuously using a high-temperature optical DO sensor.

  • Validation (Causality Check): Extract a 10 mL aliquot post-reaction. Analyze via Gas Chromatography (GC) to confirm the presence of CO₂ in the carbohydrazide vessel (validating the hydrolysis mechanism) and its absence in the hydrazine vessel.

Protocol B: Synthesis of Carbohydrazide-Based Energetic Salts

Objective: Synthesize and validate a coordination energetic material (CEM) using carbohydrazide.

  • Ligand Preparation: Dissolve 0.02 mol of high-purity carbohydrazide in 50 mL of warm (40°C) distilled water.

  • Metal Chelation: Dropwise, add 0.01 mol of aqueous Zinc Nitrate Zn(NO3​)2​ under continuous magnetic stirring.

  • Crystallization: Maintain the solution at 60°C for 2 hours to ensure complete bidentate coordination, then slowly cool to 4°C at a rate of 1°C/min to induce single-crystal formation.

  • Isolation: Filter the precipitate and wash sequentially with cold ethanol and diethyl ether to remove unreacted precursors without dissolving the complex.

  • Validation (Causality Check): Perform Differential Scanning Calorimetry (DSC). A sharp exotherm between 164–232°C validates the formation of the energetic coordination bond, distinct from the melting point of unreacted carbohydrazide (153°C).

ProtocolB Step1 Dissolve CHZ in Warm H2O Step2 Add Zn(NO3)2 Dropwise Step1->Step2 Step3 Stir at 60°C (Chelation) Step2->Step3 Step4 Cool to 4°C (Crystallization) Step3->Step4 Step5 DSC Validation (Exotherm Check) Step4->Step5

Fig 2. Self-validating workflow for the synthesis of Carbohydrazide-based CEMs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Carbohydrazide vs. Hydrazine: A Comparative Look at Oxygen Scavengers." nbinno.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnQ10ulVxAgDhqpViANhn2xVBnt4KPYWfN7m20tMUJ2LJhPYijEcbRX1tHObnl9Vb7exp7rMQGhyQUiSlryICfYcTLXSwII32v3vgM5PB0BLwaVhpnXxz6kl6ZB6A0A1bUN4DT2K-EAwz_PTuciq8dEsSU5aXtJ1fh7Q5XsGqQKWSSuhcsOMPXkP7Og-vESABLIHayObouUW5xZpRG3EufRua3K_fxvBOzSNqZuz2tFWBE60E=]
  • Ida, N., Tani, J., Kawamura, H. "Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion." J-Stage. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_bRHg6uQ0lqbEtWAG2pcnX0egtARXCs-ZD1foHIMJUPMoM-yUwZtJ6iWsTjPbVntUdAdm4g-ppWeU-ETOwx-sRlpIJZ4mkwDqZuvQeCfGxIo_qV0tlfDX4v2hFoziuW-XyDAiXa05DA_lY153Pc9URFDQNv6KU8Zx2_DkANSUHiqDonpi]
  • Zhang, J.-G., et al. "Energetic Nitrogen-rich Salts." Central European Journal of Energetic Materials / ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx3ANc8iQUf22ZXY6l2qRHxoXuUs_yFMz1iy9ugTn6xcSCpc3AzKCKkvyJJ5qGiFonH9tFI4ugIpJ8cgAsDxNwJFYs8c5np-ZHR280xjtCTKfdn4Jo5VXFxOuM6rnnlf_BckKBlyOKm9P4mM7LGrczARhxbMCdp0DzgaCeXiqY1VGTzk9te3MUxaWq]
  • "Coordination Energetic Materials—Scientific Curiosity or Future of Energetic Material Applications?" MDPI. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_vLf8BW0HlwEUnJPwfwBrA7hvueNTqT3oWQgHSM0ClPbUTCmh7FHIZy47JLU1l5pKKJfGvm3gWlzipqJrb4L3fqXLKZjmd69PYD0MoIYNVcL75iz3eomDlWWy1riukFUOdYuh2w==]
  • "A Review on Synthesis of Carbohydrazide Derivatives." Asian Journal of Green Chemistry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkWF3wX4D0Jj7K6h5N90iCftT8OjFArAD05lRlCiCNDP-ninNTPNPtgry_3HOHxOUMhkaa3T-K_KF7jBGwocqG5MJ51mgp07z0fZDS2nTLcQzabf8xVs6aXfA-bW8j5yLLwv6_V_2hyyKa]
Validation

Bridging the Gap: Computational vs. Experimental Data for Dihydrazine Carbonate

Executive Summary Dihydrazine carbonate—universally known in industrial and energetic applications as carbohydrazide ( CO(NHNH2​)2​ )—is a highly effective oxygen scavenger and a critical precursor for energetic coordina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydrazine carbonate—universally known in industrial and energetic applications as carbohydrazide ( CO(NHNH2​)2​ )—is a highly effective oxygen scavenger and a critical precursor for energetic coordination compounds[1]. As regulatory pressures phase out highly toxic and volatile alternatives like hydrazine, dihydrazine carbonate has emerged as the premier solid-state replacement for boiler feedwater treatment and cross-linking applications[2].

To fully optimize its application, modern chemical engineering relies on a dual-pronged approach: computational modeling (in silico) and experimental validation (in vitro/in situ). This guide provides a comprehensive, objective comparison of computational predictions versus experimental data for dihydrazine carbonate, benchmarking its structural integrity and performance against traditional hydrazine.

Section 1: Structural Validation: DFT Modeling vs. X-Ray Diffraction

Understanding the molecular geometry of dihydrazine carbonate is crucial for predicting its reactivity, stability, and coordination behavior with metal ions.

The Experimental Approach: Single-crystal X-ray diffraction (XRD) reveals that dihydrazine carbonate crystallizes in a monoclinic system (space group P2(1)/n)[1]. In the solid state, the molecule is stabilized by an extensive network of N-H···O and N-H···N intermolecular hydrogen bonds, which dictate its high melting point and stability as a solid powder[3].

The Computational Approach: Density Functional Theory (DFT) utilizing the B3LYP method with a Dunning correlation-consistent basis set (cc-pVTZ) provides a gas-phase optimization of the molecule[3].

Table 1: Comparison of Structural Parameters
Structural ParameterExperimental (XRD)[3]Computational (B3LYP/cc-pVTZ)[3]Deviation (Å)
C=O Bond Length 1.2420 Å1.2202 Å-0.0218 Å
C-N1 Bond Length 1.3429 Å1.3876 Å+0.0447 Å
N1-N2 Bond Length 1.4124 Å1.4041 Å-0.0083 Å

Expertise & Causality: Why do these deviations exist? The experimental C=O bond is notably longer than the computational prediction. In the physical crystal lattice, the oxygen atom acts as a strong hydrogen-bond acceptor, pulling electron density away from the carbonyl double bond and elongating it. Conversely, the standard DFT model simulates an isolated molecule in a vacuum, devoid of these intermolecular forces. This self-validating discrepancy highlights the importance of using solvent models (like the Polarizable Continuum Model) if computational data is required to perfectly mirror solid-state or aqueous behaviors.

Section 2: Performance Benchmarking: Dihydrazine Carbonate vs. Hydrazine

As an oxygen scavenger, dihydrazine carbonate operates via thermal decomposition and direct reduction of dissolved oxygen. How does it compare to the industry standard, hydrazine?

Experimental Efficacy: At elevated temperatures (e.g., 423 K), experimental thermal decomposition studies show that dihydrazine carbonate effectively suppresses the reductive dissolution of iron oxides in boiler systems[2]. While its raw oxygen-scavenging reaction rate is slightly lower than pure hydrazine, its solid-state stability and drastically lower toxicity profile make it operationally superior. The stoichiometric usage ratio is 0.5 mol of dihydrazine carbonate to scavenge 1.0 mol of dissolved O2​ [4].

Computational Reactivity Predictions: Quantum chemical calculations reveal a high-energy Highest Occupied Molecular Orbital (HOMO) localized heavily on the nitrogen lone pairs. This low ionization potential computationally predicts its strong reducing ability. Furthermore, Molecular Electrostatic Potential (MESP) maps confirm that the terminal amino groups are highly susceptible to electrophilic attack by dissolved oxygen, validating the experimental scavenging mechanism[1].

G Alt Oxygen Scavenger Selection Hyd Hydrazine (N2H4) Alt->Hyd DHC Dihydrazine Carbonate (Carbohydrazide) Alt->DHC Hyd_Exp High Toxicity Volatile Liquid Hyd->Hyd_Exp DHC_Exp Low Toxicity Stable Solid DHC->DHC_Exp Mech Reaction with Dissolved O2 at 423 K Hyd_Exp->Mech DHC_Exp->Mech Out1 N2 + H2O Mech->Out1 Hydrazine Pathway Out2 N2 + H2O + CO2 Mech->Out2 DHC Pathway

Fig 1. Performance and safety comparison pathway of Dihydrazine Carbonate vs. Hydrazine.

Section 3: Experimental and Computational Protocols

To ensure scientific trustworthiness, the following self-validating protocols outline how to reproduce the comparison data.

Protocol A: Experimental Synthesis & XRD Characterization
  • Synthesis: React dimethyl carbonate with an excess of hydrazine hydrate in a temperature-controlled reactor at 80°C[1].

  • Crystallization: Isolate the crude dihydrazine carbonate product and culture single crystals using a slow evaporation method in an ethanol/water matrix.

  • XRD Analysis: Mount the crystal on an automatic diffractometer (e.g., Siemens P4). Record intensities using graphite-monochromatized Mo Kα radiation (λ = 0.70713 Å)[1].

  • Validation Check: Solve the structure using direct methods (e.g., SHELXS-97). Self-Validation: The R-factor (residual factor) from the refinement must be < 0.05 to confirm a high-quality, mathematically sound crystal structure.

Protocol B: Computational DFT Workflow
  • Initialization: Input the preliminary molecular geometry (derived from the XRD coordinates) into a quantum chemistry package (e.g., Gaussian 09/16).

  • Optimization: Run a geometry optimization using the DFT B3LYP functional paired with a cc-pVTZ basis set[3].

  • Frequency Analysis: Perform harmonic vibrational frequency calculations on the optimized geometry.

  • Validation Check: Self-Validation: The strict absence of imaginary frequencies in the vibrational analysis mathematically validates that the optimized geometry is a true local minimum on the potential energy surface, rather than a transient transition state.

G cluster_0 Experimental Phase cluster_1 Computational Phase E1 Synthesis (Dimethyl Carbonate + Hydrazine) E2 X-Ray Diffraction (Solid-State) E1->E2 E3 Thermal Decomposition (423 K) E2->E3 Comp Structural Validation E2->Comp Bond Lengths Perf Performance Benchmarking E3->Perf O2 Scavenging C1 DFT Modeling (B3LYP/cc-pVTZ) C2 Geometry Optimization (Gas-Phase) C1->C2 C3 HOMO-LUMO & MESP Calculations C2->C3 C2->Comp C3->Perf Reactivity Prediction

Fig 2. Workflow integrating experimental synthesis with computational DFT validation.

References

  • [1] Zhang, J.-G., Zhang, T.-L., & Yu, K. (2006). The preparation, molecular structure, and theoretical study of carbohydrazide (CHZ). Structural Chemistry, 17(3), 249–254. Available at:5

  • [4] GuideChem. Carbohydrazide 497-18-7 wiki. Available at: 4

  • [2] Sipilä, K., et al. (2024). Decomposition products of oxygen scavengers and their effect on corrosion of steam generator materials – I. Diethyl-hydroxylamine and carbohydrazide. Available at: 2

  • [3] Zhang, J.-G., et al. (2006). The preparation, molecular structure, and theoretical study of carbohydrazide (CHZ) - Bond Length Analysis. Structural Chemistry. Available at: 3

Sources

Safety & Regulatory Compliance

Safety

The Chemistry of Destruction: Causality in Disposal

As a Senior Application Scientist, I frequently consult with drug development professionals, synthetic chemists, and laboratory managers on the safe handling of highly reactive intermediates. Dihydrazine carbonate (also...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals, synthetic chemists, and laboratory managers on the safe handling of highly reactive intermediates. Dihydrazine carbonate (also known as hydrazine carbonate, CAS 112077-84-6) is a highly toxic, corrosive, and carcinogenic substance. Because it is a strong reducing agent, improper disposal can lead to the formation of explosive peroxides, auto-ignition upon contact with oxidizers, or severe environmental contamination.

This guide provides a self-validating, field-proven protocol for the neutralization and disposal of dihydrazine carbonate, prioritizing operational safety, mechanistic causality, and regulatory compliance.

Understanding the chemical behavior of dihydrazine carbonate—formula (N2​H4​)2​⋅CO2​ —is the foundation of our disposal strategy. The goal of chemical neutralization is to safely oxidize the hydrazine moiety into inert nitrogen gas ( N2​ ) and water.

However, this process is fraught with kinetic hazards:

  • Exothermic Reactivity: Hydrazine derivatives react violently with concentrated oxidizers. Direct addition of concentrated bleach to pure dihydrazine carbonate will cause immediate boiling, volatilization of highly toxic hydrazine gas, and potential explosion. Causality: We mandate a pre-dilution step to act as a thermal sink, preventing runaway exothermic reactions.

  • pH Dependence: The oxidation of hydrazine by hypochlorite must occur at a slightly acidic to neutral pH (5.0–8.0). Causality: At highly alkaline pH, the reaction kinetics slow down, and incomplete oxidation can yield highly carcinogenic N-nitrosoalkylamine byproducts[1].

  • Reagent Selection: While both sodium hypochlorite (bleach) and hydrogen peroxide can be used, hydrogen peroxide is often preferred in advanced pharmaceutical settings because it leaves no chlorinated byproducts, cleanly decomposing into water and oxygen[2].

Quantitative Operational Parameters

To ensure reproducibility and safety, all quantitative thresholds for the neutralization workflow are summarized below. Adhering to these exact stoichiometric ratios is critical for complete destruction.

ParameterTarget ValueScientific Rationale
Pre-treatment Dilution <5% w/w hydrazinePrevents thermal runaway and suppresses toxic vapor pressure during oxidation.
Optimal Reaction pH 5.0−8.0 Ensures complete oxidation to N2​ gas and prevents the formation of carcinogenic N-nitroso compounds[2].
Oxidant Stoichiometry ( NaOCl ) >4.0 molar equivalents1 mole of dihydrazine carbonate contains 2 moles of hydrazine. Each mole of hydrazine requires 2 moles of NaOCl for complete destruction.
Oxidant Stoichiometry ( H2​O2​ ) >4.0 molar equivalentsProvides a clean oxidation pathway without generating residual chloride salts[2].
Temperature Control <30∘C Mitigates the risk of auto-catalytic decomposition and limits off-gassing[2].
Safe Discharge Limit <0.1 mg/LHydrazine is highly toxic to aquatic life; trace verification is mandatory before final disposal[3].

Disposal Decision Matrix & Workflow

For bulk industrial quantities, chemical neutralization is logistically prohibitive. Large volumes must be routed to a licensed chemical destruction plant for controlled liquid injection incineration equipped with flue gas scrubbing to manage NOx​ emissions[4]. For laboratory-scale waste and spill remediation, in-house chemical oxidation is the standard.

G Start Dihydrazine Carbonate Waste Stream Decision Waste Volume & Concentration? Start->Decision Incineration Commercial Incineration (Liquid Injection) Decision->Incineration Bulk / High Conc. Dilution Aqueous Dilution (<5% w/w Hydrazine) Decision->Dilution Lab Scale / Spills Scrubber Flue Gas Scrubbing (NOx Control) Incineration->Scrubber End1 Licensed Facility Disposal Scrubber->End1 pH pH Adjustment (Target: pH 5.0 - 8.0) Dilution->pH Oxidation Chemical Oxidation (NaOCl or H2O2) pH->Oxidation Test Residual Testing (PDAB Colorimetric Assay) Oxidation->Test Test->Oxidation Hydrazine Detected End2 Aqueous Waste Disposal Test->End2 Hydrazine < 0.1 mg/L

Workflow for the safe neutralization and disposal of dihydrazine carbonate waste.

Step-by-Step Experimental Protocol: Chemical Neutralization

This protocol establishes a self-validating system for the destruction of laboratory-scale dihydrazine carbonate waste.

Required PPE & Engineering Controls: All procedures must be conducted inside a certified chemical fume hood (minimum face velocity 100 fpm). Operators must wear butyl rubber gloves (the material of choice for hydrazine handling), splash goggles, and a chemical-resistant apron[2].

Step 1: Aqueous Dilution

  • Action: Slowly add the dihydrazine carbonate waste to a large volume of cold, distilled water to achieve a final hydrazine concentration of less than 5% w/w.

  • Critical Rule: Never add water to the chemical. Always add the chemical to the water to safely dissipate the heat of dissolution.

Step 2: pH Adjustment

  • Action: Insert a calibrated pH probe. Slowly add 1M Hydrochloric Acid ( HCl ) until the solution pH stabilizes between 5.0 and 8.0.

  • Rationale: Dihydrazine carbonate solutions act as weak bases. Neutralizing the carbonate buffer is essential to optimize the kinetics of the subsequent oxidation step[2].

Step 3: Controlled Oxidation

  • Action: Using an addition funnel, add a 5% sodium hypochlorite ( NaOCl ) solution or 30% hydrogen peroxide ( H2​O2​ ) dropwise to the mixture while stirring continuously.

  • Monitoring: Maintain the reaction vessel in an ice bath to keep the internal temperature below 30°C. You will observe effervescence as nitrogen gas ( N2​ ) and carbon dioxide ( CO2​ ) are liberated. Continue addition until a 10% stoichiometric excess of the oxidant has been introduced.

Step 4: Residual Verification (Self-Validation)

  • Action: Allow the reaction to stir for 1 hour post-addition. Extract a 1 mL aliquot and test for residual hydrazine using the p-Dimethylaminobenzaldehyde (PDAB) colorimetric assay[5].

  • Validation: PDAB forms a highly visible yellow/orange azine complex in the presence of trace hydrazine. If the solution turns yellow, hydrazine is still present; add additional oxidant and wait 30 minutes. The destruction is only validated when the PDAB test remains colorless.

Step 5: Final Disposal

  • Action: Once the PDAB test confirms the absence of hydrazine ( <0.1 mg/L), the remaining solution consists of dilute sodium chloride (if bleach was used) and water. Transfer this neutralized aqueous waste to a sealed, properly labeled carboy and dispose of it via a licensed hazardous waste contractor in accordance with local and federal environmental regulations[4].

Sources

Handling

Personal protective equipment for handling Dihydrazinecarbonate

Advanced Operational Guide: Handling, PPE, and Disposal Protocols for Dihydrazinecarbonate As a Senior Application Scientist, establishing a rigorous safety culture requires moving beyond rote compliance to understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Handling, PPE, and Disposal Protocols for Dihydrazinecarbonate

As a Senior Application Scientist, establishing a rigorous safety culture requires moving beyond rote compliance to understanding the mechanistic interactions of the chemicals we handle. Dihydrazinecarbonate (CAS: 112077-84-6), frequently utilized in pharmaceutical synthesis and as a potent reducing agent, presents unique operational challenges. Typically supplied as a concentrated aqueous solution[1], its primary hazard stems from its dissociation into free hydrazine and carbon dioxide.

Hydrazine is highly reactive, a known hepatotoxin and nephrotoxin, and a suspected mutagen[1]. Direct exposure causes severe chemical burns, while its vapor poses a critical inhalation risk. This guide provides a self-validating, step-by-step framework for personal protective equipment (PPE) selection, handling, and disposal, ensuring the highest standards of laboratory safety.

Quantitative Hazard Profile

Before designing a handling protocol, we must quantify the risk. The following table summarizes the physicochemical and hazard data for Dihydrazinecarbonate based on standardized Safety Data Sheets (SDS)[1][2].

ParameterSpecification / ClassificationMechanistic Implication
CAS Number 112077-84-6Unique identifier for the carbonate salt of hydrazine.
Molecular Weight 126.12 g/mol Formula: (N2H4)2 · H2CO3.
Physical State Aqueous liquidHigh concentration requires immediate dilution for safe neutralization[3].
Acute Toxicity (Oral) GHS Category 3 / 4Moderately to highly toxic if ingested; systemic absorption risk[1][2].
Skin Corrosion GHS Category 1Highly alkaline/nucleophilic; causes immediate and severe tissue necrosis[1].
Eye Damage GHS Category 1Irreversible corneal damage upon contact[1].
Target Organ Toxicity Category 1 (Liver, Kidneys, Respiratory)Hepatotoxic and nephrotoxic via systemic circulation or inhalation[1].

Strategic PPE Selection: The Causality of Barrier Systems

Standard laboratory PPE is insufficient for handling concentrated hydrazine derivatives. We must implement a multi-layered, self-validating barrier system.

  • Respiratory Protection: All operations must be conducted within a certified, externally exhausted fume hood. Causality: Dihydrazinecarbonate can release hydrazine vapors, especially upon thermal decomposition[1]. Hydrazine vapor targets the respiratory system and liver. If engineering controls fail, a full-face air-purifying respirator equipped with an ammonia/methylamine or specific hydrazine-rated cartridge is mandatory.

  • Hand Protection (Double-Gloving): Use a 4-mil Nitrile inner glove paired with a heavy-duty Butyl rubber or Neoprene outer glove. Causality: Hydrazine derivatives are highly penetrative and will rapidly permeate standard thin nitrile gloves. Butyl rubber provides a verified, chemically resistant breakthrough barrier, while the inner nitrile glove ensures dexterity and a secondary contamination check during doffing.

  • Eye and Face Protection: Non-vented chemical splash goggles paired with an 8-inch minimum full-face shield. Causality: Dihydrazinecarbonate is a Category 1 eye hazard[1]. A face shield prevents the capillary action of splashed liquids that can bypass standard safety glasses, protecting the mucous membranes of the face.

  • Body Protection: A chemically resistant Tyvek suit or a rubberized apron over a standard lab coat. Causality: Prevents absorption through woven cotton fabrics which can hold the chemical against the skin, exacerbating severe burns.

Standard Operating Procedure (SOP): Safe Handling

Protocol for Dispensing and Reaction Setup

  • Environmental Verification: Verify fume hood face velocity is between 80–120 feet per minute (fpm). Ensure no strong oxidizers (e.g., hydrogen peroxide, metallic salts) are present in the workspace to prevent spontaneous exothermic reactions.

  • PPE Donning Sequence: Inspect all PPE for micro-tears. Don inner nitrile gloves, lab coat, rubber apron, outer butyl gloves, goggles, and face shield.

  • Closed-System Transfer: Whenever possible, use a syringe or cannula transfer under an inert atmosphere (Nitrogen or Argon) to minimize aerosol generation and prevent atmospheric oxidation[2].

  • Secondary Containment: Place the primary reagent bottle within a secondary high-density polyethylene (HDPE) tray to capture any micro-spills during pipetting or pouring.

  • Decontamination of Tools: Immediately rinse all spatulas, syringes, and glassware with copious amounts of water into a designated hazardous waste beaker before removing them from the fume hood.

Emergency Spill Response and Neutralization Workflow

In the event of a spill, the primary goal is to prevent inhalation exposure and avoid violent exothermic reactions. Concentrated hydrazine derivatives must never be treated directly with strong oxidizers like dry calcium hypochlorite, as this will generate explosive heat and toxic nitrogen oxide gases[3].

Step-by-Step Spill Protocol:

  • Isolate & Evacuate: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust efficiency.

  • Bulk Absorption: For spills >50 mL, do not attempt in-situ neutralization. Cover the spill completely with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Never use sawdust or paper towels, which can ignite.

  • Mechanical Collection: Using non-sparking polypropylene tools, sweep the absorbed mixture into a sealable HDPE hazardous waste container.

  • Trace Neutralization: For residual traces, dilute the area with water to a <5% concentration, then apply a dilute 5% sodium hypochlorite (household bleach) solution or 5% hydrogen peroxide to the surface[3]. Causality: Dilute oxidation safely degrades residual hydrazine into nitrogen gas, water, and sodium chloride without generating explosive heat[3].

  • Validation: Test the neutralized surface with pH paper to ensure the alkaline hazard has been mitigated (target pH 5-8) before the final water rinse[3].

Logical Workflow Diagram

The following diagram illustrates the self-validating logic for spill response and disposal.

G Start Spill Detected: Dihydrazinecarbonate Evacuate 1. Evacuate & Isolate (Maximize Ventilation) Start->Evacuate PPE 2. Don Advanced PPE (Butyl Gloves, Shield) Evacuate->PPE Assess 3. Assess Spill Volume PPE->Assess Bulk Bulk Liquid (>50 mL) Assess->Bulk Trace Trace/Residue (<50 mL) Assess->Trace Absorb 4a. Absorb with Inert Material (Vermiculite/Sand) Bulk->Absorb Dilute 4b. Dilute to <5% Concentration Trace->Dilute Waste 6. Containerize as Hazardous Waste Absorb->Waste Neutralize 5. Neutralize Trace (5% NaOCl or H2O2) Dilute->Neutralize Neutralize->Waste Dispose 7. EPA/RCRA Approved Incineration Waste->Dispose

Operational logic for Dihydrazinecarbonate spill assessment, neutralization, and disposal.

Waste Disposal Plan

Dihydrazinecarbonate waste cannot be flushed down the drain. It must be managed as highly hazardous chemical waste[1].

  • Segregation: Keep hydrazine waste strictly segregated from oxidizers, acids, and heavy metals (e.g., copper, iron) which can catalyze violent decomposition.

  • Labeling: Clearly label containers as "Toxic/Corrosive: Hydrazine Derivative Waste - DO NOT MIX WITH OXIDIZERS."

  • Destruction: Final disposal must be handled by a certified environmental waste contractor via high-temperature chemical incineration equipped with an after-burner and environmental scrubbers to capture nitrogen oxides (NOx)[4].

References

  • A Practical, Kilogram-Scale Implementation of the Wolff−Kishner Reduction. Source: acs.org. URL: [Link]

Sources

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